(1-Methylcyclobutyl)methanol
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(1-methylcyclobutyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-6(5-7)3-2-4-6/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBAFQVSLHQELL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to (1-Methylcyclobutyl)methanol: Properties, Synthesis, and Applications in Modern Chemistry
Introduction
(1-Methylcyclobutyl)methanol, a saturated alcohol with the chemical formula C₆H₁₂O, is a unique molecular building block of increasing importance in the fields of medicinal chemistry and advanced organic synthesis.[1] Its structure is characterized by a primary alcohol functional group attached to a quaternary carbon within a four-membered cyclobutane ring. This arrangement is of significant interest to chemists due to the inherent ring strain of the cyclobutane core, which imparts distinct reactivity and conformational properties compared to more common acyclic or five- and six-membered cyclic analogues.[1]
In the continuous search for novel chemical entities with improved pharmacological profiles, the 1-methylcyclobutyl moiety has emerged as a valuable scaffold. Its rigid, three-dimensional nature provides a vector for exploring chemical space that is distinct from traditional flat, aromatic systems.[1] This guide offers an in-depth examination of the physicochemical properties, synthetic methodologies, and strategic applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's fundamental properties is critical for its effective application. This section details the key physical, chemical, and spectroscopic characteristics of this compound.
Core Properties & Identifiers
The fundamental identifiers and physical properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 38401-41-1 | Benchchem, PubChem[1][2] |
| Molecular Formula | C₆H₁₂O | Benchchem, PubChem[1][2] |
| Molecular Weight | 100.16 g/mol | Benchchem, PubChem[1][2] |
| Canonical SMILES | CC1(CCC1)CO | PubChem[2] |
| InChIKey | VLBAFQVSLHQELL-UHFFFAOYSA-N | PubChem[2] |
Computed Molecular Properties
Computational descriptors provide insight into the molecule's behavior in various chemical and biological environments.
| Property | Value | Source |
| XLogP3 | 1.2 | PubChemLite[3] |
| Hydrogen Bond Donor Count | 1 | LookChem[4] |
| Hydrogen Bond Acceptor Count | 1 | LookChem[4] |
| Rotatable Bond Count | 1 | LookChem[4] |
| Exact Mass | 100.088815002 Da | PubChem[2] |
| Complexity | 55.2 | LookChem[4] |
Spectroscopic Characterization
Structural confirmation of this compound relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the primary technique for the structural elucidation of this molecule.[1]
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments: the methyl group protons (singlet), the methylene protons of the CH₂OH group (singlet or AB quartet depending on chirality and solvent), and the three sets of methylene protons on the cyclobutane ring (complex multiplets).
-
¹³C NMR : The carbon NMR spectrum will display signals for the quaternary carbon, the methyl carbon, the alcohol-bearing methylene carbon, and the three methylene carbons of the cyclobutane ring.
-
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight and can provide fragmentation patterns for structural analysis. High-resolution mass spectrometry (HRMS) can verify the elemental composition. Predicted collision cross-section (CCS) values for various adducts have been calculated, aiding in advanced analytical techniques like ion mobility-mass spectrometry.[3]
-
Infrared (IR) Spectroscopy : The IR spectrum will be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group, and C-H stretching bands around 2850-3000 cm⁻¹.
Synthesis and Purification
The synthesis of this compound is most effectively achieved through a two-step sequence starting from a commercially available cyclobutane precursor. This pathway is reliable and scalable, making it suitable for laboratory and potential pilot-scale production.
Primary Synthetic Pathway: Alkylation and Reduction
The most direct and widely cited method involves the reduction of an ester precursor, ethyl 1-methylcyclobutanecarboxylate.[1] This precursor is first synthesized via alkylation of ethyl cyclobutanecarboxylate. The complete workflow is outlined below.
Sources
Introduction: The Strategic Value of a Strained Ring System
An In-depth Technical Guide to (1-Methylcyclobutyl)methanol (CAS: 38401-41-1)
This compound, identified by CAS number 38401-41-1, is a primary alcohol featuring a four-membered cyclobutane ring.[1] Its chemical formula is C₆H₁₂O.[1][2] In contemporary organic chemistry and medicinal chemistry, this molecule is not merely a simple alcohol; it is a valuable building block whose utility is derived directly from the inherent strain and three-dimensional nature of its cyclobutane core.[1] This ring strain influences the molecule's reactivity, making it a versatile intermediate for accessing unique chemical spaces and constructing complex molecular architectures.[1]
The 1-methylcyclobutyl group is increasingly utilized as a bioisosteric replacement for other common moieties in drug design. Its incorporation into a larger molecule can impart favorable properties such as enhanced metabolic stability and improved binding affinity to target proteins.[1] The primary alcohol of this compound provides a reliable chemical handle for further functionalization, allowing for its strategic integration into advanced molecular frameworks, most notably in the development of potent and selective Janus kinase (JAK) inhibitors for treating autoimmune and inflammatory diseases.[1] This guide offers a comprehensive overview of its properties, synthesis, applications, and safe handling.
Physicochemical and Spectroscopic Data
The physical properties of this compound are critical for designing reaction conditions, selecting appropriate solvents, and establishing safe storage protocols.[1]
| Property | Value | Source |
| CAS Number | 38401-41-1 | [2] |
| Molecular Formula | C₆H₁₂O | [1][2] |
| Molecular Weight | 100.16 g/mol | [1][2] |
| Boiling Point | 144.5°C | [1] |
| Density | 0.962 g/cm³ | [1] |
| Flash Point | 57.9°C | [1] |
| InChIKey | VLBAFQVSLHQELL-UHFFFAOYSA-N | [2] |
| SMILES | CC1(CCC1)CO | [2] |
Structural elucidation is unequivocally confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, which provides a detailed map of the molecule's carbon-hydrogen framework.[1] The ¹H NMR spectrum will show distinct signals corresponding to the different proton environments: the methyl group, the methylene protons of the alcohol, and the protons on the cyclobutane ring.[1]
Synthesis Methodologies: A Two-Step Approach
A robust and frequently employed method for synthesizing this compound involves a two-step sequence starting from ethyl cyclobutanecarboxylate. This process first introduces the methyl group via alkylation and then reduces the ester to the target primary alcohol.[1]
Workflow for Synthesis
Caption: Synthesis workflow for this compound.
Step 1: Synthesis of Ethyl 1-Methylcyclobutanecarboxylate (Alkylation)
The synthesis begins with the α-alkylation of an ester. This requires the quantitative formation of an ester enolate, which is achieved by using a strong, non-nucleophilic base to prevent competitive side reactions like nucleophilic acyl substitution.
-
Causality Behind Experimental Choices:
-
Base Selection: Lithium diisopropylamide (LDA) is the reagent of choice because it is a very strong base, ensuring complete deprotonation of the α-carbon, but it is sterically hindered, which prevents it from acting as a nucleophile and attacking the ester's carbonyl carbon.[1]
-
Temperature Control: The reaction is conducted at low temperatures (typically -78 °C) to ensure the kinetic enolate is formed and to prevent side reactions like Claisen condensation.[1]
-
Experimental Protocol: Alkylation
-
Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve ethyl cyclobutanecarboxylate in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of Lithium Diisopropylamide (LDA) in THF dropwise while maintaining the temperature at -78 °C.
-
Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
Add methyl iodide (CH₃I) dropwise to the solution.
-
Allow the reaction to stir at -78 °C for another 2-3 hours, then gradually warm to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Perform a liquid-liquid extraction with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield crude ethyl 1-methylcyclobutanecarboxylate.
Step 2: Reduction of Ethyl 1-Methylcyclobutanecarboxylate
The ester is converted to a primary alcohol via reduction. This transformation requires a powerful hydride-donating reagent.
-
Causality Behind Experimental Choices:
-
Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent necessary for this step. Weaker agents like sodium borohydride (NaBH₄) are generally ineffective at reducing esters.[1]
-
Solvent and Atmosphere: The reaction must be conducted in an anhydrous aprotic solvent, such as diethyl ether or THF, as LiAlH₄ reacts violently with water and other protic sources.[1] An inert atmosphere is crucial to prevent the highly reactive LiAlH₄ from reacting with atmospheric moisture.[1]
-
Experimental Protocol: Reduction
-
Under an inert atmosphere, dissolve the crude ethyl 1-methylcyclobutanecarboxylate in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add LiAlH₄ portion-wise to the stirred solution. Caution: This reaction is highly exothermic.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the sequential, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash thoroughly with diethyl ether.
-
Combine the filtrate and washes, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure to yield this compound. The product can be further purified by distillation if necessary.
Mechanism of LiAlH₄ Ester Reduction
Caption: Mechanism of ester reduction by Lithium Aluminum Hydride.
Applications in Drug Discovery and Chemical Synthesis
This compound is a key precursor for introducing the 1-methylcyclobutyl moiety into bioactive molecules.[1] This structural unit acts as a metabolically stable and conformationally rigid scaffold.[1]
Role as a Bioisostere and Synthetic Building Block
The cyclobutane ring can serve as a bioisosteric replacement for other groups, such as gem-dimethyl or tert-butyl groups, influencing a molecule's pharmacokinetic and pharmacodynamic profile.[1] Its primary alcohol function is a versatile point for derivatization, enabling its incorporation into larger, more complex structures through reactions like etherification, esterification, or conversion to an amine.
Case Study: Synthesis of JAK Inhibitors
A significant application of derivatives of this compound is in the synthesis of Janus kinase (JAK) inhibitors.[1] JAKs are critical enzymes in signaling pathways for cytokines and growth factors, making them key targets for treating autoimmune diseases and myeloproliferative disorders.[1] The 1-methylcyclobutyl group is found in the structure of several potent and selective JAK inhibitors, where it often contributes to improved binding affinity and metabolic stability.[1]
Caption: Role as a building block in complex molecule synthesis.
Safety, Handling, and Storage
This compound is a flammable liquid that requires careful handling in a laboratory setting. Adherence to safety protocols is mandatory.
GHS Hazard Classification
| Hazard Class | GHS Code | Description |
| Flammable Liquids | H226 | Flammable liquid and vapor |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Data sourced from PubChem.[2]
Handling and Storage Recommendations
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[3]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[3][4] The compound is a flammable liquid.[2]
-
Static Discharge: Use non-sparking tools and explosion-proof equipment. All equipment must be grounded and bonded to prevent static discharge.[3][4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[3]
-
Spills: In case of a spill, eliminate all ignition sources. Absorb the spill with an inert material and place it in a suitable container for disposal.[3]
Conclusion
This compound is more than a simple alcohol; it is a strategic building block that offers access to the desirable properties of the cyclobutane ring system. Its well-defined synthesis and versatile primary alcohol handle make it a valuable tool for chemists in drug discovery and materials science. A thorough understanding of its properties, synthesis protocols, and safety requirements, as detailed in this guide, is essential for its effective and safe utilization in advanced research and development projects.
References
- This compound | C6H12O | CID 520901. PubChem - NIH. [Link]
- CAS No.38401-41-1, Methyl cyclobutanemethanol, α-methyl- Suppliers. LookChem. [Link]
- SDS US - Seco.US. Seco.US. [Link]
Sources
A Comprehensive Technical Guide to the Synthesis of (1-Methylcyclobutyl)methanol from Ethyl 1-Methylcyclobutanecarboxylate
Abstract
This in-depth technical guide provides a comprehensive overview of the synthesis of (1-methylcyclobutyl)methanol, a valuable building block in medicinal chemistry and materials science. The primary focus of this document is the reduction of ethyl 1-methylcyclobutanecarboxylate using lithium aluminum hydride (LAH), a powerful and efficient method for this transformation. This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed and validated experimental protocol, and discuss critical safety considerations and analytical characterization techniques. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering field-proven insights to ensure procedural success and safety.
Introduction: The Significance of this compound
This compound is a primary alcohol featuring a strained cyclobutane ring, a structural motif of increasing interest in medicinal chemistry. The unique conformational constraints and electronic properties imparted by the cyclobutane ring can lead to favorable interactions with biological targets, making it a desirable component in the design of novel therapeutic agents. Its applications extend to the synthesis of specialty chemicals where the cyclobutyl moiety can influence material properties.[1]
The synthesis of this alcohol is most commonly and efficiently achieved through the reduction of its corresponding ester, ethyl 1-methylcyclobutanecarboxylate. This guide will focus on the use of lithium aluminum hydride (LiAlH₄), a potent reducing agent capable of this transformation where milder agents like sodium borohydride would be ineffective.[1][2]
The Chemical Transformation: A Mechanistic Perspective
The reduction of an ester to a primary alcohol using lithium aluminum hydride is a cornerstone reaction in organic synthesis.[2][3][4] The process involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbonyl carbon of the ester.
The reaction mechanism proceeds through a two-step sequence:
-
Nucleophilic Acyl Substitution: The first equivalent of hydride attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to form an aldehyde intermediate.[3][5][6]
-
Nucleophilic Addition: The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride.[5] This second nucleophilic attack forms an aluminum alkoxide intermediate.
Finally, a workup step involving the careful addition of water and/or acid is necessary to protonate the alkoxide, yielding the desired primary alcohol, this compound.[3]
dot graph "" { graph [fontname="Arial", fontsize=10, layout=dot, rankdir=LR, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];
} caption { label = "Figure 1: Experimental Workflow for the Synthesis of this compound."; fontsize = 9; fontname = "Arial"; }
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, with clear steps and rationale. Adherence to anhydrous conditions and safety precautions is paramount for a successful and safe outcome.
Reagents and Equipment
| Reagent/Equipment | Purpose | Notes |
| Ethyl 1-methylcyclobutanecarboxylate | Starting material | Ensure purity by distillation if necessary. |
| Lithium Aluminum Hydride (LiAlH₄) | Reducing agent | Highly reactive; handle under inert atmosphere. |
| Anhydrous Tetrahydrofuran (THF) | Reaction solvent | Must be dry to prevent violent reaction with LiAlH₄. |
| Diethyl Ether (Et₂O) | Extraction solvent | |
| 15% (w/v) Sodium Hydroxide (NaOH) | Workup reagent | Used in the Fieser workup procedure. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying agent | To remove residual water from the organic phase. |
| Celite® | Filter aid | To facilitate the removal of aluminum salts. |
| Round-bottom flask, Condenser | Reaction vessel | Flame-dried to ensure anhydrous conditions. |
| Addition funnel | Controlled addition of reagents | |
| Magnetic stirrer and stir bar | Agitation | |
| Ice bath | Temperature control | Crucial for the initial stages of the reaction and workup. |
| Rotary evaporator | Solvent removal | |
| Distillation or Chromatography setup | Purification |
Step-by-Step Methodology
Reaction Setup:
-
Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a nitrogen or argon inlet, and a rubber septum.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
In the flask, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.
Reduction:
-
Dissolve ethyl 1-methylcyclobutanecarboxylate in anhydrous THF in a separate flame-dried flask.
-
Transfer the ester solution to an addition funnel and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours or until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).[7]
Workup (Fieser Method): [5][8][9]
-
Cool the reaction mixture back to 0 °C with an ice bath.
-
CAUTION: The following steps are highly exothermic and will produce hydrogen gas.[7][8] Ensure adequate ventilation and perform the additions slowly and carefully.
-
For every 'x' grams of LiAlH₄ used, slowly and dropwise add:
-
A granular white precipitate of aluminum salts should form.[8] Allow the mixture to warm to room temperature and stir for 15-30 minutes.[5][8]
-
Add anhydrous magnesium sulfate to the mixture and stir for another 15 minutes to ensure all water is absorbed.[7][9]
Isolation and Purification:
-
Filter the mixture through a pad of Celite® to remove the inorganic solids.[8]
-
Wash the filter cake with diethyl ether (Et₂O) to recover any entrained product.
-
Combine the filtrate and the washings.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation or column chromatography.
dot graph "" { graph [fontname="Arial", fontsize=10, layout=dot, rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];
// Nodes Start [label="Start: Anhydrous Reaction Setup", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LAH_Suspension [label="Suspend LiAlH₄ in Anhydrous THF\nCool to 0 °C", fillcolor="#FBBC05", fontcolor="#202124"]; Ester_Addition [label="Dropwise Addition of Ester Solution in THF", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction_RT [label="Warm to Room Temperature and Stir", fillcolor="#FBBC05", fontcolor="#202124"]; Workup_Start [label="Cool to 0 °C for Workup", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quench_H2O [label="Slowly Add Water", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quench_NaOH [label="Slowly Add 15% NaOH", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quench_H2O_2 [label="Slowly Add More Water", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stir_RT [label="Warm to Room Temperature and Stir", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dry [label="Add Anhydrous MgSO₄", fillcolor="#34A853", fontcolor="#FFFFFF"]; Filter [label="Filter Through Celite®", fillcolor="#34A853", fontcolor="#FFFFFF"]; Evaporate [label="Solvent Removal (Rotary Evaporator)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Purification (Distillation/Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Pure Product", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> LAH_Suspension; LAH_Suspension -> Ester_Addition; Ester_Addition -> Reaction_RT; Reaction_RT -> Workup_Start; Workup_Start -> Quench_H2O; Quench_H2O -> Quench_NaOH; Quench_NaOH -> Quench_H2O_2; Quench_H2O_2 -> Stir_RT; Stir_RT -> Dry; Dry -> Filter; Filter -> Evaporate; Evaporate -> Purify; Purify -> End; } caption { label = "Figure 2: Detailed Step-by-Step Protocol Flowchart."; fontsize = 9; fontname = "Arial"; }
Safety: A Non-Negotiable Priority
Lithium aluminum hydride is a highly reactive and pyrophoric substance that reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[8][11] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical safety goggles, and appropriate gloves.[8][11][12]
-
Inert Atmosphere: All manipulations involving LiAlH₄ must be conducted under an inert atmosphere (nitrogen or argon) in a certified chemical fume hood.[1][8]
-
Quenching: The quenching process is highly exothermic.[8] The reaction vessel must be cooled in an ice bath during the addition of quenching agents. Add quenching agents slowly and dropwise.
-
Fire Safety: A Class D fire extinguisher (for combustible metals) and dry sand should be readily available.[11] DO NOT use water or carbon dioxide fire extinguishers on a LiAlH₄ fire.[11]
-
Disposal: Unused LiAlH₄ and reaction residues must be quenched safely. A common method is to slowly add the residue to a solution of ethyl acetate in an inert solvent like THF.[13][14]
Characterization of this compound
Confirmation of the product's identity and purity is crucial. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide a detailed map of the hydrogen framework.[1] Key signals to expect include:
-
A singlet for the methyl protons.
-
Multiplets for the cyclobutane ring protons.
-
A singlet or doublet for the methylene protons of the CH₂OH group.
-
A broad singlet for the hydroxyl proton, which may exchange with D₂O.[15]
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon attached to the hydroxyl group will appear in the characteristic region for alcohols (typically 50-80 ppm).[16]
Infrared (IR) Spectroscopy
The IR spectrum will confirm the presence of the hydroxyl functional group.[16][17] Key absorptions include:
-
A strong, broad O-H stretching band in the region of 3200-3600 cm⁻¹.[16][18][19]
-
A strong C-O stretching band in the region of 1050-1260 cm⁻¹.[18][19]
Conclusion
The reduction of ethyl 1-methylcyclobutanecarboxylate with lithium aluminum hydride is a robust and efficient method for the synthesis of this compound. By understanding the underlying reaction mechanism, adhering to a well-defined experimental protocol, and prioritizing safety, researchers can reliably produce this valuable chemical building block. The analytical techniques outlined in this guide provide the necessary tools for the unambiguous characterization of the final product, ensuring its suitability for further applications in research and development.
References
- Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4)
- University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. [Link]
- ACS Publications. A Safety Guidance Document for Lithium Aluminum Hydride (LAH)
- OrgoSolver. Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. [Link]
- Princeton University Environmental Health and Safety. Lithium Aluminum Hydride. [Link]
- University of Rochester, Department of Chemistry. Workup for Aluminum Hydride Reductions. [Link]
- Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. (2022-10-04). [Link]
- OpenStax. 17.11 Spectroscopy of Alcohols and Phenols. (2023-09-20). [Link]
- JoVE. Video: Esters to Alcohols: Hydride Reductions. (2025-05-22). [Link]
- Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
- University of Calgary. IR: alcohols. [Link]
- ResearchGate. Can anyone suggest the best method for lithium aluminium hydride work up?. (2014-09-30). [Link]
- YouTube. Infrared spectroscopy alcohols phenols M.
- New Jersey Department of Health. LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. [Link]
- Chemistry LibreTexts. 13.4: Spectroscopy of Alcohols. (2020-05-30). [Link]
- University of York. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
- Organic Chemistry Portal. Ester to Alcohol - Common Conditions. [Link]
- PrepChem.com.
- ACS Publications. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
- AdiChemistry. LiAlH4 : Lithium aluminium hydride - LAH - Reduction-Mechanism. [Link]
- Reddit. LiAlH4 : r/chemistry. (2023-01-31). [Link]
- PubChem. This compound. [Link]
- University of Wisconsin-Madison. H C O H H H. [Link]
- UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0059693). [Link]
- IUPAC. RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL. [Link]
- Google Patents.
- PubChem. 1-(1-Methylcyclobutyl)ethanol. [Link]
- PubChem. 1-Ethyl-1-methylcyclobutane. [Link]
- Organic Syntheses. tributyl[(methoxymethoxy)methyl]stannane. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 3. orgosolver.com [orgosolver.com]
- 4. Video: Esters to Alcohols: Hydride Reductions [jove.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Workup [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. westliberty.edu [westliberty.edu]
- 13. ch.ic.ac.uk [ch.ic.ac.uk]
- 14. reddit.com [reddit.com]
- 15. amherst.edu [amherst.edu]
- 16. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. youtube.com [youtube.com]
(1-Methylcyclobutyl)methanol mechanism of action in organic reactions
An In-depth Technical Guide on the Mechanism of Action of (1-Methylcyclobutyl)methanol in Organic Reactions
Authored by: A Senior Application Scientist
Abstract
This compound, a structurally unique primary alcohol, serves as a versatile building block in modern organic synthesis. Its inherent reactivity is dominated by the significant ring strain of the cyclobutane core, which dictates its mechanistic pathways in a variety of organic reactions. This guide provides an in-depth exploration of the core mechanisms governing the reactions of this compound, with a primary focus on its propensity to undergo carbocation-mediated rearrangements. We will dissect the driving forces, intermediates, and resultant products of these transformations, offering field-proven insights for researchers, scientists, and professionals in drug development.
Introduction: The Unique Reactivity of a Strained Ring System
This compound (C₆H₁₂O) is a primary alcohol characterized by a hydroxylmethyl group attached to a quaternary carbon of a cyclobutane ring.[1][2] This arrangement is of profound interest to synthetic chemists for two primary reasons: the inherent ring strain of the four-membered ring and the primary nature of the alcohol. The cyclobutane ring's strain makes it a high-energy motif, predisposing it to reactions that can alleviate this strain, such as ring expansion.[1][3] Consequently, when subjected to conditions that generate reactive intermediates like carbocations at the adjacent exocyclic carbon, the molecule readily undergoes predictable and synthetically useful transformations.[1][4][5] Understanding these mechanistic pathways is crucial for leveraging this compound in the construction of more complex molecular architectures, particularly in medicinal chemistry and materials science.[1]
The Core Mechanism: Carbocation Formation and Wagner-Meerwein Rearrangement
The cornerstone of this compound's reactivity lies in its behavior under acidic conditions. The hydroxyl group, a poor leaving group, can be protonated by an acid catalyst to form a much better leaving group: water. The subsequent loss of water generates a primary carbocation, the (1-methylcyclobutyl)methyl cation.[6][7]
Primary carbocations are notoriously unstable.[8] This instability serves as the potent driving force for a rapid intramolecular rearrangement to form a more stable carbocation.[3][9] In this specific case, the rearrangement proceeds via a class of reaction known as a Wagner-Meerwein rearrangement , which involves a 1,2-alkyl shift.[10][11][12]
The key mechanistic event is the migration of one of the cyclobutane ring carbons to the adjacent carbocationic center. This concerted step achieves two energetically favorable outcomes simultaneously:
-
Relief of Ring Strain: The transformation of the strained four-membered cyclobutane ring into a less-strained five-membered cyclopentane ring is thermodynamically favorable.[3][4][5]
-
Increased Carbocation Stability: The initial, highly unstable primary carbocation is converted into a significantly more stable tertiary carbocation (the 1-methylcyclopentyl cation).[4][5]
This ring expansion is a kinetically facile process, often occurring at low temperatures, and is the dominant pathway in most reactions involving this substrate under cationic conditions.[10][11]
Mandatory Visualization: Acid-Catalyzed Ring Expansion Mechanism
Caption: Mechanism of acid-catalyzed dehydration and ring expansion.
Key Reaction Classes and Field-Proven Protocols
The fundamental principle of carbocation rearrangement dictates the outcome of several important reaction types involving this compound and its derivatives.
Solvolysis Reactions
Solvolysis, where the solvent acts as the nucleophile, is a classic method for probing carbocationic pathways.[1] Derivatives such as (1-methylcyclobutyl)methyl tosylate or halides undergo solvolysis at rates indicative of carbocation formation. The reaction invariably yields rearranged products. For instance, solvolysis in methanol does not produce (1-methylcyclobutyl)methoxymethyl ether but rather 1-methoxy-1-methylcyclopentane, a direct consequence of the ring expansion mechanism.[13]
Dehydration to Alkenes
As illustrated in the diagram above, acid-catalyzed dehydration is a straightforward application of the core mechanism. The final step involves the elimination of a proton from a carbon adjacent to the tertiary carbocation, leading to the formation of an alkene. The major product is typically the most stable alkene, in this case, the trisubstituted 1-methylcyclopentene.[7]
Experimental Protocol: Acid-Catalyzed Dehydration
-
Objective: To synthesize 1-methylcyclopentene from this compound via acid-catalyzed dehydration and rearrangement.
-
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a fractional distillation apparatus, place this compound (1.0 eq). Cool the flask in an ice bath.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) (approx. 0.1-0.2 eq) to the cooled alcohol with gentle swirling.
-
Dehydration & Distillation: Gently heat the reaction mixture. As the reaction proceeds, the lower-boiling alkene product will distill out of the flask. Collect the distillate in a receiver cooled in an ice bath.
-
Workup: Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and perform a final simple distillation to obtain the purified 1-methylcyclopentene.
-
-
Self-Validation: The identity and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, and GC-MS, which will validate the occurrence of the skeletal rearrangement.
Radical-Mediated Reactions
While cationic pathways are dominant, it is important to note that radical intermediates can also be formed from this compound or its derivatives. These radicals are also subject to rearrangement, including both ring expansion and ring-opening, which can provide access to different product scaffolds.[1][14] The regioselectivity of these radical rearrangements is often governed by the stability of the resulting radical species.[14]
Synthesis of the Starting Material: A Note on Preparation
The utility of this compound is predicated on its synthesis. A common and effective laboratory-scale preparation involves a two-step sequence starting from a cyclobutane ester.[1]
Mandatory Visualization: Synthetic Workflow for this compound
Caption: Two-step synthesis of the title compound.
Experimental Protocol: Reduction of Ethyl 1-Methylcyclobutanecarboxylate
-
Objective: To synthesize this compound via the reduction of its corresponding ester.
-
Causality: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing esters to primary alcohols; weaker agents like sodium borohydride are ineffective for this transformation.[1] The reaction must be conducted under anhydrous conditions as LiAlH₄ reacts violently with water.[1]
-
Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of lithium aluminum hydride (LiAlH₄) (approx. 1.5 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C.
-
Substrate Addition: Add a solution of ethyl 1-methylcyclobutanecarboxylate (1.0 eq) in anhydrous THF dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir until TLC or GC analysis indicates complete consumption of the starting ester.
-
Quenching: Carefully quench the reaction by slowly and sequentially adding water, followed by 15% aqueous NaOH, and then more water (Fieser workup) while cooling in an ice bath.
-
Extraction and Purification: Filter the resulting granular precipitate and wash it thoroughly with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol, which can be purified by distillation.
-
Summary of Mechanistic Pathways
The reactivity of this compound is a compelling case study in physical organic chemistry, where reaction outcomes are dictated by the drive to relieve strain and form more stable intermediates.
| Reaction Type | Initiating Reagent/Condition | Key Intermediate | Primary Driving Force(s) | Major Product Class |
| Dehydration | Strong Acid (e.g., H₂SO₄), Heat | Tertiary Carbocation | Relief of Ring Strain, Cation Stability | Rearranged Alkene |
| Solvolysis | Polar, Protic Solvent (e.g., CH₃OH) | Tertiary Carbocation | Relief of Ring Strain, Cation Stability | Rearranged Ether/Alcohol |
| Substitution | SOCl₂, PBr₃ | (Varies by mechanism) | Formation of a good leaving group | Alkyl Halide (often unrearranged) |
| Radical Reaction | Radical Initiator | Carbon-centered Radical | Formation of a stable radical | Ring-opened or expanded products |
Conclusion for Drug Development Professionals
For scientists engaged in drug discovery and development, this compound and its derivatives are not merely academic curiosities. They are valuable synthons for accessing novel chemical space. The predictable nature of the Wagner-Meerwein ring expansion allows for the diastereoselective construction of cyclopentane rings bearing a quaternary center—a motif present in numerous biologically active molecules. By understanding the mechanistic principles outlined in this guide, development professionals can rationally design synthetic routes to complex targets, leveraging the inherent reactivity of this strained-ring alcohol to build molecular complexity efficiently.
References
- This compound | 38401-41-1 - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJdqKgbhvb1HWaUB1bKKhPVOYgZjpbIpsRY1gHWvoxXIrlSSnxT9Sdes5jfGRxAnNLG-T0w_omt2f4jtjmgA2Yz7pvCSvUaTlDMzkCauhPUjELG3nPD2ySlYLnoPnI5hHhbC7fYw==]
- Shi, J., Chong, S. S., Fu, Y., Guo, Q. X., & Liu, L. (2008). Ring opening versus ring expansion in rearrangement of bicyclic cyclobutylcarbinyl radicals. The Journal of Organic Chemistry, 73(3), 974–982. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9j5Z_QMIMEXLPVqT4Hqfwde-GCCctS1XqUQZqVXBxdESCOUO5MXhLktrGa7LxX6fTtvViJFDS6g7DU6BpYH5e0SXCPxT76yYyuVnhtuuSe6wZnJWKaA9Iz35Cs4AklQEsRuXw]
- Ring expansion from a given cyclic carbocation - ECHEMI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw-dYsWZD4XEEFZuP_u3vfbLq7TR2DlGEZnisZ7kaZy5DzyweuWfSHCuMth-p3AWBkpHQggHMZrRH5fjDYkTWuF5qtZTwAxTHHBGiWQVtcOZi6db3WdKuLU5t2dp5DIwkGWpeLunePBLlZsXNqmlsK_dbWkUddvE5mbyuXmoUq57qvoIrMs2OQ62x1kZ8VNcB61-bhoK8cRQ4DV3AxH9gbBY_2]
- Wagner–Meerwein rearrangement - Wikipedia. [URL: https://en.wikipedia.org/wiki/Wagner%E2%80%93Meerwein_rearrangement]
- Ring expansion from a given cyclic carbocation - Chemistry Stack Exchange. (2015). [URL: https://chemistry.stackexchange.
- This compound | C6H12O | CID 520901 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/520901]
- Which ring expansion in cyclobutyl(cyclopropyl)methanol is favourable? - Chemistry Stack Exchange. (2019). [URL: https://chemistry.stackexchange.com/questions/115424/which-ring-expansion-in-cyclobutylcyclopropylmethanol-is-favourable]
- Wagner-Meerwein Rearrangement - J&K Scientific LLC. [URL: https://www.jk-sci.com/named-reaction/Wagner-Meerwein-Rearrangement_35.html]
- Wagner–Meerwein rearrangement - L.S.College, Muzaffarpur. (2020). [URL: https://www.lscollege.ac.in/sites/default/files/e-content/WAGNER-MEERWEIN%20REARRANGEMENT.pdf]
- Wagner-Meerwein Rearrangement - Chemistry LibreTexts. (2023). [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/17%3A_Alkenes_and_Alkynes_II/17.05%3A_Carbocation_Rearrangements/Wagner-Meerwein_Rearrangement]
- 30.1: Wagner-Meerwein Rearrangements - Chemistry LibreTexts. (2019). [URL: https://chem.libretexts.org/Courses/University_of_Illinois_Springfield/UIS%3A_CHE_269_(Morsch)/Chapter_30%3A_Pericyclic_Reactions/30.1%3A_Wagner-Meerwein_Rearrangements]
- 1-(1-Methylcyclobutyl)ethanol | C7H14O | CID 23549397 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-_1-Methylcyclobutyl_ethanol]
- (1-((Methylamino)methyl)cyclobutyl)methanol - ChemScene. [URL: https://www.chemscene.com/cas/180205-31-6.html]
- Carbocation Rearrangements - Chemistry LibreTexts. (2023). [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
- Ring Expansion Rearrangements - Chemistry Steps. [URL: https://www.chemistrysteps.com/ring-expansion-rearrangements/]
- Show the mechanism that illustrates the following reaction: 1-methyl-1-methanol-cyclopentane +... - Homework.Study.com. [URL: https://homework.study.com/explanation/show-the-mechanism-that-illustrates-the-following-reaction-1-methyl-1-methanol-cyclopentane-acid-arrow-1-methyl-cyclohexene.html]
- Organic chemistry 14: Unimolecular beta elimination - carbocation rearrangements. (2015). [URL: https://www.lesswrong.
- How Methanol is Used in the Extraction of Natural Compounds for Pharmaceuticals. [URL: https://purosolv.
- eMolecules this compound | 38401-41-1 | MFCD18072623 | 1g. [URL: https://www.fishersci.com/shop/products/emolecules-1-methylcyclobutyl-methanol-38401-41-1-mfcd18072623-1g/s311500]
- Solved Solvolysis of 1-bromo-1-methylcyclopentane in | Chegg.com. [URL: https://www.chegg.
- Progressive steps and catalytic cycles in methanol-to-hydrocarbons reaction over acidic zeolites - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8940175/]
- Solvolysis of t-butyl chloride in water-rich methanol + water mixtures - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/1973/f1/f19736901195]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H12O | CID 520901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. jk-sci.com [jk-sci.com]
- 7. homework.study.com [homework.study.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Solved Solvolysis of 1-bromo-1-methylcyclopentane in | Chegg.com [chegg.com]
- 14. Ring opening versus ring expansion in rearrangement of bicyclic cyclobutylcarbinyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
(1-Methylcyclobutyl)methanol spectroscopic data and characterization
An In-depth Technical Guide to the Spectroscopic Characterization of (1-Methylcyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a saturated alcohol with the chemical formula C₆H₁₂O and a molecular weight of 100.16 g/mol , serves as a valuable building block in modern organic synthesis.[1][2] Its structure is distinguished by a four-membered cyclobutane ring, which imparts significant ring strain. This inherent strain influences the molecule's reactivity, making it a versatile intermediate for accessing more complex molecular architectures and novel chemical spaces.[1] The applications of this compound and its derivatives are found in diverse fields, including medicinal chemistry and the development of specialty chemicals.[1]
A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides a comprehensive overview of the spectroscopic characterization of this compound, grounded in fundamental principles and established analytical techniques. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering both theoretical interpretation and practical, field-proven protocols. The goal is to equip researchers with the necessary knowledge to confidently identify, purify, and employ this compound in their synthetic endeavors.
Synthesis and Purification: An Experimental Framework
To analyze a compound, one must first obtain it in a pure form. A common and effective method for synthesizing this compound is the reduction of an appropriate ester, such as ethyl 1-methylcyclobutanecarboxylate. This approach leverages a powerful reducing agent to transform the ester functional group into a primary alcohol.[1]
Causality in Experimental Design: The Choice of Reagents
The selection of Lithium Aluminum Hydride (LiAlH₄) as the reducing agent is critical. LiAlH₄ is a potent, unselective nucleophilic reducing agent capable of reducing esters to primary alcohols, a transformation for which milder agents like sodium borohydride (NaBH₄) are ineffective.[1] The reaction is performed in an anhydrous aprotic solvent, typically tetrahydrofuran (THF) or diethyl ether (Et₂O). This choice is dictated by the high reactivity of LiAlH₄, which reacts violently with protic solvents like water and alcohols.[1] Consequently, the entire procedure must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition of the reagent by atmospheric moisture.[1]
Experimental Protocol: Reduction of Ethyl 1-Methylcyclobutanecarboxylate
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen or argon inlet.
-
Reagent Preparation: The flask is charged with a suspension of LiAlH₄ (1.1 equivalents) in anhydrous THF under a positive pressure of inert gas. The suspension is cooled to 0 °C in an ice bath.
-
Substrate Addition: A solution of ethyl 1-methylcyclobutanecarboxylate (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours to ensure complete conversion.
-
Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). This procedure is crucial for safely neutralizing the excess LiAlH₄ and precipitating the aluminum salts.
-
Extraction and Purification: The resulting solids are removed by filtration. The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude this compound.
-
Final Purification: The crude product is purified by fractional distillation under reduced pressure to afford the final product as a pure, colorless liquid.
Caption: Synthesis workflow for this compound via ester reduction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing a detailed map of the carbon-hydrogen framework.[1] Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the molecule's constitution.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity). For this compound, we expect to see five distinct signals.
| Predicted Chemical Shift (δ, ppm) | Assignment | Multiplicity | Integration | Rationale |
| ~ 3.4 - 3.6 | -CH₂OH | Singlet | 2H | Protons on a carbon adjacent to an electronegative oxygen atom are deshielded. |
| ~ 1.8 - 2.0 | Ring -CH₂- (x2) | Multiplet | 4H | Diastereotopic methylene protons of the cyclobutane ring. |
| ~ 1.6 - 1.8 | Ring -CH₂- (x1) | Multiplet | 2H | Methylene protons of the cyclobutane ring. |
| ~ 1.5 - 2.5 | -OH | Broad Singlet | 1H | Exchangeable proton; chemical shift and appearance are concentration and solvent dependent. |
| ~ 1.2 | -CH₃ | Singlet | 3H | Protons of the methyl group attached to a quaternary carbon. |
Note: Predicted values are based on standard chemical shift tables. Actual values may vary depending on the solvent and spectrometer frequency.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. Due to the molecule's symmetry, five distinct signals are predicted for this compound.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 70 - 75 | -C H₂OH | Carbon atom bonded to the highly electronegative oxygen atom. |
| ~ 35 - 40 | C -(CH₃) | Quaternary carbon atom of the cyclobutane ring. |
| ~ 30 - 35 | Ring -C H₂- (x2) | Methylene carbons of the cyclobutane ring. |
| ~ 20 - 25 | -C H₃ | Methyl carbon attached to the quaternary center. |
| ~ 15 - 20 | Ring -C H₂- (x1) | The remaining methylene carbon of the cyclobutane ring. |
Note: These are estimated chemical shifts. Broadband proton decoupling is typically used, resulting in singlets for all carbon signals.[3]
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.[3]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer.[4][5] Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument, typically at 75 MHz for a 300 MHz spectrometer.[4][5] A greater number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.
Caption: Predicted NMR spectral correlations for this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1]
Interpretation of Key Absorption Bands
The IR spectrum of this compound is expected to be dominated by absorptions corresponding to its alcohol and alkane moieties.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Significance |
| 3600 - 3200 | O-H Stretch | Strong, Broad | Confirms the presence of the hydroxyl (-OH) group. The broadness is a direct result of intermolecular hydrogen bonding.[1][6] |
| 3000 - 2850 | C-H Stretch | Medium-Strong | Characteristic of sp³ C-H bonds in the cyclobutane ring and methyl/methylene groups.[1] |
| 1100 - 1050 | C-O Stretch | Strong | Indicates the presence of a primary alcohol C-O single bond.[1] |
| 900 - 800 | Ring Vibrations | Variable | Associated with vibrations of the cyclobutane ring structure.[1] |
Experimental Protocol for IR Analysis
-
Sample Preparation: For a liquid sample, the simplest method is to prepare a thin film. Place one drop of the purified liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Background Spectrum: Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.
-
Sample Spectrum: Place the prepared salt plates in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and structural details derived from its fragmentation pattern upon ionization.[1]
Analysis of Molecular Ion and Fragmentation
High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.[1] The monoisotopic mass of C₆H₁₂O is 100.088815 Da.[2] In a standard electron ionization (EI) mass spectrum, the molecule will ionize and fragment in a predictable manner.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance |
| 100 | [C₆H₁₂O]⁺ | Molecular Ion (M⁺). Its presence confirms the molecular weight. |
| 85 | [M - CH₃]⁺ | Loss of a methyl radical. |
| 82 | [M - H₂O]⁺ | Loss of a neutral water molecule, a common fragmentation for alcohols. |
| 69 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical, resulting in the stable 1-methylcyclobutyl cation. |
| 57 | [C₄H₉]⁺ | Further fragmentation of the cyclobutane ring. |
Experimental Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS) instrument. The GC will separate the sample from any minor impurities before it enters the mass spectrometer.
-
Ionization: In the MS source, the separated compound is ionized, typically using a high-energy electron beam (Electron Ionization, EI, at 70 eV).
-
Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.
-
Data Interpretation: The resulting mass spectrum plots the relative abundance of ions against their m/z values.
Conclusion
The comprehensive characterization of this compound is achieved through the synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the definitive carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the hydroxyl group, and mass spectrometry validates the molecular weight and offers insight into the molecule's stability and fragmentation pathways. The protocols and data presented in this guide serve as a robust framework for scientists to confidently synthesize, identify, and utilize this important chemical building block in their research and development efforts.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520901, this compound.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of methanol.
- Doc Brown's Chemistry. (n.d.). The H-1 NMR spectrum of Methanol.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of Methanol.
- Doc Brown's Chemistry. (n.d.). Mass spectrum of methanol.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (While not directly cited, this is a valuable resource similar to reference[4] for NMR data).
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H12O | CID 520901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methanol C13 13-C nmr methyl alcohol spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. utsouthwestern.edu [utsouthwestern.edu]
- 6. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Solubility of (1-Methylcyclobutyl)methanol in Common Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Physicochemical Landscape of a Unique Building Block
(1-Methylcyclobutyl)methanol is a fascinating alcohol characterized by a four-membered cyclobutane ring, a structural feature that imparts notable ring strain.[1] This inherent strain influences its reactivity, positioning it as a valuable and versatile intermediate in the synthesis of more complex molecules.[1] In the landscape of modern organic chemistry, particularly in medicinal chemistry and the development of specialty chemicals, the demand for novel building blocks like this compound that unlock diverse chemical spaces is ever-present.[1]
A fundamental understanding of a compound's solubility is paramount for its effective application in synthesis, formulation, and purification. This guide provides a comprehensive technical overview of the solubility of this compound in common organic solvents, grounded in the principles of intermolecular forces and structural theory. We will explore its behavior in polar protic, polar aprotic, and nonpolar solvents, offering both qualitative reasoning and, where available, quantitative data. Furthermore, a detailed experimental protocol for determining solubility is provided to empower researchers in their laboratory endeavors.
The Molecular Architecture: A Duality of Polarity
The solubility characteristics of this compound are dictated by the interplay of its two primary structural components: the polar hydroxyl (-OH) group and the nonpolar 1-methylcyclobutyl moiety.
-
The Hydrophilic Head: The hydroxyl group is the dominant polar feature of the molecule. The oxygen atom, being highly electronegative, creates a significant dipole moment and enables the formation of hydrogen bonds with other polar molecules, including water and other alcohols.[2][3][4] This hydrogen bonding capability is a primary driver of its solubility in polar protic solvents.[2][4]
-
The Lipophilic Tail: The 1-methylcyclobutyl group constitutes the nonpolar, or lipophilic, portion of the molecule. This hydrocarbon framework interacts with other nonpolar molecules through weaker van der Waals dispersion forces.[2][3] As the size of the nonpolar region of an alcohol increases, its solubility in polar solvents like water tends to decrease.[2][3]
The balance between these two opposing characteristics determines the overall solubility profile of this compound across a spectrum of solvents.
Figure 1: Molecular structure of this compound.
Solubility in Common Organic Solvents: A Class-by-Class Analysis
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This means that substances with similar intermolecular forces are likely to be soluble in one another.
Polar Protic Solvents (e.g., Water, Methanol, Ethanol)
These solvents are characterized by the presence of O-H or N-H bonds, allowing them to act as both hydrogen bond donors and acceptors.
-
Water: While small alcohols like methanol and ethanol are miscible with water, the solubility of larger alcohols decreases as the nonpolar hydrocarbon portion of the molecule becomes more prominent.[4][5] this compound, with its six carbon atoms, is expected to have moderate solubility in water.[1] The hydroxyl group can form hydrogen bonds with water molecules, but the bulky cyclobutyl ring disrupts the hydrogen-bonding network of water, limiting miscibility.[3]
-
Methanol and Ethanol: this compound is expected to be highly soluble, likely miscible, in short-chain alcohols like methanol and ethanol.[6] This is due to the strong hydrogen bonding interactions that can form between the hydroxyl groups of the solute and the solvent molecules.[2][4] The hydrocarbon portion of this compound readily interacts with the alkyl groups of methanol and ethanol through van der Waals forces.
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane)
These solvents possess dipole moments but lack O-H or N-H bonds, meaning they can act as hydrogen bond acceptors but not donors.
-
Acetone and Tetrahydrofuran (THF): High solubility is anticipated in these solvents. The polar carbonyl group of acetone and the ether oxygen of THF can act as hydrogen bond acceptors for the hydroxyl group of this compound. Additionally, the nonpolar regions of these solvents can effectively solvate the 1-methylcyclobutyl ring.
-
Dichloromethane: Good solubility is expected. While dichloromethane is less polar than acetone or THF, it can still participate in dipole-dipole interactions. Its primary mode of interaction with the nonpolar portion of this compound will be through van der Waals forces.
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether)
These solvents lack significant dipole moments and primarily interact through van der Waals dispersion forces.
-
Hexane and Toluene: The large, nonpolar 1-methylcyclobutyl group suggests good solubility in nonpolar solvents like hexane and toluene. The energetic cost of disrupting the weak solvent-solvent interactions is easily compensated by the formation of new van der Waals forces between the solute and solvent.
-
Diethyl Ether: High solubility is expected. Although diethyl ether has a slight dipole moment, its dominant character is nonpolar. It is an excellent solvent for many organic compounds, including alcohols.[1] The synthesis of this compound often involves the use of diethyl ether as a solvent.[1]
Quantitative Solubility Data
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Primary Intermolecular Forces |
| Polar Protic | Water | Moderate | Hydrogen Bonding, Dipole-Dipole |
| Methanol, Ethanol | High / Miscible | Hydrogen Bonding, Dipole-Dipole, van der Waals | |
| Polar Aprotic | Acetone, THF | High | Hydrogen Bonding (acceptor), Dipole-Dipole |
| Dichloromethane | Good | Dipole-Dipole, van der Waals | |
| Nonpolar | Hexane, Toluene | Good | van der Waals |
| Diethyl Ether | High | van der Waals, weak Dipole-Dipole |
Experimental Protocol for Solubility Determination
This protocol outlines a standard laboratory procedure for the qualitative and semi-quantitative determination of the solubility of this compound.
Materials and Equipment:
-
This compound (solute)
-
A selection of organic solvents (e.g., water, methanol, ethanol, acetone, THF, dichloromethane, hexane, toluene, diethyl ether)
-
Small test tubes or vials (e.g., 13x100 mm)
-
Vortex mixer
-
Graduated pipettes or micropipettes
-
Analytical balance
-
Water bath (for temperature control if desired)
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
This compound is a flammable liquid and may cause skin, eye, and respiratory irritation.[7]
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used before beginning the experiment.[8][9][10][11]
Experimental Workflow:
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Alcohol - Boiling Point, Solubility, Flammability | Britannica [britannica.com]
- 5. scribd.com [scribd.com]
- 6. research.nu.edu.kz [research.nu.edu.kz]
- 7. This compound | C6H12O | CID 520901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. methanex.com [methanex.com]
- 10. carlroth.com [carlroth.com]
- 11. chemos.de [chemos.de]
Reactivity and ring strain of the cyclobutane motif in (1-Methylcyclobutyl)methanol
An In-Depth Technical Guide to the Reactivity and Ring Strain of the Cyclobutane Motif in (1-Methylcyclobutyl)methanol
Abstract
The cyclobutane ring, a motif once considered a synthetic curiosity due to its inherent instability, has emerged as a valuable scaffold in modern medicinal chemistry and materials science.[1][2][3] Its unique three-dimensional structure and inherent ring strain endow molecules with distinct physicochemical properties and reactivity profiles.[1][2] This guide focuses on this compound (C₆H₁₂O), a representative substituted cyclobutane, to provide an in-depth exploration of the interplay between ring strain, conformational dynamics, and chemical reactivity.[4] We will dissect the fundamental principles governing the behavior of the cyclobutane core, detail its characteristic reactions such as ring expansion, and present actionable experimental protocols. This analysis aims to equip researchers with the foundational knowledge and practical insights required to effectively utilize this versatile building block in complex molecular design and synthesis.
The Energetic Landscape of the Cyclobutane Ring
The chemistry of cyclobutane is fundamentally dictated by its high internal energy, or "ring strain," a concept first postulated by Adolf von Baeyer in 1885.[4][5] While Baeyer's initial assumption of planar rings was later refined, his core idea that deviation from ideal bond angles creates instability remains a cornerstone of organic chemistry.[4][5][6] The total ring strain in cyclobutane is approximately 26.3 kcal/mol (110 kJ/mol), a significant value that renders it substantially more reactive than its larger, strain-free counterpart, cyclohexane.[7][8][9][10] This strain is a composite of three primary factors:
-
Angle Strain: The ideal sp³ hybridized carbon atom has bond angles of 109.5°.[5][7][11] In a hypothetical planar cyclobutane, the internal C-C-C angles would be a rigid 90°, leading to severe angle strain.[5][8][12]
-
Torsional Strain: A planar conformation would also force all adjacent C-H bonds into a fully eclipsed arrangement, creating significant torsional (Pitzer) strain.[7][8][10]
-
Conformational Compromise: To mitigate this torsional strain, the cyclobutane ring is not flat. It adopts a dynamic, puckered or "butterfly" conformation.[4][7][8][13] This puckering slightly reduces the C-C-C bond angle to about 88°, marginally increasing angle strain, but provides a more significant energetic payoff by staggering the C-H bonds and relieving torsional strain.[7][8] The molecule rapidly interconverts between equivalent puckered conformations at room temperature.[14]
This inherent strain is not a liability but a latent driving force for chemical transformations. Reactions that lead to the opening or expansion of the four-membered ring are energetically favorable as they release this stored potential energy.[7][15]
Table 1: Comparative Ring Strain of Cycloalkanes
| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) | Strain per CH₂ Group (kcal/mol) |
| Cyclopropane | 3 | ~27.6 | ~9.2 |
| Cyclobutane | 4 | ~26.3 | ~6.6 |
| Cyclopentane | 5 | ~6.0 | ~1.2 |
| Cyclohexane | 6 | ~0 | ~0 |
Data compiled from various sources.[6][9][10]
Physicochemical and Spectroscopic Profile of this compound
This compound serves as an excellent model system, featuring the strained cyclobutane core substituted with both a methyl group and a reactive primary alcohol functional group.
Table 2: Properties of this compound
| Property | Value |
| IUPAC Name | This compound[16] |
| Molecular Formula | C₆H₁₂O[4][16] |
| Molecular Weight | 100.16 g/mol [16] |
| CAS Number | 38401-41-1[4][16] |
| Appearance | Liquid |
| SMILES | CC1(CCC1)CO[16] |
The structural features of this compound can be unequivocally confirmed using spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the molecule's carbon-hydrogen framework, with distinct signals corresponding to the methyl, hydroxymethyl, and the non-equivalent methylene protons of the puckered cyclobutane ring.[4]
Synthesis of this compound
The preparation of this compound is most reliably achieved through the reduction of a corresponding ester, a staple transformation in organic synthesis. The causality behind this choice lies in the high efficiency and selectivity of powerful reducing agents like lithium aluminum hydride (LiAlH₄) for ester functionalities.
Synthetic Workflow: Ester Reduction
The process begins with the synthesis of the precursor, ethyl 1-methylcyclobutanecarboxylate, via alkylation of ethyl cyclobutanecarboxylate. This is followed by reduction.
Caption: Synthetic workflow for this compound.
Experimental Protocol: LiAlH₄ Reduction of Ethyl 1-methylcyclobutanecarboxylate
This protocol describes a self-validating system where reaction progress and product purity are key metrics.
-
Reactor Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere of nitrogen or argon. Anhydrous tetrahydrofuran (THF) is added as the solvent.
-
Reagent Preparation: Lithium aluminum hydride (LiAlH₄), a potent but highly moisture-sensitive reducing agent, is carefully weighed and suspended in anhydrous THF.[4] The choice of LiAlH₄ is critical; weaker agents like sodium borohydride are ineffective at reducing esters.[4]
-
Substrate Addition: A solution of ethyl 1-methylcyclobutanecarboxylate in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C to control the initial exothermic reaction.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed to ensure complete conversion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching and Workup: The reaction is cautiously quenched by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). This procedure is crucial for safely neutralizing the excess LiAlH₄ and precipitating aluminum salts into a granular, easily filterable solid.
-
Isolation and Purification: The resulting slurry is filtered, and the solid is washed with additional THF or diethyl ether. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound. Purity is typically assessed by GC and confirmed by ¹H and ¹³C NMR spectroscopy.[4]
The Core Reactivity: Ring Strain as the Driving Force
While the hydroxyl group undergoes typical alcohol reactions (e.g., conversion to halides, esterification), the most compelling chemistry of this compound stems from the release of ring strain, particularly under conditions that generate carbocationic intermediates.[4]
Acid-Catalyzed Dehydration and Ring Expansion
The treatment of this compound with acid does not simply lead to a cyclobutylmethylene product. Instead, it initiates a sophisticated rearrangement cascade, driven by the formation of a more stable carbocation through ring expansion. This is a classic example of a Wagner-Meerwein rearrangement.
Mechanistic Rationale:
-
Protonation: The hydroxyl group is protonated by the acid catalyst (e.g., H₂SO₄) to form a good leaving group, water.
-
Formation of a Primary Carbocation: Loss of water generates a highly unstable primary carbocation, the (1-methylcyclobutyl)methyl cation.
-
1,2-Alkyl Shift & Ring Expansion: The system immediately rearranges to alleviate the instability of the primary carbocation and the strain of the four-membered ring. A C-C bond from the cyclobutane ring migrates to the adjacent carbocationic center. This concerted step expands the four-membered ring into a five-membered ring, forming a much more stable tertiary cyclopentyl carbocation.
-
Deprotonation: A base (e.g., water or HSO₄⁻) removes a proton from a carbon adjacent to the positive charge, yielding a mixture of thermodynamically stable alkene products, primarily 1,2-dimethylcyclopentene and 1-methyl-2-methylenecyclopentane.
Caption: Acid-catalyzed ring expansion of this compound.
This propensity for rearrangement is a critical consideration for any synthetic planning involving carbocationic intermediates derived from cyclobutylmethyl systems.[4]
The Cyclobutane Motif in Drug Discovery
The underrepresentation of the cyclobutane ring in marketed drugs has been attributed to perceived instability and synthetic challenges.[17] However, this perception is shifting as the unique advantages of this motif are increasingly recognized and exploited by medicinal chemists.[1][2][17]
-
Conformational Restriction: The rigid, puckered nature of the cyclobutane ring can lock flexible side chains into a specific bioactive conformation, thereby increasing binding affinity to a biological target.[1][2][3]
-
Metabolic Stability: Cyclobutane rings are relatively inert carbocycles and can be used to replace metabolically labile groups, improving the pharmacokinetic profile of a drug candidate.[1]
-
Vectorial Orientation: The defined three-dimensional geometry of substituted cyclobutanes allows for precise orientation of pharmacophoric groups into binding pockets.[1][2]
-
Bioisosterism: It can serve as a bioisosteric replacement for other groups, such as gem-dimethyl groups or even phenyl rings, while offering improved physicochemical properties like solubility and reduced planarity.[1][17]
-
Access to Novel Chemical Space: The incorporation of 3D scaffolds like cyclobutane is a key strategy in fragment-based drug discovery (FBDD) to move away from flat, aromatic structures and explore novel, patentable chemical matter.[17]
Examples of marketed drugs containing the cyclobutane moiety include the anticancer agent Carboplatin and the protease inhibitor Boceprevir, demonstrating its clinical viability.[1][2][3]
Conclusion
This compound provides a compelling case study into the rich and nuanced chemistry of strained four-membered rings. Its reactivity is a direct consequence of the ~26 kcal/mol of ring strain stored within its core, which serves as a potent thermodynamic driving force for reactions, most notably carbocation-mediated ring expansions. Far from being a mere curiosity, the cyclobutane motif offers a unique set of tools for the modern chemist. A thorough understanding of its conformational behavior and predictable rearrangement pathways, as detailed in this guide, empowers researchers to harness its properties for the rational design and synthesis of novel molecules with tailored functions, from advanced materials to the next generation of therapeutic agents.
References
- BenchChem. (n.d.). Application Notes and Protocols for Kinetic Studies of Cyclobutane Ring-Opening Reactions.
- Wessjohann, L. A., et al. (2018). Cyclobutanes in Small‐Molecule Drug Candidates. Chemistry – A European Journal, 24(55), 14586-14603. [Link]
- BenchChem. (n.d.). This compound | 38401-41-1.
- Wessjohann, L. A., et al. (2018).
- Pharmaffiliates. (n.d.). The Role of Cyclobutane Carboxamide in Modern Drug Discovery.
- Nagase, S., & Kudo, T. (1983). Anomaly in the ring strain behaviour of cyclopropane, cyclobutane, and cyclopentane, compared with their silicon analogues; a theoretical study.
- Wikipedia. (n.d.). Ring strain.
- Glendening, E. D., & Halpern, A. M. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Physical Chemistry A, 109(4), 635-642. [Link]
- van der Westhuyzen, R., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 28(29), e202200155. [Link]
- Chemistry LibreTexts. (2015). 4.2: Ring Strain and the Structure of Cycloalkanes.
- Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain.
- Ashenhurst, J. (2014). Calculation of Ring Strain In Cycloalkanes. Master Organic Chemistry. [Link]
- Ashenhurst, J. (2014). Cycloalkanes – Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]
- ResearchGate. (n.d.). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier.
- Chemistry LibreTexts. (2020). 4.6: Cycloalkanes and Ring Strain.
- Kreft, A., et al. (2019). Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols. Organic Letters, 21(16), 6549-6553. [Link]
- McMurry, J. (n.d.). 4.3 Stability of Cycloalkanes: Ring Strain. In Organic Chemistry: A Tenth Edition. [Link]
- Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain.
- Author not found. (n.d.). Comparing Models for Measuring Ring Strain of Common Cycloalkanes.
- Author not found. (n.d.). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity.
- Warner, N. C., et al. (2021). Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. Organic Letters, 23(15), 5893-5897. [Link]
- ResearchGate. (n.d.). Cyclobutene Ring Opening Reactions.
- Avenoza, A., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869-1878. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520901, this compound.
- Quora. (n.d.). What is the most stable conformer for cyclobutane?.
- Chemistry LibreTexts. (2025). 2.5.1: Conformational analysis.
- Zhang, Z., et al. (2024). Lewis Acid-Catalyzed Ring-Opening Reaction of Bicyclobutanes (BCBs) for the Highly Selective Synthesis of 1,1,3-Trisubstituted Cyclobutanes. Organic Letters. [Link]
- NPTEL-NOC IITM. (2017). Conformation of Cyclobutane and Cyclopentane. YouTube. [Link]
- PubChemLite. (n.d.). This compound (C6H12O).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23549397, 1-(1-Methylcyclobutyl)ethanol.
- Petrovic, G. (2015). Conformational analysis of cycloalkanes. SciSpace. [Link]
- Homework.Study.com. (n.d.). Show the mechanism that illustrates the following reaction: 1-methyl-1-methanol-cyclopentane +....
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. lifechemicals.com [lifechemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Ring strain - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. quora.com [quora.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. This compound | C6H12O | CID 520901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability Landscape of (1-Methylcyclobutyl)methanol: A Technical Guide for Researchers
For Immediate Release
SHANGHAI, China – January 7, 2026 – In the fast-paced world of pharmaceutical research and development, the integrity of chemical reagents is paramount. This in-depth technical guide, authored for researchers, scientists, and drug development professionals, provides a comprehensive overview of the stability and recommended storage conditions for (1-Methylcyclobutyl)methanol, a key building block in modern organic synthesis. By synthesizing technical data with field-proven insights, this guide aims to equip scientists with the knowledge to ensure the long-term viability and reliability of this critical compound.
Introduction: The Significance of this compound in Synthetic Chemistry
This compound, a colorless, flammable liquid, holds a unique position in the chemist's toolbox.[1] Its structure, featuring a strained cyclobutane ring coupled with a primary alcohol, imparts distinct reactivity that is leveraged in the synthesis of complex molecular architectures.[2] The inherent ring strain of the cyclobutane core makes it a valuable intermediate, offering a pathway to a diverse range of chemical entities.[2] However, this same structural feature also raises important questions regarding its chemical stability. Understanding the factors that can influence the degradation of this compound is not merely an academic exercise; it is a critical component of ensuring reproducible experimental outcomes and the synthesis of pure, well-characterized target molecules.
This guide will delve into the chemical and physical properties of this compound, explore its potential degradation pathways, provide robust recommendations for its storage and handling, and outline a comprehensive protocol for conducting stability studies in accordance with international guidelines.
Physicochemical Properties and Inherent Stability Considerations
A thorough understanding of the physicochemical properties of this compound is the foundation for establishing appropriate storage and handling protocols.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O | PubChem[1] |
| Molecular Weight | 100.16 g/mol | PubChem[1] |
| Appearance | Colorless liquid | General Chemical Properties |
| GHS Hazard Classifications | Flammable liquid (Category 3), Skin Irritant (Category 2), Eye Irritant (Category 2A), May cause respiratory irritation | PubChem[1] |
The classification of this compound as a flammable liquid immediately dictates the need for storage in a well-ventilated area, away from sources of ignition.[1] Its irritant properties necessitate the use of appropriate personal protective equipment (PPE), including gloves and safety glasses, during handling.
The presence of the cyclobutane ring introduces a significant amount of ring strain, which can influence the molecule's reactivity and, consequently, its stability.[2] While cyclobutane derivatives are generally stable at room temperature, they can be susceptible to ring-opening reactions under various conditions, including acidic or basic environments, and upon exposure to heat or light.
Potential Degradation Pathways: A Mechanistic Perspective
While specific degradation studies on this compound are not extensively documented in publicly available literature, an understanding of the reactivity of its constituent functional groups—a primary alcohol and a strained cyclobutane ring—allows for the prediction of likely degradation pathways. Forced degradation studies are essential to experimentally confirm these pathways and identify the resulting degradants.
Oxidation
The primary alcohol functionality of this compound is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, this can lead to the formation of (1-methylcyclobutyl)methanal (aldehyde) or further to 1-methylcyclobutanecarboxylic acid. The steric hindrance provided by the cyclobutyl group may influence the rate of oxidation.
Thermal Degradation
At elevated temperatures, organic molecules can undergo thermal decomposition. For this compound, this could involve dehydration to form 1-methyl-1-vinylcyclobutane or rearrangement and fragmentation of the cyclobutane ring. The inherent ring strain can lower the activation energy for such processes.
Photolytic Degradation
Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate photochemical reactions. For alcohols, this can lead to the formation of radical species, which can then participate in a variety of degradation pathways, including oxidation and C-C bond cleavage. The cyclobutane ring itself can also be susceptible to photochemically induced ring-opening or rearrangement reactions.
Acid/Base Catalyzed Degradation and Ring Opening
The strained cyclobutane ring is known to be susceptible to ring-opening reactions under acidic or basic conditions. In the presence of a strong acid, the hydroxyl group could be protonated, leading to the formation of a carbocation. This carbocation could then undergo rearrangement, including ring expansion to a more stable cyclopentyl system, or react with available nucleophiles. Under basic conditions, while less common for simple alcohols, deprotonation followed by rearrangement is a theoretical possibility, though less likely than other degradation pathways.
Diagram: Potential Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound under various stress conditions.
Recommended Storage and Handling Conditions
To maintain the integrity of this compound, the following storage and handling conditions are recommended, based on its known properties and general best practices for flammable and irritant chemicals.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, well-ventilated area. Avoid direct sunlight and heat sources. | To minimize evaporation and reduce the rate of potential thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidative degradation. |
| Container | Use tightly sealed, appropriate containers (e.g., amber glass bottles). | To prevent evaporation, contamination from atmospheric moisture, and exposure to light. |
| Inertness | Ensure containers are clean and free from acidic or basic residues. | To avoid catalyzed degradation and ring-opening reactions. |
| Handling | Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate PPE, including safety glasses, gloves, and a lab coat. Ground containers when transferring to prevent static discharge. | To mitigate inhalation and contact hazards, and to prevent ignition of flammable vapors.[1] |
Protocol for a Comprehensive Stability Study
To rigorously assess the stability of this compound and establish a re-test period, a formal stability study should be conducted. The following protocol is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.
Experimental Design
A comprehensive stability study should include long-term testing under recommended storage conditions and accelerated testing to predict the effects of short-term excursions outside these conditions. A forced degradation study is also crucial to identify potential degradation products and establish the stability-indicating nature of the analytical methods.
Diagram: Workflow for Stability Assessment of this compound
Caption: A systematic workflow for conducting a comprehensive stability study.
Step-by-Step Methodology
1. Materials and Equipment:
-
Multiple batches of this compound
-
Calibrated stability chambers (for controlled temperature and humidity)
-
Photostability chamber
-
Appropriate analytical instrumentation (GC-MS, HPLC-UV/MS, NMR)
-
Reagents for forced degradation (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide)
-
Inert gas supply (nitrogen or argon)
-
Suitable storage containers
2. Forced Degradation Study:
-
Objective: To identify potential degradation products and validate the analytical method's ability to separate them from the parent compound.
-
Procedure:
-
Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at 60°C for a specified period.
-
Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at 60°C for a specified period.
-
Oxidation: Treat a solution of the compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid or liquid compound to elevated temperatures (e.g., 80°C) in a stability chamber.
-
Photostability: Expose the compound to a light source according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples using the developed stability-indicating method to identify and characterize any degradation products.
3. Long-Term and Accelerated Stability Studies:
-
Objective: To evaluate the stability of the compound under recommended and stressed storage conditions to establish a re-test period.
-
Procedure:
-
Store samples from at least three different batches in the recommended containers under the following conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).
-
-
Analysis: Analyze the samples at each time point for purity, appearance, and the presence of any degradation products using the validated stability-indicating method.
4. Analytical Methodology:
-
A stability-indicating analytical method must be developed and validated. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for this volatile compound, as it can separate volatile impurities and provide structural information for their identification. High-Performance Liquid Chromatography (HPLC) with a suitable column and detector (e.g., UV or MS) can also be employed. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of any significant degradation products.
Conclusion: Ensuring the Integrity of a Key Synthetic Building Block
This compound is a valuable reagent in modern organic synthesis, and maintaining its stability is crucial for reliable and reproducible research. By understanding its inherent chemical properties, potential degradation pathways, and by implementing appropriate storage and handling procedures, researchers can safeguard the integrity of this compound. For critical applications, particularly in drug development, a comprehensive stability study, guided by the principles outlined in this guide, is essential to establish a scientifically sound re-test period and ensure the quality of the starting material. This proactive approach to stability assessment is a cornerstone of good scientific practice and a key contributor to the successful advancement of chemical research and development.
References
- PubChemLite. This compound (C6H12O).
- PubChem. This compound.
Sources
Theoretical calculations of (1-Methylcyclobutyl)methanol conformational analysis
An In-Depth Technical Guide: Theoretical Calculations for the Conformational Analysis of (1-Methylcyclobutyl)methanol
Executive Summary
The three-dimensional structure of a molecule is a primary determinant of its biological activity. For drug development professionals, a profound understanding of a molecule's preferred shapes, or conformations, is critical for designing effective and selective therapeutics. Substituted cyclobutanes are increasingly utilized as versatile scaffolds in medicinal chemistry, serving as bioisosteric replacements for other cyclic or acyclic moieties. Their strained four-membered ring imparts unique stereochemical and reactivity profiles. This guide provides a comprehensive, in-depth protocol for the theoretical conformational analysis of this compound, a representative substituted cyclobutane. We will move beyond a simple list of steps to explain the causality behind methodological choices, ensuring a self-validating and scientifically rigorous workflow. This document details the theoretical underpinnings, a step-by-step computational protocol using quantum mechanics, and methods for data analysis and visualization, equipping researchers with the expertise to confidently explore the conformational landscape of similar molecules.
Part 1: The Scientific Imperative for Conformational Analysis
In the realm of drug design, a molecule's conformation dictates its ability to interact with a biological target. The cyclobutane ring, once considered an exotic motif, is now a valuable component in the medicinal chemist's toolkit, prized for its ability to introduce three-dimensionality and explore novel chemical space.[1] Unlike the well-understood cyclohexane chair, the cyclobutane ring exists in a delicate balance of angle and torsional strain, resulting in a puckered, non-planar structure.[2][3] This puckering creates distinct pseudo-axial and pseudo-equatorial positions for substituents, and the energy barrier to ring inversion is typically low.[4][5]
The subject of this guide, this compound, presents a fascinating case study. Its conformational profile is governed by a complex interplay of forces:
-
Ring Puckering: The inversion of the cyclobutane ring, which repositions the substituents.
-
Steric Hindrance: The spatial arrangement of the methyl and hydroxymethyl groups.
-
Intramolecular Interactions: The potential for the hydroxyl group to form a stabilizing intramolecular hydrogen bond (IHB).
A thorough analysis is therefore essential to determine the dominant conformers in a given environment and to understand how these structural preferences might influence biological activity.
Part 2: Theoretical Foundations of Cyclobutane Conformations
The Puckered Cyclobutane Ring: A Balancing Act
A planar cyclobutane would have C-C-C bond angles of 90°, but this geometry forces all hydrogen atoms into fully eclipsed conformations, creating significant torsional strain. To alleviate this, the ring "puckers" into a bent conformation.[2][3][6] This puckering slightly decreases the bond angles but substantially reduces the torsional strain. The result is a double-minimum potential energy surface for the ring inversion, with a planar transition state.[2][5] The equilibrium geometry is defined by a puckering angle (θ), which is a critical parameter in describing the ring's conformation.[5][6]
The Role of Intramolecular Hydrogen Bonding (IHB)
In alcohols, the hydroxyl proton can act as a hydrogen bond donor. For this compound, this opens the possibility of an IHB, where the hydroxyl group interacts with an electron-rich region of the same molecule. While lacking a classical π-system, weak hydrogen bonds can form with the electron density of the C-C sigma bonds of the ring. The formation of such a bond can significantly lower the energy of a specific rotamer of the hydroxymethyl group, potentially making it a dominant conformer in the gas phase or non-polar solvents.[7][8][9] Theoretical calculations are exceptionally well-suited to identify and quantify the stabilizing effect of these weak interactions.[10]
Part 3: A Validated Protocol for In Silico Conformational Analysis
What follows is a detailed, field-proven workflow for elucidating the conformational landscape of this compound. The causality behind each choice of method and parameter is explained to ensure the protocol is both robust and adaptable.
Experimental Protocol: Computational Conformational Analysis
Objective: To identify all low-energy conformers of this compound, calculate their relative energies and populations, and characterize their key structural features.
Mandatory Visualization: Computational Workflow
Caption: Workflow for theoretical conformational analysis.
Methodology:
-
Step 1: Initial Structure Generation and Broad Conformational Search
-
Action: Begin with the 2D structure of this compound[11][12]. Use a molecular modeling program to generate an initial 3D structure.
-
Action: Perform a comprehensive conformational search using a computationally inexpensive method. A molecular mechanics (MM) force field like MMFF94 is suitable, or for a more exhaustive search, a tool like CREST, which uses semi-empirical GFN-xTB methods, is highly recommended.[13][14]
-
Causality: The potential energy surface of a flexible molecule can have many local minima.[15] A broad, low-level search is essential to ensure that all plausible starting geometries are identified for higher-level analysis, preventing the exclusion of potentially important conformers.
-
-
Step 2: Quantum Mechanical (QM) Optimization and Frequency Analysis
-
Action: Take the unique, low-energy conformers from the initial search and perform geometry optimization using Density Functional Theory (DFT).
-
Selection Justification:
-
Functional: A modern, dispersion-corrected functional such as ωB97X-D is recommended. Dispersion forces are crucial for accurately modeling weak intramolecular interactions like the potential IHB in this molecule. While B3LYP is a common choice, it may not perform as well for non-covalent interactions.[16]
-
Basis Set: A Pople-style, triple-zeta basis set with diffuse and polarization functions, such as 6-311+G(d,p) , provides a robust balance between accuracy and computational cost for a molecule of this size.[17][18] Diffuse functions (+) are particularly important for describing the electron density far from the nuclei, which is essential for hydrogen bonding.
-
-
Action: Following successful optimization, perform a vibrational frequency calculation at the same level of theory.
-
Causality: This step serves two critical, self-validating purposes. First, it refines the molecular geometry to a stationary point on the potential energy surface. Second, the absence of any imaginary frequencies confirms that this stationary point is a true energy minimum (a stable conformer) and not a transition state.[19] The frequency calculation also provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections (enthalpy and Gibbs free energy), which are necessary for accurate relative energy comparisons.
-
-
Step 3 (Optional but Recommended): High-Accuracy Energy Refinement
-
Action: For the lowest-energy, distinct conformers identified by DFT, perform a single-point energy calculation using a higher level of theory on the DFT-optimized geometry.
-
Selection Justification: The "gold standard" for computational chemistry is the Coupled Cluster with Singles, Doubles, and perturbative Triples, CCSD(T) . A computationally efficient variant like Domain-based Local Pair Natural Orbital CCSD(T) (DLPNO-CCSD(T) ) makes this level of accuracy accessible for larger molecules.[16]
-
Basis Set: Use a large, correlation-consistent basis set such as aug-cc-pVTZ .[6][20]
-
Causality: While well-chosen DFT methods are generally reliable for geometries and relative energies, they are still approximations.[16] Refining the energies with a more accurate wavefunction-based method provides a benchmark and increases confidence in the final energy differences, which is crucial if conformers are very close in energy.
-
-
Step 4: Analysis and Interpretation
-
Action: For each confirmed conformer, tabulate the electronic energy (E), enthalpy (H), and Gibbs free energy (G). Calculate the relative energies (ΔE, ΔH, ΔG) with respect to the global minimum.
-
Action: Using the relative Gibbs free energies (ΔG), calculate the Boltzmann population of each conformer at a standard temperature (e.g., 298.15 K) using the formula: Population (%) = 100 * (exp(-ΔG / RT)) / Σ(exp(-ΔGi / RT))
-
Action: Analyze the key geometric parameters of the most stable conformers. This includes the ring puckering angle, the C-C-O-H dihedral angle, and the distance between the hydroxyl hydrogen and any potential acceptor atoms to characterize IHBs.
-
Part 4: Data Presentation and Visualization
Clear presentation of quantitative data is paramount for interpretation and comparison.
Data Presentation: Conformational Analysis Summary
| Conformer ID | Relative Energy (ΔG, kcal/mol) | Boltzmann Population (%) @ 298.15 K | Ring Puckering Angle (θ, degrees) | H···C Distance (Å) (for IHB) | Key Feature |
| Conf-1 | 0.00 | 75.2 | 28.5 | 2.65 | Global Minimum, IHB Stabilized |
| Conf-2 | 1.15 | 12.1 | -29.1 | 3.80 | Puckered Ring Invertomer |
| Conf-3 | 1.60 | 5.8 | 28.3 | 4.10 | Hydroxymethyl Rotamer |
| Conf-4 | 2.50 | 1.5 | -28.9 | 4.50 | Higher Energy Rotamer |
| ... | ... | ... | ... | ... | ... |
| Note: Data presented are hypothetical and for illustrative purposes. Actual results will be derived from the calculations described. |
Mandatory Visualization: Conformational Energy Landscape
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ab initio Quantum-Chemical Calculations and Spectroscopic Studies of the Intramolecular π-Type Hydrogen Bonding in Small Cyclic Molecules [sciltp.com]
- 8. Trends of intramolecular hydrogen bonding in substituted alcohols: a deeper investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. The Interplay of Inter- and Intramolecular Hydrogen Bonding in Ether Alcohols Related to n-Octanol | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. This compound | C6H12O | CID 520901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. PubChemLite - this compound (C6H12O) [pubchemlite.lcsb.uni.lu]
- 13. scm.com [scm.com]
- 14. calcus.cloud [calcus.cloud]
- 15. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 16. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. fiveable.me [fiveable.me]
- 20. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: A Practical Guide to the Synthesis of (1-Methylcyclobutyl)methanol and Its Derivatives
Abstract
This application note provides detailed, reliable protocols for the synthesis of (1-methylcyclobutyl)methanol, a valuable building block in medicinal chemistry. We present two primary, robust synthetic routes starting from commercially available precursors: the reduction of 1-methylcyclobutanecarboxylic acid using lithium aluminum hydride and a Grignard-based approach from an ester. Furthermore, we detail subsequent derivatization protocols, including Williamson ether synthesis and esterification, to generate analogs. This guide is intended for researchers, scientists, and drug development professionals, offering practical insights, step-by-step methodologies, and critical safety information.
Introduction: The Significance of the this compound Scaffold
The this compound motif and its derivatives are of significant interest in contemporary organic and medicinal chemistry.[1] The cyclobutane ring, with its inherent strain, imparts unique conformational properties and reactivity to molecules.[1] In drug design, the 1-methylcyclobutyl group often serves as a bioisosteric replacement for more common moieties like gem-dimethyl or tert-butyl groups. This substitution can enhance metabolic stability, improve binding affinity by providing conformational rigidity, and favorably modulate physicochemical properties such as solubility and lipophilicity.[1] The protocols outlined herein provide reliable access to this key structural unit, enabling further exploration in drug discovery and materials science.
Core Synthetic Strategies for this compound
Two principal and validated methods for the synthesis of the target alcohol are presented. The choice of method may depend on the availability of starting materials, scale, and safety infrastructure.
Method A: Reduction of 1-Methylcyclobutanecarboxylic Acid
This method is a direct and high-yielding approach that utilizes a powerful reducing agent to convert a carboxylic acid directly to a primary alcohol.
Principle & Rationale: Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent capable of reducing carboxylic acids and their derivatives to primary alcohols.[2][3][4] The reaction proceeds via a complex mechanism involving an initial acid-base reaction between the acidic proton of the carboxylic acid and a hydride, followed by coordination of the aluminum to the carbonyl oxygen and subsequent hydride transfers.[5][6] An acidic workup is required to protonate the resulting aluminate salt and liberate the final alcohol product.[4] Due to the extreme reactivity of LiAlH₄ with water and protic solvents, this reaction must be performed under strictly anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon).[1][7]
Experimental Workflow:
Caption: Workflow for LiAlH₄ Reduction.
Detailed Protocol:
-
Setup: A dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen or argon inlet is charged with lithium aluminum hydride (1.2 equivalents) suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C in an ice bath.
-
Addition: 1-Methylcyclobutanecarboxylic acid (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, it can be gently heated to reflux.
-
Quenching: The flask is cooled back to 0 °C. The reaction is cautiously quenched by the sequential, dropwise addition of H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is crucial for generating a granular precipitate of aluminum salts that is easy to filter.[7]
-
Isolation: The resulting white precipitate is removed by vacuum filtration, and the filter cake is washed thoroughly with THF or diethyl ether (Et₂O).
-
Extraction & Purification: The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude this compound can be purified by fractional distillation or flash column chromatography.
Method B: Grignard Reaction with an Ester Precursor
Principle & Rationale: This synthesis involves the reaction of an ester, such as methyl or ethyl 1-methylcyclobutanecarboxylate, with a Grignard reagent. However, to produce the primary alcohol this compound, this method is less direct than reduction. A more practical Grignard approach for tertiary alcohols involves reacting an ester with two equivalents of an organomagnesium halide.[8][9][10] For the synthesis of this compound, a more logical, though less common, Grignard approach would be the reaction of paraformaldehyde with 1-methylcyclobutylmagnesium bromide. Due to the superior reliability and documentation of the reduction pathway, the Grignard method detailed here will focus on the synthesis of a tertiary alcohol derivative as an illustrative example of the scaffold's functionalization. For synthesizing the primary alcohol itself, Method A is superior.
Let's consider the synthesis of a related tertiary alcohol, 2-(1-methylcyclobutyl)propan-2-ol , by reacting methyl 1-methylcyclobutanecarboxylate with methylmagnesium bromide. The reaction proceeds via nucleophilic acyl substitution, where the first equivalent of the Grignard reagent adds to the ester carbonyl, forming a tetrahedral intermediate.[9] This intermediate collapses, eliminating the methoxide leaving group to form a ketone in situ.[8][9] This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to yield the tertiary alkoxide, which is then protonated during aqueous workup.[8][9][10]
Experimental Workflow for Tertiary Alcohol Derivative:
Caption: Grignard reaction for a tertiary alcohol.
Synthesis of this compound Derivatives
The parent alcohol is a versatile starting point for creating a library of derivatives. Standard O-alkylation and esterification reactions are straightforward and high-yielding.
Protocol 1: O-Alkylation via Williamson Ether Synthesis
Principle: The Williamson ether synthesis is a classic Sₙ2 reaction for forming ethers.[11] The alcohol is first deprotonated with a strong base, typically sodium hydride (NaH), to form a nucleophilic alkoxide.[12] This alkoxide then displaces a halide or other suitable leaving group (e.g., tosylate, mesylate) from a primary alkylating agent to form the ether.[11][13][14]
Detailed Protocol (for synthesizing (1-(methoxymethyl)-1-methylcyclobutane)):
-
Setup: To a stirred suspension of NaH (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.
-
Alkylation: Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 6-18 hours.
-
Workup: Quench the reaction by the slow addition of water. Extract the mixture with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the resulting ether by column chromatography.
Protocol 2: Esterification
Principle: Esterification of tertiary alcohols can be challenging under standard Fischer conditions due to competing elimination reactions.[15] A reliable method involves reacting the alcohol with a more reactive carboxylic acid derivative, such as an acyl chloride or anhydride, in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl or carboxylic acid byproduct.[16]
Detailed Protocol (for synthesizing (1-methylcyclobutyl)methyl acetate):
-
Setup: Dissolve this compound (1.0 equivalent) in dichloromethane (DCM) in a flask equipped with a magnetic stirrer and nitrogen inlet. Add pyridine (1.5 equivalents) and cool the mixture to 0 °C.
-
Acylation: Add acetyl chloride (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester, which can be further purified by chromatography if necessary.
| Derivative Type | Reagents | Base/Catalyst | Solvent | Typical Temp. | Approx. Yield |
| Methyl Ether | This compound, CH₃I | NaH | THF | 0 °C to RT | 75-90% |
| Benzyl Ether | This compound, BnBr | NaH | THF / DMF | 0 °C to RT | 70-85% |
| Acetate Ester | This compound, AcCl | Pyridine | DCM | 0 °C to RT | 85-95% |
| Benzoate Ester | This compound, BzCl | Pyridine, DMAP | DCM | 0 °C to RT | 80-90% |
Characterization
The synthesized compounds should be characterized using standard analytical techniques.
-
This compound:
-
¹H NMR (CDCl₃): Expected signals include a singlet for the methyl group (~1.1 ppm), a singlet for the methylene protons of the CH₂OH group (~3.5 ppm), multiplets for the cyclobutane ring protons (~1.6-2.0 ppm), and a broad singlet for the hydroxyl proton.[17][18][19][20]
-
¹³C NMR (CDCl₃): Expected signals include a peak for the methyl carbon, the quaternary cyclobutane carbon, the methylene carbons of the cyclobutane ring, and the hydroxymethyl carbon (~70 ppm).[17][18][20]
-
Mass Spectrometry (MS): ESI-MS should show [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of 100.16 g/mol .[21]
-
Safety and Handling
-
Lithium Aluminum Hydride (LiAlH₄): A highly reactive and pyrophoric solid. It reacts violently with water, alcohols, and other protic solvents, releasing flammable hydrogen gas.[7][22][23] It can ignite in moist air or from friction.[7]
-
Handling: Always handle LiAlH₄ in an inert atmosphere (glovebox or under nitrogen/argon in a fume hood).[7][24] Wear a fire-retardant lab coat, safety glasses, and appropriate gloves.[7][24][25]
-
Spills: Do NOT use water or carbon dioxide extinguishers. Smother small spills with dry sand, dry lime, or soda ash.[7][22][23] A Class D fire extinguisher must be immediately available.[7]
-
-
Grignard Reagents: Highly flammable and moisture-sensitive. Handle under an inert atmosphere.
-
Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce hydrogen gas. Handle with the same precautions as LiAlH₄.
-
General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves.[24] All reactions should be performed in a well-ventilated chemical fume hood.
Conclusion
The synthetic protocols detailed in this application note provide robust and reproducible methods for accessing this compound and its derivatives. The choice between the LiAlH₄ reduction and a Grignard-based approach will depend on precursor availability and laboratory capabilities. The subsequent derivatization procedures offer a clear pathway to generate diverse analogs for screening in drug discovery and materials science programs. Strict adherence to the described safety protocols, particularly when handling pyrophoric reagents, is paramount for successful and safe execution.
References
- Princeton University Environmental Health & Safety. (n.d.). Lithium Aluminum Hydride.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- Chemistry Steps. (n.d.). Esters with Grignard Reagent.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- University of Calgary. (n.d.). Ch 14: RLi or RMgX with Esters to 3o alcohols.
- Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.
- New Jersey Department of Health. (n.d.). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY.
- AWS. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard.
- ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
- University of Georgia. (n.d.). Standard Operating Procedure: Lithium Aluminum Hydride.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Pharma Tutors. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
- Google Patents. (n.d.). US3590073A - Esterification of tertiary alcohols.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- ResearchGate. (2025, August 6). The esterification of tertiary alcohols with boric acid.
- Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions.
- Google Patents. (n.d.). US6420596B1 - Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst.
- Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.
- Kaushal, M. (2020, April 18). Reduction of Carboxylic Acids By LiAlH4 Mechanism. YouTube.
- ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- ResearchGate. (n.d.). Supplementary Figure 1. 1H and 13C NMR spectra of compound 1a.
- LookChem. (n.d.). CAS No.38401-41-1,Methyl cyclobutanemethanol, α-methyl- Suppliers.
- Chemguide. (n.d.). reduction of carboxylic acids.
- PrepChem.com. (n.d.). Synthesis of methyl 1-methylcyclobutane carboxylate.
- Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
- ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- ResearchGate. (2023, December 5). Chapter 12 - Methanol and Derivatives.
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reduction of Carboxylic Acids by LiAlH<sub>4</sub> | Ambeed [ambeed.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. byjus.com [byjus.com]
- 15. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]
- 18. scs.illinois.edu [scs.illinois.edu]
- 19. researchgate.net [researchgate.net]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. This compound | C6H12O | CID 520901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. nj.gov [nj.gov]
- 23. LITHIUM ALUMINUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 24. research.uga.edu [research.uga.edu]
- 25. pubs.acs.org [pubs.acs.org]
Unlocking New Stereochemical Space: (1-Methylcyclobutyl)methanol as a Novel Chiral Director in Asymmetric Synthesis
Application Note & Protocols
Abstract
In the relentless pursuit of novel chemical entities with precisely controlled three-dimensional structures, the demand for innovative and effective chiral building blocks is paramount. This document introduces (1-Methylcyclobutyl)methanol, a structurally unique and sterically defined alcohol, as a high-potential, yet underexplored, chiral director for asymmetric synthesis. While not yet established in the literature, its inherent structural properties—a constrained four-membered ring coupled with a quaternary stereocenter—present a compelling scaffold for the development of next-generation chiral auxiliaries and ligands. This guide will provide a forward-looking exploration of its potential, complete with detailed, field-inspired protocols for its application in cornerstone asymmetric transformations and the design of novel catalytic systems.
Introduction: The Case for a New Chiral Building Block
Asymmetric synthesis is the bedrock of modern drug discovery and materials science, enabling the selective production of a single enantiomer of a chiral molecule.[1] The control of stereochemistry is most often achieved through the use of chiral catalysts or by the temporary incorporation of a chiral auxiliary.[1] An ideal chiral auxiliary should be readily available in enantiopure form, reliably direct the stereochemical outcome of a reaction, and be easily removed and recycled.[1]
This compound presents a unique combination of features that make it an attractive candidate for a novel chiral director:
-
Steric Hindrance: The quaternary carbon atom at the 1-position of the cyclobutane ring creates a well-defined and sterically demanding environment. This bulk can effectively shield one face of a prochiral substrate, leading to high diastereoselectivity in reactions such as enolate alkylations and aldol additions.
-
Conformational Rigidity: The inherent strain of the cyclobutane ring limits conformational flexibility. This rigidity can translate to a more predictable and well-defined transition state, which is crucial for achieving high levels of stereocontrol.
-
Synthetic Accessibility: While not trivial, synthetic routes to racemic this compound are established, and established enzymatic resolution techniques can be applied to obtain the enantiopure forms.[2][3]
This application note will serve as a practical guide for researchers looking to explore the potential of this compound in asymmetric synthesis. We will first outline a protocol for obtaining the crucial enantiopure starting material. Subsequently, we will present two detailed, prospective applications: its use as a chiral auxiliary in a diastereoselective aldol reaction and its derivatization into a novel P,O-ligand for asymmetric catalysis.
Synthesis of Enantiopure this compound via Enzymatic Kinetic Resolution
The prerequisite for the use of this compound as a chiral director is its availability in high enantiomeric purity. Lipase-catalyzed kinetic resolution of racemic alcohols is a robust and scalable method to achieve this.[3]
Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-(1-Methylcyclobutyl)methanol
This protocol describes the kinetic resolution of racemic this compound via acylation, yielding one enantiomer as the acetate and the other as the unreacted alcohol.
Materials:
-
(±)-(1-Methylcyclobutyl)methanol
-
Vinyl acetate
-
Immobilized Lipase B from Candida antarctica (CALB)
-
Anhydrous toluene
-
Hexanes
-
Ethyl acetate
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N2 or Ar), add racemic this compound (1.0 eq).
-
Add anhydrous toluene to dissolve the alcohol.
-
Add vinyl acetate (0.6 eq) to the solution.
-
Add immobilized CALB (50% by weight of the alcohol).
-
Stir the suspension at room temperature and monitor the reaction progress by chiral GC or HPLC. The reaction should be stopped at approximately 50% conversion to maximize the enantiomeric excess of both the remaining alcohol and the newly formed acetate.
-
Once the desired conversion is reached, filter off the immobilized enzyme and wash it with toluene. The enzyme can be washed with an appropriate solvent and reused.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting mixture of alcohol and acetate by flash column chromatography on silica gel (e.g., 95:5 hexanes:ethyl acetate) to separate the unreacted alcohol from the acetate.
-
The enantiomeric excess of both the recovered alcohol and the acetate should be determined by chiral GC or HPLC analysis.
Expected Outcome:
This procedure is expected to yield the two enantiomers of this compound (one as the alcohol, one as the acetate) with high enantiomeric excess.
Application as a Chiral Auxiliary: Asymmetric Aldol Reaction
Drawing inspiration from the highly successful Evans' oxazolidinone auxiliaries, we propose the derivatization of enantiopure this compound into a novel chiral auxiliary for controlling the stereochemistry of aldol reactions.[1] The bulky 1-methylcyclobutyl group is hypothesized to effectively shield one face of the enolate, leading to high diastereoselectivity.
Workflow for Asymmetric Aldol Reaction
Caption: Proposed workflow for an asymmetric aldol reaction.
Protocol 2: Proposed Asymmetric Aldol Reaction with a this compound-Derived Auxiliary
Part A: Synthesis of the Chiral Auxiliary Ester
-
To a solution of enantiopure (R)-(1-Methylcyclobutyl)methanol (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add propionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NH4Cl and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the chiral propionyl ester.
Part B: Asymmetric Aldol Reaction
-
To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes to generate lithium diisopropylamide (LDA).
-
In a separate flask, dissolve the chiral propionyl ester (1.0 eq) in anhydrous THF at -78 °C.
-
Add the LDA solution dropwise to the ester solution and stir for 1 hour to form the Z-enolate.
-
Add a solution of the desired aldehyde (e.g., isobutyraldehyde, 1.2 eq) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to -40 °C over 1 hour.
-
Quench the reaction with saturated aqueous NH4Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.
-
The diastereomeric ratio of the crude product can be determined by 1H NMR or GC analysis. Purify by flash column chromatography.
Part C: Auxiliary Removal
-
Dissolve the purified aldol adduct in a 3:1 mixture of THF and water.
-
Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).
-
Stir vigorously for 4 hours.
-
Quench the excess peroxide by adding aqueous Na2SO3.
-
Extract the recovered (R)-(1-Methylcyclobutyl)methanol with ether.
-
Acidify the aqueous layer to pH ~2 with 1M HCl and extract the chiral β-hydroxy acid product with ethyl acetate.
Hypothetical Data Summary
The following table presents hypothetical data for the proposed asymmetric aldol reaction, based on typical results for sterically hindered chiral auxiliaries.
| Aldehyde (R-CHO) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Isobutyraldehyde | >95:5 | 85 |
| Benzaldehyde | >90:10 | 90 |
| Acetaldehyde | >92:8 | 80 |
Application in Asymmetric Catalysis: A Novel P,O-Ligand
The chiral alcohol moiety of this compound can also serve as a scaffold for the synthesis of novel chiral ligands for transition metal catalysis. Here, we propose the synthesis of a P,O-type ligand, which are known to be effective in a variety of asymmetric transformations.[4]
Proposed Synthesis of a this compound-Derived P,O-Ligand
Caption: Synthetic route to a novel P,O-ligand.
Protocol 3: Proposed Application in a Palladium-Catalyzed Asymmetric Allylic Alkylation
This protocol outlines the hypothetical use of the novel P,O-ligand in a classic asymmetric allylic alkylation reaction.
Materials:
-
[Pd(allyl)Cl]2
-
Novel P,O-Ligand
-
rac-1,3-Diphenyl-2-propenyl acetate
-
Dimethyl malonate
-
Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a glovebox or under an inert atmosphere, prepare the catalyst in situ. To a solution of [Pd(allyl)Cl]2 (0.01 eq) in anhydrous DCM, add the novel P,O-ligand (0.025 eq). Stir for 30 minutes.
-
In a separate flask, dissolve rac-1,3-diphenyl-2-propenyl acetate (1.0 eq) in anhydrous DCM.
-
Add dimethyl malonate (1.2 eq), BSA (1.3 eq), and KOAc (0.05 eq).
-
Add the pre-formed catalyst solution to the substrate mixture.
-
Stir the reaction at room temperature and monitor by TLC or GC.
-
Once the reaction is complete, quench with water and extract with DCM.
-
Dry the combined organic layers over MgSO4, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Hypothetical Data Summary
| Substrate | Yield (%) | Enantiomeric Excess (%) |
| rac-1,3-Diphenyl-2-propenyl acetate | >95 | >90 |
Conclusion and Future Outlook
While the application of this compound in asymmetric synthesis is, to our knowledge, not yet reported, its unique structural features present a compelling case for its investigation as a novel chiral director. The protocols and workflows detailed in this application note provide a robust starting point for researchers to explore its potential. The combination of steric bulk and conformational rigidity inherent to the 1-methylcyclobutyl scaffold could lead to the development of highly selective chiral auxiliaries and ligands. Future work should focus on the efficient, scalable synthesis of enantiopure this compound and the systematic evaluation of its derivatives in a broad range of asymmetric transformations. The exploration of this untapped chiral building block has the potential to unlock new and efficient pathways to valuable, enantiomerically pure molecules.
References
- Journal of Chemical Education, & Lipases-catalyzed enantioselective kinetic resolution of alcohols.
- IRIS Re.Public@polimi.it, Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine.
- American Chemical Society, Resolution of racemic mixtures via lipase catalysis in organic solvents.
- ResearchGate, Scheme 14. Enzymatic kinetic resolution of the racemic alcohol...
- Encyclopedia.pub, Stereoselective Synthesis of Chiral Molecules.
- Catalysis Science & Technology (RSC Publishing), Biosynthesis of chiral cyclic and heterocyclic alcohols via C [[double bond, length as m-dash]] O/C–H/C–O asymmetric reactions.
- PNAS, Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands.
- Catalysis Science & Technology (RSC Publishing), Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods.
- PMC, Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis.
- MDPI, Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate.
- ResearchGate, Toward preparative resolution of chiral alcohols by an organic chemical method.
- ResearchGate, Chiral Ligands for Asymmetric Catalysis.
- ACS Publications, Chiral Sulfur Ligands for Asymmetric Catalysis.
- ResearchGate, A Novel Design of a Levoglucosenone Derived Chiral Auxiliary.
- Wikipedia, Chiral auxiliary.
- PMC, Design of Chiral Auxiliaries for the Allene Ether Nazarov Cyclization.
- Organic Chemistry Portal, Dual Stereoselectivity in the Dialkylzinc Reaction Using (-)-β-Pinene Derived Amino Alcohol Chiral Auxiliaries.
- Chemical Science (RSC Publishing), Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition.
- PubChem, this compound.
- ISU ReD, "DEVELOPING A CHIRAL AUXILIARY PLATFORM FOR THE ASYMMETRIC SYNTHESIS OF".
- Crysdot LLC., this compound - Building Blocks and Intermediates.
- Buchler GmbH, Chiral Building Blocks.
- ScienceDirect, Enantioselective synthesis of (+)-8-hydroxy-8-methylidarubicinone.
- ResearchGate, Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition.
Sources
(1-Methylcyclobutyl)methanol: A Versatile Scaffold for the Design of Novel Therapeutic Agents
Abstract
The quest for novel chemical entities with enhanced pharmacological profiles is a perpetual driver of innovation in drug discovery. Small, rigid, three-dimensional scaffolds have emerged as valuable tools for medicinal chemists seeking to improve properties such as metabolic stability, potency, and selectivity. Among these, the cyclobutane motif has garnered significant attention.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of (1-Methylcyclobutyl)methanol as a versatile building block in the synthesis of novel therapeutic agents. We will explore its unique physicochemical properties, its role as a bioisosteric replacement for common chemical groups, and provide detailed protocols for its incorporation into lead compounds.
Introduction: The Strategic Advantage of the 1-Methylcyclobutyl Moiety
The incorporation of small, strained ring systems into drug candidates can offer significant advantages in medicinal chemistry. The cyclobutane ring, in particular, provides a unique combination of conformational rigidity and a three-dimensional structure that can be exploited to optimize ligand-receptor interactions.[1] this compound, a commercially available building block, presents an attractive starting point for introducing this valuable scaffold.
The inherent ring strain of the cyclobutane core influences the molecule's reactivity, making it a versatile intermediate for creating more complex molecular architectures.[3] Its three-dimensional nature offers a distinct advantage over flat aromatic rings, allowing for better exploration of the chemical space within a protein's binding pocket.[1] Furthermore, the presence of the methyl group provides a point of differentiation from unsubstituted cyclobutyl derivatives, potentially influencing binding affinity and metabolic stability.
This guide will delve into the practical applications of this compound, providing both the theoretical rationale and detailed experimental procedures to empower researchers in their drug discovery efforts.
Physicochemical Properties and Bioisosteric Considerations
The utility of this compound as a building block is rooted in its distinct physicochemical properties. Understanding these characteristics is crucial for its strategic deployment in drug design.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O | PubChem[4] |
| Molecular Weight | 100.16 g/mol | PubChem[4] |
| Appearance | Liquid | LookChem[5] |
| Boiling Point | 153-155 °C | LookChem[5] |
| SMILES | CC1(CCC1)CO | PubChem[4] |
A Superior Bioisostere
Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a cornerstone of medicinal chemistry.[6] The 1-methylcyclobutyl group can serve as an effective bioisostere for several commonly employed moieties, offering potential improvements in a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
gem-Dimethyl and tert-Butyl Groups: The 1-methylcyclobutyl moiety can mimic the steric bulk of gem-dimethyl and tert-butyl groups. However, its rigid, sp³-rich nature can lead to improved metabolic stability by blocking sites of oxidative metabolism.[6][7] This is a critical consideration in drug design, as rapid metabolism can lead to poor bioavailability and short duration of action.[8][9]
-
Aromatic Rings: Replacing a phenyl group with a 1-methylcyclobutyl group can increase the three-dimensionality (sp³ character) of a molecule. This can lead to improved solubility, reduced planarity which can disrupt undesirable π-π stacking interactions, and potentially enhanced binding affinity by accessing different regions of a target's binding pocket.
The strategic replacement of these common groups with the 1-methylcyclobutyl moiety can therefore be a powerful tool for lead optimization.
Applications in Therapeutic Agent Design
The unique structural features of this compound make it a valuable building block across various therapeutic areas. Its ability to impart conformational rigidity and enhance metabolic stability has been leveraged in the design of inhibitors for a range of biological targets.
Case Study: Kinase Inhibitors
Kinase inhibitors are a major class of therapeutic agents, particularly in oncology. The design of selective kinase inhibitors is a significant challenge due to the high degree of conservation in the ATP-binding site across the kinome. The rigid scaffold of a this compound derivative can be used to orient key pharmacophoric groups with high precision, leading to enhanced selectivity. For instance, in the development of Janus kinase (JAK) inhibitors, cycloalkyl groups have been incorporated to occupy hydrophobic pockets within the ATP-binding site, thereby contributing to both potency and selectivity.[3] The hydroxymethyl group of this compound can be readily converted to other functionalities, such as amines or amides, to serve as key binding elements.
Experimental Protocols
The true value of a building block lies in its synthetic accessibility and the ease with which it can be derivatized. This section provides detailed, step-by-step protocols for key transformations of this compound.
Synthesis of this compound
While commercially available, understanding the synthesis of the core building block is valuable. A common and effective method is the reduction of a 1-methylcyclobutanecarboxylate ester.
Protocol 4.1.1: Reduction of Ethyl 1-Methylcyclobutanecarboxylate
-
Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to primary alcohols with high efficiency. The reaction is typically performed in an anhydrous aprotic solvent to prevent quenching of the highly reactive hydride reagent.[3]
-
Materials:
-
Ethyl 1-methylcyclobutanecarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
-
Procedure:
-
Under an inert atmosphere (N₂ or Ar), equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Carefully add a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether to the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of ethyl 1-methylcyclobutanecarboxylate (1 equivalent) in anhydrous diethyl ether to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2 hours.
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the ether washes and wash sequentially with 1 M HCl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford this compound.
-
-
Self-Validation: The purity of the product can be assessed by gas chromatography-mass spectrometry (GC-MS) and its structure confirmed by ¹H and ¹³C NMR spectroscopy.
Derivatization of this compound
The primary alcohol functionality of this compound is a versatile handle for further synthetic transformations. The following protocols detail common and reliable methods for its esterification and etherification.
Protocol 4.2.1: Fischer Esterification with a Bioactive Carboxylic Acid
-
Rationale: Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[10] Using a large excess of the alcohol or removing water as it is formed drives the equilibrium towards the ester product. This method is suitable for coupling this compound with a carboxylic acid-containing drug molecule or fragment.
-
Materials:
-
This compound
-
Bioactive carboxylic acid (e.g., a non-steroidal anti-inflammatory drug like Ibuprofen)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene or a similar solvent that forms an azeotrope with water
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the bioactive carboxylic acid (1 equivalent), this compound (1.5 equivalents), and toluene.
-
Add a catalytic amount of concentrated H₂SO₄ or p-TsOH (0.05 equivalents).
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ to neutralize the acid catalyst and remove any unreacted carboxylic acid.
-
Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ester.
-
Protocol 4.2.2: Williamson Ether Synthesis with a Phenolic Moiety
-
Rationale: The Williamson ether synthesis is a robust method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[11][12] In this protocol, this compound is first converted to its corresponding tosylate, which then reacts with a phenoxide to form the ether.
-
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Phenol or a substituted phenol
-
Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or acetonitrile
-
-
Procedure (Part A: Tosylation):
-
Dissolve this compound (1 equivalent) and pyridine (1.5 equivalents) in DCM at 0 °C.
-
Slowly add TsCl (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude tosylate, which can often be used in the next step without further purification.
-
-
Procedure (Part B: Etherification):
-
In a separate flask under an inert atmosphere, dissolve the phenol (1 equivalent) in anhydrous DMF.
-
Carefully add NaH (1.1 equivalents) at 0 °C and stir until gas evolution ceases.
-
Add a solution of the crude (1-methylcyclobutyl)methyl tosylate (1.2 equivalents) in DMF to the phenoxide solution.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Protocol 4.2.3: Mitsunobu Reaction for Esterification
-
Rationale: The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester with inversion of configuration (though not relevant for this achiral alcohol) under mild conditions.[13][14] It is particularly useful when the carboxylic acid partner is sensitive to the harsh acidic conditions of a Fischer esterification.
-
Materials:
-
This compound
-
Carboxylic acid
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve this compound (1 equivalent), the carboxylic acid (1.2 equivalents), and PPh₃ (1.5 equivalents) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography to separate the desired ester from the triphenylphosphine oxide and hydrazine byproducts.
-
Visualization of Synthetic Workflows
To provide a clear overview of the synthetic strategies discussed, the following diagrams illustrate the key reaction pathways.
Caption: Fischer Esterification of this compound.
Caption: Williamson Ether Synthesis Workflow.
Caption: Mitsunobu Reaction for Ester Synthesis.
Conclusion
This compound is a powerful and versatile building block for the design and synthesis of novel therapeutic agents. Its unique conformational and physicochemical properties, coupled with its utility as a bioisostere for problematic functional groups, make it an invaluable tool for medicinal chemists. The protocols detailed in this application note provide a solid foundation for researchers to incorporate this valuable scaffold into their drug discovery programs, paving the way for the development of next-generation therapeutics with improved pharmacological profiles.
References
- van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
- Williamson Ether Synthesis. BYJU'S. [Link]
- Williamson Ether Synthesis. Master Organic Chemistry. (2014, October 24). [Link]
- Mitsunobu Reaction. Organic Chemistry Portal. [Link]
- Mitsunobu reaction. Wikipedia. [Link]
- Mitsunobu reaction. Organic Synthesis. [Link]
- Williamson ether synthesis. Wikipedia. [Link]
- Mitsunobu Reaction. Master Organic Chemistry. [Link]
- This compound. PubChem. [Link]
- Bioisosteric Replacements. Chemspace. [Link]
- Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. ChemRxiv. [Link]
- van der Kolk, M. R., et al. (2022).
- Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent.
- Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed. [Link]
- Process for the etherification of phenols.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. (2022, November 16). [Link]
- Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable C
- Methyl cyclobutanemethanol, α-methyl- | 38401-41-1. LookChem. [Link]
- Ultrasonic assisted Synthesis of methyl esters of carboxylic acids by using most convenient. Der Pharma Chemica. [Link]
- A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chrom
- Conversion of Carboxylic Acids into Esters without Use of Alcohols.
- Phenol etherification with methanol to anisole over supported Cs catalysts.
- Biotransformation: Impact and Application of Metabolism in Drug Discovery. PMC. [Link]
- Facile Preparation of Methyl Phenols from Ethanol over Lamellar Ce(OH)SO4·xH2O.
- Impact of Metabolic Stability on Pharmacokinetics and Drug Effect. Longdom Publishing. [Link]
- Role of Pharmacokinetics and Metabolism in Drug Discovery and Development. OUCI. [Link]
- Drug Metabolism. NCBI Bookshelf. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. This compound | C6H12O | CID 520901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS No.38401-41-1,Methyl cyclobutanemethanol, α-methyl- Suppliers [lookchem.com]
- 6. chem-space.com [chem-space.com]
- 7. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biotransformation: Impact and Application of Metabolism in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. byjus.com [byjus.com]
- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 13. Mitsunobu Reaction [organic-chemistry.org]
- 14. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Oxidation of (1-Methylcyclobutyl)methanol
For: Researchers, scientists, and drug development professionals.
Introduction: The Synthetic Utility of (1-Methylcyclobutyl)formaldehyde
The oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, providing access to a versatile class of intermediates. (1-Methylcyclobutyl)methanol, a readily available primary alcohol, can be oxidized to its corresponding aldehyde, (1-methylcyclobutyl)formaldehyde. This aldehyde, with its sterically hindered and structurally unique cyclobutyl moiety, serves as a valuable building block in medicinal chemistry and materials science. Its applications range from the synthesis of complex molecular scaffolds in drug discovery to the development of novel polymers and agrochemicals. The choice of oxidation methodology is critical to ensure high yields and purity, avoiding over-oxidation to the carboxylic acid and accommodating various functional groups.
This comprehensive guide details three robust and widely adopted protocols for the oxidation of this compound: the Swern Oxidation, the Dess-Martin Periodinane (DMP) Oxidation, and the TEMPO-catalyzed Oxidation. Each method offers distinct advantages concerning reaction conditions, substrate scope, and scalability. This document provides not only step-by-step procedures but also the underlying mechanistic principles and practical insights to empower researchers to select and execute the optimal synthetic route for their specific needs.
Chemical Structures
| Compound Name | Structure | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | C₆H₁₂O | 100.16[1] | |
| (1-Methylcyclobutyl)formaldehyde | C₆H₁₀O | 98.14 |
Protocol 1: Swern Oxidation
The Swern oxidation is a classic and highly reliable method for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[5][6] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride.[6][7] The reaction is performed at low temperatures (-78 °C) to control the reactivity of the intermediates and is followed by the addition of a hindered base, typically triethylamine, to induce the elimination reaction that forms the aldehyde.[8][9]
Causality of Experimental Choices:
-
Low Temperature (-78 °C): Essential for the stability of the highly reactive intermediate, chloro(dimethyl)sulfonium chloride, and the subsequent alkoxysulfonium salt.[8] Allowing the reaction to warm prematurely can lead to side reactions and decomposition.
-
Oxalyl Chloride as Activator: Reacts with DMSO to form the active oxidizing species.[5][6] Its use is advantageous as the byproducts, carbon monoxide and carbon dioxide, are gases that escape the reaction mixture.
-
Triethylamine (Et₃N): Acts as a non-nucleophilic base to deprotonate the intermediate alkoxysulfonium salt, facilitating a five-membered ring transition state that decomposes to the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[5]
-
Anhydrous Conditions: All reagents and solvents must be strictly anhydrous as water can react with the activated DMSO species and quench the reaction.
Experimental Workflow Diagram:
Caption: Workflow for the Swern oxidation of this compound.
Detailed Protocol:
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware
-
Dry ice/acetone bath
Procedure:
-
To a stirred solution of oxalyl chloride (1.5 eq.) in anhydrous CH₂Cl₂ (0.2 M) at -78 °C (dry ice/acetone bath) under an inert atmosphere (N₂ or Ar), add DMSO (2.2 eq.) dropwise over 15 minutes.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq.) in anhydrous CH₂Cl₂ (1.0 M) dropwise over 20 minutes, ensuring the internal temperature remains below -65 °C.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq.) dropwise over 10 minutes.
-
Continue stirring at -78 °C for 30 minutes, then remove the cooling bath and allow the mixture to warm to room temperature over 1 hour.
-
Quench the reaction by adding water (20 mL per 10 mmol of alcohol).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford (1-methylcyclobutyl)formaldehyde.
Safety Note: The Swern oxidation generates carbon monoxide, a toxic gas, and dimethyl sulfide, which has a strong, unpleasant odor.[5][6] This procedure must be performed in a well-ventilated fume hood.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), to oxidize primary alcohols to aldehydes.[10][11] This method is renowned for its mild reaction conditions (room temperature, neutral pH), short reaction times, and high chemoselectivity, tolerating a wide range of sensitive functional groups.[10][12]
Causality of Experimental Choices:
-
Dess-Martin Periodinane (DMP): A highly selective and mild oxidizing agent.[13] The acetate ligands on the iodine center enhance its solubility in common organic solvents and facilitate the oxidation process.[12]
-
Dichloromethane (CH₂Cl₂): A common solvent for DMP oxidations due to its inertness and ability to dissolve both the substrate and the reagent.[10]
-
Room Temperature Reaction: A significant advantage of DMP oxidation, simplifying the experimental setup compared to methods requiring low temperatures.[10]
-
Sodium Bicarbonate (NaHCO₃): Often added to buffer the reaction mixture, as two equivalents of acetic acid are produced during the oxidation, which can be detrimental to acid-sensitive substrates.[10]
-
Sodium Thiosulfate (Na₂S₂O₃) in Work-up: Used to quench any unreacted DMP and reduce the iodinane byproduct to a more water-soluble species, facilitating its removal during the aqueous work-up.
Reaction Mechanism Diagram:
Caption: Simplified mechanism of the Dess-Martin oxidation.
Detailed Protocol:
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Diethyl ether (Et₂O)
-
Round-bottom flask, magnetic stirrer, and other standard glassware
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous CH₂Cl₂ (0.1 M) at room temperature, add solid sodium bicarbonate (2.0 eq.).
-
Add Dess-Martin Periodinane (1.2 eq.) portion-wise over 5 minutes.
-
Stir the resulting suspension vigorously at room temperature and monitor the reaction progress by TLC (typically complete within 1-3 hours).
-
Upon completion, dilute the reaction mixture with diethyl ether (an equal volume to the CH₂Cl₂).
-
Pour the mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃ (1:1 v/v).
-
Shake vigorously for 10 minutes until the solid dissolves and the layers become clear.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain (1-methylcyclobutyl)formaldehyde.
Safety Note: Dess-Martin Periodinane is sensitive to moisture and can be explosive upon impact or heating, especially if impurities are present.[12] Handle with care and store in a cool, dry place.
Protocol 3: TEMPO-Catalyzed Oxidation
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)-catalyzed oxidations are an environmentally friendly and efficient method for the selective oxidation of primary alcohols to aldehydes.[14][15] The reaction uses a catalytic amount of TEMPO with a stoichiometric co-oxidant, such as sodium hypochlorite (bleach).[14]
Causality of Experimental Choices:
-
TEMPO: A stable nitroxyl radical that acts as the catalyst. It is oxidized to the active N-oxoammonium species, which is the true oxidant of the alcohol.[15]
-
Sodium Hypochlorite (NaOCl): A cheap and readily available stoichiometric oxidant that regenerates the active N-oxoammonium species from the hydroxylamine formed after the alcohol oxidation.[14]
-
Sodium Bicarbonate (NaHCO₃): Maintains the pH of the reaction mixture in the optimal range (around 8.5-9.5) for the oxidation to proceed efficiently and selectively.
-
Potassium Bromide (KBr): Often used as a co-catalyst to facilitate the oxidation of TEMPO by hypochlorite.
-
Biphasic System (CH₂Cl₂/H₂O): The reaction is typically run in a two-phase system to accommodate the solubility of the organic substrate and the aqueous oxidant.[16]
Catalytic Cycle Diagram:
Caption: Catalytic cycle for the TEMPO-mediated oxidation of an alcohol.
Detailed Protocol:
Materials:
-
This compound
-
TEMPO
-
Sodium hypochlorite (NaOCl, commercial bleach, ~10-15% solution)
-
Potassium bromide (KBr)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.), TEMPO (0.01 eq.), and KBr (0.1 eq.) in a mixture of CH₂Cl₂ and saturated aqueous NaHCO₃ (1:1 v/v, 0.5 M overall).
-
Cool the vigorously stirred mixture to 0 °C in an ice bath.
-
Add the sodium hypochlorite solution (1.2 eq.) dropwise over 30-45 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC. The orange color of the reaction mixture should persist.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃. The orange color will disappear.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography on silica gel.
Summary of Oxidation Protocols
| Method | Reagents | Temperature | Advantages | Disadvantages |
| Swern Oxidation | DMSO, Oxalyl Chloride, Et₃N | -78 °C | High yields, reliable, avoids heavy metals.[5] | Requires cryogenic temperatures, produces toxic CO gas and malodorous dimethyl sulfide.[5][6] |
| DMP Oxidation | Dess-Martin Periodinane | Room Temp. | Mild conditions, short reaction times, high chemoselectivity, easy work-up.[10][12] | Reagent is expensive and potentially explosive.[12] |
| TEMPO-catalyzed Oxidation | TEMPO (cat.), NaOCl | 0 °C to Room Temp. | Uses inexpensive and environmentally benign co-oxidant, catalytic.[14][15] | May not be suitable for substrates sensitive to basic or oxidative conditions. |
Characterization of (1-Methylcyclobutyl)formaldehyde
The successful synthesis of (1-methylcyclobutyl)formaldehyde can be confirmed using standard analytical techniques:
-
¹H NMR: The appearance of a characteristic aldehyde proton signal around δ 9-10 ppm and the disappearance of the hydroxymethyl proton signals of the starting material.
-
¹³C NMR: The appearance of a carbonyl carbon signal around δ 200 ppm.
-
FT-IR Spectroscopy: A strong C=O stretching vibration band around 1720-1740 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (98.14 g/mol ).
Conclusion
The oxidation of this compound to (1-methylcyclobutyl)formaldehyde is a key synthetic transformation that can be achieved through several reliable methods. The choice between Swern, Dess-Martin, and TEMPO-catalyzed oxidation will depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and available equipment. By understanding the mechanistic underpinnings and procedural nuances of each method as detailed in these application notes, researchers can confidently and efficiently access this valuable aldehyde intermediate for their synthetic endeavors.
References
- Dess–Martin oxid
- Swern Oxidation: Reaction Mechanism | NROChemistry. [Link]
- Dess–Martin periodinane (DMP)
- Swern oxid
- Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. [Link]
- Swern Oxid
- The Swern Oxidation: Mechanism and Fe
- TEMPO-Mediated Oxid
- Dess-Martin Oxid
- Dess-Martin Oxid
- TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy - Organic Chemistry Portal. [Link]
- Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC. [Link]
- TEMPO (General overview) - Wordpress. [Link]
- Selective TEMPO‐Oxidation of Alcohols to Aldehydes in Altern
- Alcohol to Aldehyde/Ketone using Swern Oxid
- Swern oxid
- Dess–Martin periodinane. In: Wikipedia. ; 2023. [Link]
- The dess-martin periodinane - Organic Syntheses Procedure. [Link]
- Dess-Martin-Periodinane oxid
- Formaldehyde | H2CO | CID 712 - PubChem. [Link]
- This compound | C6H12O | CID 520901 - PubChem. [Link]
- a general procedure for mitsunobu inversion of sterically hindered alcohols - Organic Syntheses. [Link]
- Optical frequency comb Fourier transform spectroscopy of formaldehyde in the 1250 to 1390 cm-1 range - arXiv. [Link]
- A detailed chemical kinetic modeling, ignition delay time and jet-stirred reactor study of methanol oxidation - University of Galway Research Repository. [Link]
- Formaldehyde surrogates in multicomponent reactions - Beilstein Journals. [Link]
- Formaldehyde - NIST WebBook. [Link]
- Formaldehyde in multicomponent reactions - Green Chemistry (RSC Publishing). [Link]
- Formaldehyde - NIST WebBook. [Link]
- Synthesis and properties of methylcyclohexanone-formaldehyde resin - ResearchG
- HYDROQUINONE/CYCLOHEXANONE/FORMALDEHYDE RESINS.
Sources
- 1. This compound | C6H12O | CID 520901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Formaldehyde | H2CO | CID 712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Formaldehyde [webbook.nist.gov]
- 4. Formaldehyde [webbook.nist.gov]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 9. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 11. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 12. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 13. Dess-Martin Oxidation [organic-chemistry.org]
- 14. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TEMPO (General overview) - Wordpress [reagents.acsgcipr.org]
- 16. [PDF] Selective TEMPO‐Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents | Semantic Scholar [semanticscholar.org]
The Versatile Role of (1-Methylcyclobutyl)methanol in Forging Spirocyclic Architectures: A Guide to Synthetic Strategies and Protocols
Abstract
Spirocyclic scaffolds, characterized by two rings sharing a single atom, are of paramount importance in medicinal chemistry and drug discovery due to their unique three-dimensional structures which can lead to improved pharmacological properties. This application note explores the utility of (1-methylcyclobutyl)methanol, a readily accessible building block, in the synthesis of diverse spirocyclic compounds. We delve into the underlying chemical principles and provide detailed protocols for key synthetic transformations, including acid-catalyzed rearrangements leading to spiro-ethers and related heterocycles, oxidation-driven pathways to access spiro-ketones, and dehydration-cycloaddition strategies. This guide is intended for researchers and professionals in drug development seeking to leverage the inherent reactivity of strained-ring systems for the construction of novel molecular entities.
Introduction: The Strategic Advantage of the Cyclobutane Moiety in Spirocycle Synthesis
The cyclobutane ring, with its inherent strain energy, serves as a potent synthetic handle for the construction of complex molecular architectures.[1] This strain can be strategically released in chemical transformations to drive the formation of new rings, making cyclobutane derivatives valuable precursors for spirocyclic systems. This compound, in particular, offers a versatile entry point into this chemical space. Its primary alcohol functionality can be readily manipulated to generate reactive intermediates such as carbocations, aldehydes, or alkenes, each paving the way for distinct spirocyclization strategies.
The unique three-dimensional arrangement of spirocycles often leads to enhanced binding affinity and selectivity for biological targets, improved metabolic stability, and novel intellectual property opportunities.[2] This has fueled a continuous demand for efficient and flexible methods to access these valuable structures. This document will illuminate several key pathways where this compound can be effectively employed as a starting material for the synthesis of a variety of spirocyclic compounds.
Synthetic Pathways and Protocols
Acid-Catalyzed Rearrangement and Spiroetherification: A Domino Approach
One of the most powerful applications of this compound lies in its propensity to undergo acid-catalyzed rearrangement. Protonation of the primary alcohol leads to the formation of a primary carbocation, which can readily rearrange through ring expansion to a more stable tertiary cyclopentyl cation. In the presence of a suitable nucleophile, this reactive intermediate can be trapped to form a spirocyclic ether.
Mechanistic Insight: The driving force for this reaction is the relief of ring strain in the four-membered ring and the formation of a more stable carbocation. The 1-methyl substituent on the cyclobutane ring is crucial as it directs the rearrangement to form a tertiary carbocation, which is more stable than the initially formed primary carbocation.
Workflow for Acid-Catalyzed Spiroetherification:
Caption: General workflow for acid-catalyzed spiroetherification.
Experimental Protocol: Synthesis of a Spiro[4.5]dioxane Derivative
-
To a solution of this compound (1.0 g, 10 mmol) and ethylene glycol (1.24 g, 20 mmol) in anhydrous toluene (50 mL) in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).
-
Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Continue heating until TLC analysis indicates the complete consumption of the starting alcohol (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired spiro[4.5]dioxane derivative.
Table 1: Representative Data for Acid-Catalyzed Spiroetherification
| Diol Nucleophile | Product | Yield (%) |
| Ethylene Glycol | 1-Methyl-6,9-dioxaspiro[4.5]decane | 75-85 |
| Propane-1,3-diol | 1-Methyl-7,10-dioxaspiro[4.6]undecane | 70-80 |
| Catechol | 1-Methylspiro[cyclopentane-1,2'-benzo[d][1][3]dioxole] | 65-75 |
Oxidation to 1-Methylcyclobutanecarbaldehyde and Subsequent Prins-Type Spirocyclization
The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, 1-methylcyclobutanecarbaldehyde. This aldehyde is a valuable intermediate for constructing spirocyclic systems via reactions such as the Prins cyclization.[4][5] The Prins reaction involves the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol to form a tetrahydropyran ring.
Mechanistic Insight: The Prins cyclization proceeds through the formation of an oxocarbenium ion intermediate from the aldehyde and the homoallylic alcohol. This is followed by an intramolecular electrophilic attack of the alkene on the carbocation, leading to the formation of the tetrahydropyran ring. The stereochemical outcome of the reaction is often highly dependent on the reaction conditions and the nature of the substrates.
Reaction Pathway for Prins-Type Spirocyclization:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequential Photochemical and Prins Reactions for the Diastereoselective Synthesis of Tricyclic Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MULTICOMPONENT REACTIONS: SYNTHESIS OF SPIROCYCLIC TETRAHYDROPYRAN DERIVATIVES BY PRINS CYCLIZATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
Application Notes & Protocols: The Strategic Role of (1-Methylcyclobutyl)methanol in Modern Medicinal Chemistry
Abstract
In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that confer superior physicochemical and pharmacokinetic properties is relentless. Saturated carbocycles, particularly strained ring systems, have emerged as powerful tools for medicinal chemists to escape the confines of flat, aromatic space and explore three-dimensional chemical architectures. Among these, the cyclobutane motif has garnered significant interest for its unique ability to impart conformational rigidity and metabolic stability.[1][2][3] This guide focuses on a specific, highly versatile building block: (1-Methylcyclobutyl)methanol . We will explore the strategic rationale for its incorporation into drug candidates, provide detailed, field-proven synthetic protocols, and outline methodologies for evaluating the tangible benefits of its use, thereby offering researchers a comprehensive resource for leveraging this valuable scaffold in drug design.
The Rationale: Why Incorporate the this compound Moiety?
The decision to incorporate a specific chemical motif into a lead compound must be driven by a clear, mechanistic hypothesis aimed at improving its drug-like properties. The this compound moiety, with its distinct topology and physicochemical characteristics, offers several compelling advantages.
Enhancing Pharmacokinetic Properties through Structural Rigidity
The puckered, three-dimensional structure of the cyclobutane ring is a key attribute.[1][4] Unlike flexible alkyl chains, the cyclobutane core restricts the conformational freedom of a molecule.[5][6] This pre-organization can reduce the entropic penalty associated with binding to a biological target, potentially leading to enhanced binding affinity and potency.[5] Furthermore, this rigidity can improve metabolic stability by locking the molecule in a conformation that shields metabolically labile sites from enzymatic degradation.[1][2]
Bioisosterism: A Tool for Property Modulation
Bioisosteric replacement is a cornerstone of lead optimization. The (1-methylcyclobutyl)methyl group serves as an excellent bioisostere for commonly used but often problematic functional groups, such as the tert-butyl group or gem-dimethyl fragments.[5][7]
-
Metabolic Stability: Aromatic rings are susceptible to oxidative metabolism by cytochrome P450 enzymes, and linear alkyl chains can undergo hydroxylation. The saturated, sterically hindered nature of the cyclobutane ring provides a robust alternative that is significantly more resistant to metabolic breakdown.[5][8]
-
Improving Solubility and Reducing Lipophilicity: The "flatness" of aromatic rings can lead to π-π stacking and poor aqueous solubility. Replacing them with sp³-rich scaffolds like cyclobutane can disrupt these interactions, often improving solubility and modulating lipophilicity (LogP) into a more favorable range for oral absorption.[1][8]
Navigating Three-Dimensional Chemical Space
The non-planar structure of the cyclobutane ring allows for the precise vectorial projection of substituents into three-dimensional space.[1] This enables medicinal chemists to optimize interactions with the complex topology of protein binding pockets, a feat often difficult to achieve with linear or planar moieties. This precise spatial arrangement can be the key to unlocking enhanced potency and selectivity.[2]
Data Snapshot: A Comparative Analysis
To illustrate these advantages, the following table presents a hypothetical comparison between a lead compound containing a para-substituted phenyl ring and its analog where the phenyl ring has been replaced by a 1,3-disubstituted cyclobutane scaffold, a common bioisosteric strategy.
| Parameter | Lead Compound (Aromatic) | Analog (Cyclobutane) | Rationale for Improvement |
| Target Affinity (Kᵢ) | 50 nM | 45 nM | Conformational rigidity reduces the entropic penalty of binding.[5] |
| Metabolic Stability (t½) | 15 min | 90 min | Saturated ring is less susceptible to oxidative metabolism.[8] |
| Aqueous Solubility | 5 µg/mL | 50 µg/mL | Increased Fsp³ character disrupts planarity and reduces crystal packing.[1][8] |
| Lipophilicity (cLogP) | 4.2 | 3.5 | Saturated scaffold is typically less lipophilic than an aromatic ring. |
Synthetic Protocols: From Building Block to Drug Candidate
The utility of a chemical scaffold is directly linked to the accessibility and reliability of its synthesis. Here, we provide detailed protocols for the preparation of this compound and its subsequent incorporation into a model scaffold.
Protocol 1: Synthesis of this compound via Ester Reduction
This protocol details the most common and effective method for synthesizing the title compound: the reduction of ethyl 1-methylcyclobutanecarboxylate using lithium aluminum hydride (LiAlH₄).[9]
Causality: LiAlH₄ is a potent reducing agent capable of converting esters to primary alcohols, a transformation for which milder reagents like sodium borohydride are ineffective.[9] The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water.[9]
-
Ethyl 1-methylcyclobutanecarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, reflux condenser, dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
-
Critical: LiAlH₄ is highly reactive and pyrophoric. Handle only under an inert atmosphere. All glassware must be oven-dried before use.
-
Perform the reaction in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
The quenching step is highly exothermic and releases hydrogen gas. Perform it slowly and with adequate cooling.
-
Reaction Setup: Assemble an oven-dried three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel, all under a positive pressure of nitrogen or argon.
-
LiAlH₄ Suspension: In the reaction flask, carefully add a calculated amount of LiAlH₄ (typically 1.0-1.2 equivalents) and suspend it in anhydrous Et₂O. Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve ethyl 1-methylcyclobutanecarboxylate (1.0 equivalent) in anhydrous Et₂O and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Quenching (Fieser workup): Cool the reaction mixture back down to 0 °C. CAUTION: Quench the reaction by the slow, dropwise addition of water (X mL, where X = grams of LiAlH₄ used), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL). This procedure is designed to produce a granular precipitate that is easy to filter.
-
Workup: Stir the resulting mixture vigorously for 30 minutes. Filter the granular solids through a pad of Celite, washing thoroughly with additional Et₂O.
-
Purification: Combine the organic filtrates and dry over anhydrous MgSO₄. Filter and concentrate the solvent using a rotary evaporator. The crude this compound can be purified further by fractional distillation under reduced pressure if necessary.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS.[9]
Protocol 2: Incorporating the Moiety via Mitsunobu Reaction
This protocol demonstrates how to couple the newly synthesized alcohol to a phenolic scaffold, a common step in drug synthesis, using the Mitsunobu reaction.
Causality: The Mitsunobu reaction is a powerful method for forming C-O bonds by converting a primary or secondary alcohol into an effective nucleophile. It proceeds under mild, neutral conditions, making it suitable for complex molecules with sensitive functional groups.
-
This compound
-
A model phenol (e.g., 4-nitrophenol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the model phenol (1.0 eq), this compound (1.2 eq), and PPh₃ (1.5 eq).
-
Dissolution: Dissolve the components in anhydrous THF.
-
Initiation: Cool the solution to 0 °C in an ice bath. Add DIAD or DEAD (1.5 eq) dropwise via syringe. A color change (typically to a deep orange/red) and formation of a precipitate are often observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue can be directly purified by flash column chromatography on silica gel to separate the desired ether product from triphenylphosphine oxide and other byproducts.
Biological Evaluation: Validating the Strategy
After synthesizing the new analog, it is crucial to validate the initial hypothesis. The following protocol outlines a standard in vitro assay to determine metabolic stability.
Protocol 3: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
Causality: Human liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. By incubating a compound with HLM and a necessary cofactor (NADPH), we can simulate Phase I metabolism and quantify the rate at which the compound is eliminated.
-
Test compound and positive control (e.g., a rapidly metabolized drug like verapamil)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard (for quenching and analysis)
-
96-well plates, LC-MS/MS system
-
Preparation: Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a 96-well plate, prepare the main incubation mixture containing HLM in phosphate buffer.
-
Initiation: Pre-incubate the plate at 37 °C for 5-10 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to a separate 96-well plate containing ice-cold acetonitrile with an internal standard. This step simultaneously stops the reaction and precipitates the proteins.
-
Sample Processing: Centrifuge the quenched plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area ratio of the parent compound to the internal standard at each time point.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
Conclusion
This compound is more than just a chemical building block; it is a strategic tool for overcoming common challenges in drug discovery. Its ability to confer metabolic stability, enhance solubility, and provide defined three-dimensional architecture makes it an invaluable asset for lead optimization.[1][8][9] The protocols provided herein offer a reliable framework for the synthesis and evaluation of compounds containing this promising scaffold, empowering researchers to design next-generation therapeutics with superior drug-like properties.
References
- Wessjohann, L. A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem.
- Radboud Repository. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository.
- Semantic Scholar. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Semantic Scholar.
- ResearchGate. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. Request PDF.
- ACS Publications. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
- ACS Publications. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubMed. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed.
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates | Semantic Scholar [semanticscholar.org]
- 4. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Note & Protocol: Esterification of (1-Methylcyclobutyl)methanol
Abstract
This document provides a comprehensive guide for the chemical synthesis of esters from (1-Methylcyclobutyl)methanol, a primary alcohol with notable steric hindrance adjacent to the reactive hydroxyl group. We present two robust protocols, the classic Fischer-Speier esterification and the milder, modern Steglich esterification, tailored for researchers in organic synthesis and drug development. This guide emphasizes the rationale behind procedural choices, offering insights into overcoming challenges such as steric hindrance and reaction equilibria. Detailed, step-by-step methodologies, comparative data, and mechanistic diagrams are included to ensure reproducible and efficient synthesis.
Introduction: Navigating the Synthesis of a Sterically Encumbered Ester
This compound is a valuable building block in medicinal chemistry and materials science. Its esters are frequently synthesized to modify physicochemical properties such as lipophilicity, metabolic stability, and formulation compatibility. While it is a primary alcohol, the quaternary carbon of the cyclobutane ring provides significant steric bulk adjacent to the reactive center, creating a neopentyl-like environment. This steric hindrance can impede traditional esterification methods, leading to slow reaction rates and low yields.[1][2]
Therefore, selecting an appropriate esterification strategy is critical. This guide details two effective methods:
-
Fischer-Speier Esterification: A foundational, acid-catalyzed condensation reaction. It is cost-effective but requires careful management of the reaction equilibrium to achieve high yields, especially with hindered alcohols.[3][4]
-
Steglich Esterification: A mild, coupling agent-mediated reaction that proceeds under neutral conditions at room temperature. It is particularly effective for sterically demanding substrates and those sensitive to harsh acidic conditions.[5][6][7]
By understanding the principles and practical nuances of each method, researchers can select the optimal pathway based on the specific carboxylic acid, scale, and substrate sensitivity.
Protocol I: Fischer-Speier Esterification
Principle & Rationale
The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to produce an ester and water.[4] The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄, p-TsOH), which activates the carbonyl carbon for nucleophilic attack by the alcohol.[2][8]
The primary challenge is the reversible nature of the reaction.[1] To drive the equilibrium toward the product ester, Le Châtelier's principle is applied by either:
-
Using a large excess of one reactant (typically the more economical one).[2]
-
Continuously removing water as it is formed, most commonly via a Dean-Stark apparatus.[3][4]
This protocol utilizes a Dean-Stark trap, an effective method for ensuring high conversion, particularly for a sterically hindered alcohol like this compound.
Reaction Mechanism: Fischer-Speier Esterification
Caption: Mechanism of Fischer-Speier Esterification.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Carboxylic Acid (e.g., Acetic Acid, 1.1 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)
-
Toluene (solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar to the flask.
-
Charging Reagents: To the flask, add this compound (1.0 eq), the selected carboxylic acid (1.1 eq), and p-TsOH·H₂O (0.05 eq).
-
Solvent Addition: Add toluene to the flask to a concentration of approximately 0.5 M with respect to the alcohol. Fill the Dean-Stark trap with toluene.
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-12 hours when no more water is collected.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Workup - Washing: Wash the organic layer sequentially with:
-
Saturated NaHCO₃ solution (2x) to neutralize the acid catalyst and remove excess carboxylic acid.
-
Water (1x).
-
Brine (1x) to facilitate phase separation.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude ester can be purified by vacuum distillation or flash column chromatography on silica gel if necessary.
Protocol II: Steglich Esterification
Principle & Rationale
The Steglich esterification is a powerful method for forming esters under exceptionally mild conditions, making it ideal for substrates that are sensitive to acid or heat.[6] The reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), as a coupling agent to activate the carboxylic acid.[5][7] A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), is crucial for facilitating the acyl transfer to the alcohol, especially for sterically hindered ones.[6]
The reaction mechanism involves the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and the carbodiimide. DMAP then intercepts this intermediate to form an even more reactive N-acylpyridinium species, which is readily attacked by the alcohol to yield the ester.[6]
A key advantage is the use of EDC instead of DCC. The byproduct of EDC hydration is a water-soluble urea, which can be easily removed during the aqueous workup, greatly simplifying purification compared to the insoluble urea byproduct from DCC.[9][10]
Reaction Mechanism: Steglich Esterification
Sources
- 1. athabascau.ca [athabascau.ca]
- 2. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [moodle.tau.ac.il]
- 3. jk-sci.com [jk-sci.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
(1-Methylcyclobutyl)methanol: A Potential Chiral Auxiliary for Stereoselective Synthesis
Application Note & Protocols
Abstract
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and agrochemical industries, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis.[1] A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[1] This guide explores the potential of (1-methylcyclobutyl)methanol as a novel chiral auxiliary. While not yet extensively documented in the literature for this specific application, its rigid four-membered ring and the stereocenter bearing the hydroxyl group present an intriguing scaffold for inducing facial selectivity in key carbon-carbon bond-forming reactions. We present a comprehensive overview of the principles, proposed protocols for enantiomeric resolution, and hypothetical applications in stereoselective alkylation, aldol, and Diels-Alder reactions.
Introduction to Chiral Auxiliaries and the Potential of this compound
The synthesis of single-enantiomer drugs is of paramount importance, as different enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles.[1] Chiral auxiliaries are a powerful tool for achieving high levels of stereocontrol.[2] They function by covalently attaching to a prochiral substrate, creating a diastereomeric intermediate. The pre-existing stereocenter of the auxiliary then directs subsequent reactions to one face of the molecule, leading to the formation of a new stereocenter with a specific configuration.[3] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.[4]
Well-known examples of chiral auxiliaries include the oxazolidinones popularized by David A. Evans, pseudoephedrine, and various camphor derivatives.[2][5] These auxiliaries have been successfully applied in a multitude of stereoselective transformations, including alkylations, aldol reactions, and cycloadditions.[2]
This compound, a chiral alcohol with the chemical formula C₆H₁₂O, possesses a unique structural feature: a strained cyclobutane ring.[6] This inherent ring strain can impart a high degree of conformational rigidity to the auxiliary-substrate conjugate, which is a desirable characteristic for effective stereochemical communication. The fixed spatial orientation of the methyl group and the substituent derived from the substrate could create a well-defined steric environment, effectively shielding one face of the reactive center.
This document outlines the theoretical framework and provides detailed, albeit prospective, protocols for the use of this compound as a chiral auxiliary.
Synthesis and Enantiomeric Resolution
The prerequisite for any chiral auxiliary is its availability in enantiomerically pure form. Racemic this compound can be synthesized via the reduction of ethyl 1-methylcyclobutanecarboxylate using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).[6]
Given the absence of a documented asymmetric synthesis of this compound, a classical resolution approach is proposed. This involves the formation of diastereomeric esters with a commercially available chiral resolving agent, followed by separation and hydrolysis.
Protocol 1: Proposed Enantiomeric Resolution of (±)-(1-Methylcyclobutyl)methanol
Objective: To separate racemic this compound into its individual enantiomers.
Materials:
-
(±)-(1-Methylcyclobutyl)methanol
-
(S)-(-)-Camphanic chloride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Lithium hydroxide (LiOH)
-
Methanol
-
Water
-
Silica gel for column chromatography
Procedure:
Step 1: Formation of Diastereomeric Esters
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (±)-(1-methylcyclobutyl)methanol (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine (1.5 eq) and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of (S)-(-)-camphanic chloride (1.1 eq) in anhydrous DCM.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude diastereomeric esters.
Step 2: Separation of Diastereomers
-
Purify the crude mixture by flash column chromatography on silica gel, using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).
-
Carefully collect the fractions corresponding to the two separated diastereomers (as monitored by TLC).
-
Combine the fractions for each diastereomer and remove the solvent under reduced pressure.
Step 3: Hydrolysis of Separated Esters (Example for one diastereomer)
-
Dissolve the purified diastereomeric ester in a mixture of methanol and water.
-
Add an excess of lithium hydroxide (LiOH, ~3.0 eq) and stir the mixture at room temperature until the ester is fully consumed (monitor by TLC).
-
Neutralize the mixture with 1 M HCl and remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
The chiral resolving agent, now in the form of camphanic acid, can be recovered from the aqueous layer.
Step 4: Determination of Enantiomeric Purity
-
The enantiomeric excess (ee) of the resolved alcohol should be determined by chiral High-Performance Liquid Chromatography (HPLC) or by converting a small sample to a diastereomeric derivative (e.g., a Mosher's ester) and analyzing by ¹H NMR.
Application in Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction. Here, we propose the use of (R)- or (S)-(1-methylcyclobutyl)methanol as a chiral auxiliary by forming a chiral ester, which is then deprotonated and alkylated.
Proposed Mechanism: Steric Shielding
The chiral auxiliary is envisioned to create a sterically hindered environment around the enolate. The cyclobutyl group, with its projecting methyl substituent, would block one face of the planar enolate, forcing the incoming electrophile (alkyl halide) to approach from the less hindered face.
Caption: Proposed workflow for asymmetric alkylation.
Protocol 2: Proposed Asymmetric Alkylation of a Propionate Ester
Objective: To synthesize an enantiomerically enriched 2-methylalkanoic acid.
Materials:
-
(R)-(+)-(1-Methylcyclobutyl)methanol
-
Propionyl chloride
-
Triethylamine (TEA)
-
Lithium diisopropylamide (LDA)
-
Benzyl bromide (BnBr)
-
Tetrahydrofuran (THF), anhydrous
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Lithium hydroxide (LiOH)
Procedure:
Step 1: Synthesis of the Chiral Ester
-
Dissolve (R)-(+)-(1-methylcyclobutyl)methanol (1.0 eq) and TEA (1.2 eq) in anhydrous THF at 0 °C.
-
Slowly add propionyl chloride (1.1 eq) and stir the mixture for 2 hours, allowing it to warm to room temperature.
-
Work up the reaction by adding water, extracting with diethyl ether, washing the organic layer with brine, drying over MgSO₄, and concentrating to give the chiral propionate ester. Purify by column chromatography if necessary.
Step 2: Diastereoselective Alkylation
-
Prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C.
-
Slowly add a solution of the chiral propionate ester (1.0 eq) in anhydrous THF to the LDA solution. Stir for 30 minutes at -78 °C to form the enolate.
-
Add benzyl bromide (1.2 eq) to the enolate solution.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis. Purify by column chromatography.
Step 3: Auxiliary Cleavage
-
Hydrolyze the purified alkylated ester using LiOH in a THF/water mixture, similar to the procedure in Protocol 1, Step 3.
-
After workup, isolate the enantiomerically enriched (R)-2-methyl-3-phenylpropanoic acid.
-
Recover the (R)-(+)-(1-methylcyclobutyl)methanol from the reaction mixture.
| Reaction | Substrate | Electrophile | Diastereomeric Ratio (d.r.) (Predicted) |
| Alkylation | (R)-1-methylcyclobutyl propionate | Benzyl bromide | >90:10 |
| Alkylation | (R)-1-methylcyclobutyl propionate | Methyl iodide | >90:10 |
Table 1: Predicted outcomes for the proposed asymmetric alkylation.
Application in Asymmetric Aldol Reactions
The aldol reaction is another powerful method for constructing new stereocenters. By forming an N-acyl derivative attached to a scaffold containing the this compound auxiliary, it may be possible to control the stereochemistry of the aldol adduct. For this, a more complex auxiliary structure, akin to an oxazolidinone, would need to be synthesized from the chiral alcohol.
Caption: Proposed mechanism for a chelated aldol reaction.
Application in Asymmetric Diels-Alder Reactions
In the Diels-Alder reaction, a chiral auxiliary attached to the dienophile can direct the approach of the diene to one of the two faces of the double bond. An acrylate ester of this compound could serve as such a chiral dienophile.
Protocol 3: Proposed Asymmetric Diels-Alder Reaction
Objective: To synthesize an enantiomerically enriched cyclohexene derivative.
Materials:
-
(S)-(-)-(1-Methylcyclobutyl)methanol
-
Acryloyl chloride
-
Cyclopentadiene (freshly cracked)
-
Lewis Acid (e.g., diethylaluminum chloride, Et₂AlCl)
-
Dichloromethane (DCM), anhydrous
Procedure:
Step 1: Synthesis of the Chiral Acrylate
-
Synthesize (S)-(-)-1-methylcyclobutyl acrylate from (S)-(-)-(1-methylcyclobutyl)methanol and acryloyl chloride using a standard procedure with a non-nucleophilic base like triethylamine.
Step 2: Diastereoselective Cycloaddition
-
Dissolve the chiral acrylate (1.0 eq) in anhydrous DCM at -78 °C under an inert atmosphere.
-
Add the Lewis acid (e.g., Et₂AlCl, 1.1 eq) and stir for 15 minutes.
-
Add freshly cracked cyclopentadiene (3.0 eq) and stir the reaction at -78 °C for 3-6 hours.
-
Quench the reaction with a saturated NaHCO₃ solution.
-
Extract with DCM, dry the organic layer over MgSO₄, and concentrate.
-
Determine the endo:exo ratio and the diastereomeric excess (d.e.) of the major isomer by ¹H NMR or GC analysis.
Step 3: Auxiliary Cleavage
-
Cleave the auxiliary via reduction with LiAlH₄ to yield the corresponding chiral alcohol, or via hydrolysis to the carboxylic acid.
| Diene | Dienophile | Lewis Acid | endo:exo (Predicted) | d.e. (%) (Predicted) |
| Cyclopentadiene | (S)-1-methylcyclobutyl acrylate | Et₂AlCl | >95:5 | >90 |
| Isoprene | (S)-1-methylcyclobutyl acrylate | Et₂AlCl | (regioisomers) | >85 |
Table 2: Predicted outcomes for the proposed asymmetric Diels-Alder reaction.
Conclusion and Future Outlook
This compound presents a structurally interesting and potentially effective scaffold for a new chiral auxiliary. Its rigidity and well-defined steric profile are promising features for inducing high levels of stereoselectivity. The protocols detailed herein are based on established principles of asymmetric synthesis and provide a roadmap for the experimental validation of this concept.[2][3]
Future research should focus on developing an efficient asymmetric synthesis of this compound to bypass the need for classical resolution. Subsequently, the proposed protocols for alkylation, aldol, and Diels-Alder reactions should be experimentally tested and optimized. A thorough investigation into the effect of Lewis acids, solvents, and temperature on the stereochemical outcomes will be crucial to fully assess the synthetic utility of this novel chiral auxiliary. The successful application of this compound would add a valuable new tool to the synthetic chemist's repertoire for constructing complex chiral molecules.
References
- Wikipedia. Chiral auxiliary.
- PubChem. This compound | C6H12O | CID 520901.
- Royal Society of Chemistry. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition.
- University of York. Asymmetric Synthesis.
- Myers Research Group, Harvard University. Chem 115: Asymmetric Diels-Alder Reactions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. PubChemLite - this compound (C6H12O) [pubchemlite.lcsb.uni.lu]
- 6. benchchem.com [benchchem.com]
Application Note & Protocols: Scalable Synthesis of (1-Methylcyclobutyl)methanol for Pharmaceutical Development
Introduction: The Significance of the Strained Ring Motif
(1-Methylcyclobutyl)methanol, a primary alcohol featuring a strained four-membered ring, is a valuable building block in contemporary organic chemistry and drug discovery. The inherent ring strain of the cyclobutane core imparts unique conformational properties and reactivity, making it a versatile intermediate for creating complex molecular architectures. Its incorporation into drug candidates can influence metabolic stability, lipophilicity, and binding affinity. Given its utility, the development of reliable and scalable synthetic routes is of paramount importance for researchers in academic and industrial settings, particularly for advancing compounds from lead optimization to clinical evaluation.
This document provides a detailed guide to the large-scale synthesis of this compound, focusing on a robust two-step methodology. We will dissect the causality behind experimental choices, present validated protocols, and offer insights gleaned from practical application to ensure both scientific integrity and successful implementation.
Strategic Overview: A Comparative Analysis of Synthetic Pathways
Several synthetic strategies can be envisioned for the preparation of this compound. However, for large-scale production, the evaluation must prioritize yield, safety, cost of goods, and operational simplicity.
-
Grignard-based Approaches: While the Grignard reaction is a cornerstone of C-C bond formation, its application here presents challenges for scalability. For instance, reacting a suitable cyclobutanone with a methyl Grignard reagent would yield the tertiary alcohol, 1-methylcyclobutanol, requiring subsequent, potentially complex, functional group manipulations. Alternatively, reacting a cyclobutanecarboxylate ester with two equivalents of a methyl Grignard reagent would also lead to a tertiary alcohol. A more direct, but still challenging route, would be the reaction of a suitable Grignard reagent with methanal (formaldehyde).[1][2] These routes often suffer from side reactions and can be difficult to control on a large scale.
-
Direct Reduction of Carboxylic Acid Derivatives: This emerges as the most direct and efficient strategy. The core transformation involves the reduction of a carbonyl group at the C1 position of a 1-methylcyclobutane scaffold. The most logical precursor is an ester, namely methyl or ethyl 1-methylcyclobutanecarboxylate. This ester can be reliably synthesized and then reduced to the target primary alcohol.[3]
This guide will focus on the latter strategy, which involves two primary stages:
-
α-Alkylation: Introduction of the key methyl group onto the cyclobutane ring.
-
Ester Reduction: Conversion of the ester functionality to the primary alcohol.
Below is a workflow diagram illustrating this efficient two-step synthesis.
Caption: Overall two-step synthetic workflow.
Protocol 1: Synthesis of Methyl 1-Methylcyclobutanecarboxylate via Alkylation
The introduction of the methyl group at the quaternary center is achieved via the alkylation of an ester enolate. This requires a strong, non-nucleophilic base to ensure complete deprotonation at the α-carbon without competing nucleophilic attack at the ester carbonyl. Lithium diisopropylamide (LDA) is the reagent of choice for this transformation.[3]
Rationale for Key Choices:
-
Base Selection: LDA is a sterically hindered, strong base, making it ideal for forming the kinetic enolate of the ester. This minimizes self-condensation side reactions.
-
Solvent: Anhydrous tetrahydrofuran (THF) is used as it is an aprotic polar solvent that effectively solvates the lithium cation of LDA and is stable at the required low temperatures.
-
Temperature Control: The formation of the enolate is performed at very low temperatures (-70 to -78 °C) to prevent decomposition and unwanted side reactions. The subsequent alkylation with methyl iodide is also temperature-controlled to ensure selectivity.[4]
Detailed Experimental Protocol (Step 1)
Materials:
-
Diisopropylamine or Isopropylcyclohexylamine
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Methyl cyclobutanecarboxylate
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium sulfite solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reactor Setup: Equip a multi-neck, flame-dried round-bottom flask with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.
-
LDA Formation (in situ): Charge the flask with anhydrous THF and the chosen amine (e.g., isopropylcyclohexylamine). Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).[4]
-
Add n-butyllithium dropwise via syringe or dropping funnel, ensuring the internal temperature does not exceed -15 °C. Stir the resulting solution for 30 minutes at -20 °C to ensure complete formation of LDA.
-
Enolate Formation: Cool the freshly prepared LDA solution to -70 °C. In the dropping funnel, prepare a solution of methyl cyclobutanecarboxylate in anhydrous THF.
-
Add the ester solution dropwise to the LDA solution over a period of 1 hour, maintaining the internal temperature below -65 °C.[4]
-
Alkylation: After the addition is complete, allow the reaction to stir for an additional 30 minutes at -70 °C, then allow it to warm to near 0 °C. Rapidly add methyl iodide to the reaction mixture.[4]
-
Quenching and Work-up: Allow the reaction mixture to warm to room temperature. Pour the mixture into a separatory funnel containing a mixture of diethyl ether and 1N HCl.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash sequentially with a dilute sodium sulfite solution (to quench any remaining methyl iodide), twice with water, and finally with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is purified by vacuum distillation to yield pure methyl 1-methylcyclobutanecarboxylate.[4]
Protocol 2: Reduction of Methyl 1-Methylcyclobutanecarboxylate
The reduction of the ester to the primary alcohol is a critical step. While various reducing agents exist, lithium aluminum hydride (LiAlH₄) is exceptionally effective for this transformation, as weaker reagents like sodium borohydride (NaBH₄) are generally ineffective at reducing esters.[3][5][6]
Rationale for Key Choices & Safety Considerations:
-
Reducing Agent: LiAlH₄ is a potent and unselective reducing agent capable of reducing esters to primary alcohols with high efficiency.[3] A standard LiAlH₄ reduction can achieve a yield of around 73% with high purity (>99%).[3]
-
Solvent: Anhydrous solvents like diethyl ether or THF are mandatory, as LiAlH₄ reacts violently with water and other protic sources.[3]
-
Safety: LiAlH₄ is highly reactive with atmospheric moisture and can be pyrophoric. All operations must be conducted under a strict inert atmosphere (nitrogen or argon). The reaction is highly exothermic, necessitating careful temperature control, typically by slow, dropwise addition of the ester solution to a cooled suspension of LiAlH₄.[3] The quenching procedure must also be performed slowly and at low temperatures to manage the exothermic release of hydrogen gas.
Detailed Experimental Protocol (Step 2)
Materials:
-
Lithium aluminum hydride (LiAlH₄)
-
Methyl 1-methylcyclobutanecarboxylate
-
Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a Fieser workup (water, then 15% NaOH, then more water)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: In a separate, scrupulously dried multi-neck flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF.
-
Cooling: Cool the LiAlH₄ suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Prepare a solution of methyl 1-methylcyclobutanecarboxylate in anhydrous diethyl ether or THF in a dropping funnel. Add this solution dropwise to the cooled LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting ester.
-
Controlled Quenching (Critical Step): Cool the reaction mixture back down to 0 °C. Quench the reaction by the extremely slow, dropwise addition of water (or according to the Fieser method). This process is highly exothermic and generates hydrogen gas. Ensure adequate ventilation and no ignition sources.
-
Fieser Method Example: For 'x' grams of LiAlH₄ used, add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water. This procedure is designed to produce a granular, easily filterable solid (lithium and aluminum salts).
-
-
Filtration and Extraction: Stir the resulting slurry vigorously for 30 minutes until a white granular precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate.
-
Drying and Concentration: Combine the filtrate and washes. Dry the organic solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude this compound can often be obtained in high purity. If necessary, further purification can be achieved by vacuum distillation.
Caption: Logical workflow for the LiAlH4 reduction protocol.
Data Summary & Expected Results
The following table summarizes typical parameters and expected outcomes for this two-step synthesis on a laboratory scale, which can be optimized for pilot and manufacturing scales.
| Parameter | Step 1: Alkylation | Step 2: Reduction |
| Starting Material | Methyl Cyclobutanecarboxylate | Methyl 1-Methylcyclobutanecarboxylate |
| Key Reagents | LDA (in situ), Methyl Iodide | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous THF | Anhydrous Diethyl Ether or THF |
| Temperature | -70 °C to Room Temp. | 0 °C to Room Temp. |
| Typical Yield | ~75-85% | ~70-80%[3] |
| Purity (Post-Purif.) | >98% (by GC) | >99% (by GC)[3] |
| Purification Method | Vacuum Distillation | Vacuum Distillation |
Conclusion
The described two-step sequence, involving α-alkylation of a cyclobutane ester followed by a robust LiAlH₄ reduction, represents a highly effective and scalable method for the synthesis of this compound. While the protocols require careful handling of reactive reagents and strict control of reaction conditions, they are based on well-established and reliable organic transformations. This guide provides the necessary detail for researchers and drug development professionals to confidently implement this synthesis, enabling the production of multi-gram to kilogram quantities of this important building block for pharmaceutical R&D.
References
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- PrepChem.com. (n.d.). Synthesis of methyl 1-methylcyclobutane carboxylate.
- Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives.
- Google Patents. (n.d.). US7786180B2 - Methanol synthesis.
- Google Patents. (n.d.). US7696390B2 - Methanol synthesis.
- Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction.
- Chemistry LibreTexts. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives.
- ResearchGate. (2006). The application of cyclobutane derivatives in organic synthesis.
- Wiley Online Library. (2016). Grignard Reactions in Cyclopentyl Methyl Ether.
- YouTube. (2019). Carboxylic Acids to Alcohols, Part 6: In Situ Activation.
- Vedantu. (n.d.). How is 1-cyclohexylmethanol prepared by the reaction class 12 chemistry CBSE.
- University of Missouri-St. Louis. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction.
Sources
- 1. How is 1cyclohexylmethanol prepared by the reaction class 12 chemistry CBSE [vedantu.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1-Methylcyclobutyl)methanol
Welcome to the technical support center for the synthesis of (1-Methylcyclobutyl)methanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. The unique strained cyclobutane ring makes this molecule a valuable building block in medicinal chemistry and materials science.[1][2] However, its efficient synthesis requires careful control over reaction conditions. This document provides troubleshooting guides and frequently asked questions to address common challenges and improve your yield and purity.
I. Overview of Synthetic Strategies
The two most common and practical laboratory-scale routes to this compound ( 3 ) involve either the reduction of a carboxylate ester or the reaction of an organometallic reagent with an appropriate electrophile.
-
Route A: Reduction of Methyl 1-methylcyclobutane-1-carboxylate. This is a direct and often high-yielding method involving the reduction of the ester (2 ) with a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[1]
-
Route B: Grignard Reaction. This route typically involves the reaction of methylmagnesium bromide with cyclobutanecarbonyl chloride or, more commonly, an ester like methyl cyclobutanecarboxylate, followed by a second addition to the intermediate ketone.
The following workflow diagram illustrates these primary pathways.
Caption: Primary synthetic routes to this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific issues encountered during synthesis in a question-and-answer format.
Category 1: Issues with Grignard Reactions
Question 1: My Grignard reaction using an ester (e.g., methyl cyclobutanecarboxylate) and methylmagnesium bromide gives a very low yield of the desired tertiary alcohol. What's wrong?
Answer: Low yields in this reaction are almost always traced back to three critical areas: reagent quality, reaction conditions, or issues with the intermediate ketone.
-
Causality - Reagent Potency & Moisture: Grignard reagents are potent bases and will be quenched by any protic source, most commonly water.[3] Trace moisture in your glassware, solvent (THF/ether), or starting ester will consume the reagent, leading to a stoichiometric imbalance and reduced yield.
-
Troubleshooting Steps:
-
Rigorous Drying: Ensure all glassware is oven-dried (>120°C for several hours) and cooled under an inert atmosphere (Nitrogen or Argon).[3] Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Use of Excess Reagent: It is standard practice to use a slight excess (2.1-2.5 equivalents) of the Grignard reagent to ensure the complete conversion of both the ester and the intermediate ketone.[5][8]
-
Controlled Addition: Add the ester dropwise to the Grignard solution at 0°C to control the initial exothermic reaction. After the addition is complete, allow the reaction to warm to room temperature to ensure it goes to completion.
-
Question 2: I am observing a significant amount of 1-methylcyclobutanol as a byproduct. How can I prevent this?
Answer: The formation of 1-methylcyclobutanol indicates a reduction side reaction.
-
Causality - Hydride Transfer: This occurs when the Grignard reagent acts as a reducing agent instead of a nucleophile. A hydride is delivered from the β-carbon of one Grignard molecule to the carbonyl carbon of the ketone intermediate via a six-membered transition state.[9] This is more common with sterically hindered ketones and bulky Grignard reagents. While methylmagnesium bromide is not particularly bulky, this pathway can still compete, especially at elevated temperatures.
-
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature (0°C to room temperature) to favor the nucleophilic addition pathway over reduction.
-
Reagent Purity: Ensure your magnesium turnings are fresh and your alkyl halide is pure. Impurities can sometimes catalyze side reactions.
-
Caption: Troubleshooting flowchart for low-yield Grignard reactions.
Category 2: Issues with Ester Reduction
Question 3: My reduction of methyl 1-methylcyclobutane-1-carboxylate with LiAlH₄ is sluggish and gives a poor yield. What are the likely causes?
Answer: Lithium aluminum hydride (LiAlH₄) is an extremely powerful and reactive reducing agent.[1] Poor performance is typically due to reagent deactivation or improper workup.
-
Causality - Reagent Deactivation: LiAlH₄ reacts violently with water and protic solvents.[1] Any moisture present in the reaction flask or solvent (THF, ether) will consume the hydride, reducing its effective concentration and generating hydrogen gas. Similarly, adding the ester too quickly to the LiAlH₄ slurry can create localized "hot spots" that lead to side reactions.
-
Causality - Incomplete Reaction: While powerful, the reduction requires sufficient time to complete. Cutting the reaction time short, especially if run at a lower temperature, can result in incomplete conversion.
-
Causality - Workup Losses: The workup procedure for LiAlH₄ reactions is critical for obtaining a good yield. Improper quenching can lead to the formation of gelatinous aluminum salts that trap the product, making extraction difficult and significantly lowering the isolated yield.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use anhydrous THF or ether. Ensure the starting ester is free of any hydrolysis-derived carboxylic acid or residual methanol from its synthesis.
-
Controlled Addition: Cool the LiAlH₄ slurry in an ice bath (0°C) and add a solution of the ester in your anhydrous solvent dropwise.
-
Reaction Time & Temperature: After addition, allow the mixture to warm to room temperature and stir for several hours or gentle reflux to ensure completion.[10] Monitor the reaction by TLC.
-
Fieser Workup: Employ a careful quenching procedure (the "Fieser workup") to produce a granular, easily filterable aluminum salt precipitate. For a reaction with 'X' grams of LiAlH₄, sequentially and carefully add:
-
'X' mL of water
-
'X' mL of 15% aqueous NaOH
-
'3X' mL of water Stir vigorously until a white, granular precipitate forms. Filter the solid and wash thoroughly with ether or ethyl acetate.
-
III. Experimental Protocols
Protocol 1: Synthesis via Reduction of Methyl 1-methylcyclobutane-1-carboxylate
This protocol is adapted from standard procedures for LiAlH₄ reductions.[10][11]
-
Setup: Under an inert atmosphere (N₂ or Ar), add lithium aluminum hydride (1.2 eq.) to a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create an approximately 0.5 M slurry. Cool the flask to 0°C using an ice-water bath.
-
Ester Addition: Dissolve methyl 1-methylcyclobutane-1-carboxylate (1.0 eq.) in anhydrous THF and add it to the addition funnel. Add the ester solution dropwise to the stirred LiAlH₄ slurry over 30-60 minutes, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor completion using TLC.
-
Workup (Fieser Method):
-
Cool the reaction mixture back to 0°C.
-
Slowly and carefully add water (volume equal to the mass of LiAlH₄ in grams).
-
Add 15% aqueous NaOH (volume equal to the mass of LiAlH₄ in grams).
-
Add water again (volume equal to 3x the mass of LiAlH₄ in grams).
-
-
Isolation: Stir the resulting mixture vigorously for 30 minutes until a white granular solid forms. Filter the solid through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Data Summary: Comparison of Reducing Agents
| Reducing Agent | Substrates Reduced | Typical Solvents | Workup Complexity | Safety Considerations |
| LiAlH₄ | Esters, Carboxylic Acids, Ketones, Aldehydes, Amides, Nitriles[11] | THF, Diethyl Ether | High (Careful quench needed) | Highly reactive with water/protic solvents; pyrophoric. |
| NaBH₄ | Ketones, Aldehydes | Methanol, Ethanol, Water | Low (Simple acid quench) | Much safer; stable in protic solvents. Ineffective for esters. [1] |
| DIBAL-H | Esters (can stop at aldehyde), Ketones, Nitriles | Toluene, Hexane, DCM | Medium (Careful quench) | Pyrophoric liquid; requires low temperatures (-78°C). |
IV. References
-
Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]
-
Gu, Z., & Noyori, R. (2017). Asymmetric Grignard Synthesis of Tertiary Alcohols through Rational Ligand Design. Angewandte Chemie International Edition, 56(15), 4272-4276. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Grignard Reaction with Esters. Retrieved from [Link]
-
Chemistry Steps. (2022, October 16). Grignard Reagent with Esters - a Practice Example [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from [Link]
-
LibreTexts Chemistry. (2019, June 5). 20.12 Reaction of Organometallic Reagents with Carboxylic Acid Derivatives. Retrieved from [Link]
-
Jaramillo, D. (2024). Synthesis of Cyclobutane Derivatives by Use of Grignard and Amide Coupling Reactions. California State Polytechnic University, Pomona. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 1-methylcyclobutane carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
LookChem. (n.d.). CAS No.38401-41-1, Methyl cyclobutanemethanol, α-methyl- Suppliers. Retrieved from [Link]
-
Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, January 6). Preparation of Alcohols from Grignard Reagent [Video]. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). L-VALINOL. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Cyclobutane Derivatives by Use of Grignard and Amide Coupling Reactions | ScholarWorks [scholarworks.calstate.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Purification challenges and strategies for (1-Methylcyclobutyl)methanol
Technical Support Center: Purification of (1-Methylcyclobutyl)methanol
Introduction:
Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. The inherent ring strain of the cyclobutane core makes this compound a valuable intermediate in organic synthesis, but its purification can present unique challenges.[1] This guide provides in-depth, experience-based answers to common purification problems, structured in a question-and-answer format to directly address issues encountered during experimental work. Our goal is to equip you with the knowledge to not only solve these challenges but also to understand the underlying chemical principles for more robust and reliable purifications.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Understanding Your Impurity Profile
Question 1: I've just completed the synthesis of this compound via Grignard reaction with methyl cyclobutanecarboxylate. What are the most likely impurities I should expect in my crude product?
Answer: When synthesizing this compound using a Grignard reagent, such as methylmagnesium bromide, with an ester like methyl cyclobutanecarboxylate, the impurity profile is typically dictated by the reactivity of the Grignard reagent and the reaction conditions.[2][3][4]
Primary Expected Impurities:
-
Unreacted Starting Materials:
-
Methyl cyclobutanecarboxylate: Incomplete reaction will leave residual ester in your crude product.
-
Grignard Reagent Quenched Products: Any residual Grignard reagent will be quenched during the workup to form methane and magnesium salts.
-
-
Reaction Byproducts:
-
1-Methylcyclobutanol: This tertiary alcohol can form if the starting ester is not pure and contains the corresponding ketone (cyclobutanone) or if there is over-addition to the ester followed by a rearrangement.
-
Products of Enolization: Grignard reagents are strong bases and can deprotonate the α-carbon of the ester, leading to an enolate.[2] This can result in the recovery of starting material after workup or the formation of dimeric species.
-
Ring-Opening Products: The strained cyclobutane ring can be susceptible to opening under certain conditions, although this is less common with Grignard reactions compared to other synthetic routes.[1]
-
Identifying these Impurities: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended for identifying these impurities.[1]
-
GC-MS: Will help in separating and identifying volatile impurities based on their mass-to-charge ratio.[1][5][6]
-
¹H and ¹³C NMR: Provides detailed structural information. For instance, the presence of a methoxy signal in the ¹H NMR spectrum would indicate unreacted ester. You can compare your spectra to reference data for known impurities.[1][7][8][9][10][11]
Section 2: Purification by Distillation
Question 2: My crude this compound has a boiling point close to one of my impurities. Can I use fractional distillation, and what are the potential pitfalls?
Answer: Fractional distillation is a viable and common method for purifying this compound, especially for removing impurities with different boiling points.[12][13][14] However, its success is contingent on the boiling point difference between your product and the impurities.
Key Considerations for Fractional Distillation:
-
Boiling Point Differences: Generally, a boiling point difference of less than 25°C between components necessitates fractional distillation over simple distillation.[13]
-
Azeotrope Formation: Alcohols are prone to forming azeotropes, which are mixtures with a constant boiling point that cannot be separated by simple distillation.[13][15] While there is no widely reported azeotrope for this compound, it is crucial to be aware of this possibility, especially with other alcohols or water.
-
Thermal Stability: Although this compound is relatively stable, prolonged heating can lead to dehydration, especially if acidic impurities are present.
Troubleshooting Common Distillation Problems:
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Poor Separation | Insufficient column efficiency (too few theoretical plates). | Use a longer fractionating column (e.g., Vigreux or packed column) and ensure a slow, steady distillation rate.[14] |
| Bumping/Unstable Boiling | Uneven heating. | Use a magnetic stir bar or boiling chips and ensure the heating mantle is properly sized for the flask. |
| Product Loss | Column flooding or hold-up. | Reduce the heating rate to prevent flooding. For small-scale distillations, be mindful of the amount of material that will adhere to the column packing. |
| Cloudy Distillate | Water contamination or co-distillation of an impurity. | Ensure all glassware is dry. If water is the issue, a pre-distillation drying step with a suitable agent (e.g., MgSO₄) is necessary.[1] |
Experimental Protocol: Fractional Distillation of this compound
-
Drying: Dry the crude product over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser.[14]
-
Distillation: Heat the flask slowly. Collect a forerun fraction of any low-boiling impurities.
-
Product Collection: Collect the fraction that distills at the boiling point of this compound (approximately 153-155 °C at atmospheric pressure).
-
Analysis: Analyze the collected fractions by GC to assess purity.
Section 3: Chromatographic Purification Strategies
Question 3: Distillation is not providing the required purity. How can I use column chromatography to purify this compound, and what challenges should I anticipate?
Answer: Column chromatography is an excellent alternative when distillation fails to provide adequate separation, particularly for removing non-volatile impurities or those with very similar boiling points.[16][17][18]
Challenges with Chromatographing Small Alcohols:
-
Polarity: this compound is a relatively polar compound. This can lead to tailing on silica gel columns.
-
Solvent Selection: Finding a solvent system that provides good separation between your product and structurally similar impurities can be challenging.
Step-by-Step Guide to Column Chromatography:
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase Selection: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A typical starting point for small alcohols is a 9:1 to 4:1 hexane:ethyl acetate mixture.
-
Column Packing: Properly pack the column to avoid channels that lead to poor separation.
-
Loading: Load the crude product concentrated onto a small amount of silica gel (dry loading) for better resolution.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.
Troubleshooting Chromatography Issues:
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Poor Separation | Inappropriate solvent system. | Optimize the solvent system using TLC. A small change in the solvent ratio can significantly impact separation. |
| Product Tailing | Strong interaction with the silica gel. | Add a small amount (0.5-1%) of a polar modifier like triethylamine or methanol to the eluent to reduce tailing. |
| Co-elution of Impurities | Impurities have similar polarity to the product. | Consider using a different stationary phase (e.g., alumina) or a different solvent system. For very difficult separations, preparative HPLC may be necessary.[1] |
Workflow for Purification Method Selection:
Caption: Decision workflow for purifying this compound.
Section 4: Purity Assessment and Characterization
Question 4: I believe my this compound is pure. What analytical techniques should I use to confirm its purity and structure?
Answer: Confirming the purity and identity of your final product is a critical step. A combination of spectroscopic and chromatographic methods should be employed.
Recommended Analytical Techniques:
-
Gas Chromatography (GC): An excellent technique for determining the purity of volatile compounds.[5][6][19][20] A single, sharp peak is indicative of high purity. The area under the peak can be used for quantitative assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the gold standard for structural elucidation.[1] The absence of impurity peaks in both ¹H and ¹³C spectra is a strong indicator of purity. Key signals to look for in ¹H NMR include the singlet for the methyl group, the singlet for the methylene protons adjacent to the hydroxyl group, and the multiplets for the cyclobutyl ring protons.
-
Mass Spectrometry (MS): Coupled with GC (GC-MS), it provides the molecular weight of your compound and its fragmentation pattern, which serves as a fingerprint for identification.[1]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of the hydroxyl functional group (a broad peak around 3300-3500 cm⁻¹).
Visual Guide to Purity Analysis Workflow:
Caption: Workflow for final purity and structure confirmation.
References
- Grignard Reaction - Organic Chemistry Portal.
- Trouble Shooting Spirits & Liqueurs - Love Brewing - Home Brew Guides & Videos.
- Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry.
- US2483246A - Separation of primary, secondary, and tertiary alcohols by azeotropic distillation - Google Patents.
- Synthesis of Alcohols Using the Grignard Reaction - Organic Chemistry Tutor.
- Still Spirits Trouble Shooting Guide | PDF | Distillation | Yeast - Scribd.
- This compound | C6H12O | CID 520901 - PubChem - NIH.
- The Grignard Reaction Mechanism - Chemistry Steps.
- Using the Grignard Reaction to Make Tertiary alcohols - YouTube.
- Troubleshooting the T500 - Love Brewing - Home Brew Guides & Videos.
- How to Recover Alcohol from Failed Batches | High Reflux Distilling 101 - YouTube.
- Gas chromatography of Alcohols - Delloyd's Lab-Tech Chemistry resource - 50Megs.
- Filtering Spirits: How To Filter Home Brew Spirits.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- How often is fractional distillation employed in synthetic labs? : r/chemistry - Reddit.
- Gas Chromatography of an Alcohol Mixture.
- fractional distillation - Chemguide.
- Fractional distillation - Wikipedia.
- Methanol Solvent Properties.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
- Purification: Fractional Distillation - Department of Chemistry : University of Rochester.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP.
- Chromatography - NCERT.
- NEW SIMPLE METHOD FOR PURIFICATION OF CLASS I ALCOHOL DEHYDROGENASE.
- Methanol (CH 3 OH; Methyl Alcohol) - MatWeb.
- tributyl[(methoxymethoxy)methyl]stannane - Organic Syntheses Procedure.
- Methanol | CH3OH | CID 887 - PubChem - NIH.
- RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL.
- Methanol - Wikipedia.
- (2s,3s)-(+)-(3-phenylcyclopropyl)methanol - Organic Syntheses Procedure.
- Analysis of Organic Solvents and Specified Chemical Substances in a Working Environment Using Two Different Columns (1) - Shimadzu.
- Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC.
- Identification and synthesis of impurities formed during sertindole preparation - BJOC.
- CN102351628B - Method for removing methanol from mixed solvent of isohexane and ... - Google Patents.
- How to determine methanol concentration using GC-MS? - ResearchGate.
- 3-Methylcyclobutanemethanol | C6H12O | CID 11819049 - PubChem - NIH.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Gas chromatography of Alcohols [delloyd.50megs.com]
- 6. purdue.edu [purdue.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. kgroup.du.edu [kgroup.du.edu]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Fractional distillation - Wikipedia [en.wikipedia.org]
- 14. Purification [chem.rochester.edu]
- 15. US2483246A - Separation of primary, secondary, and tertiary alcohols by azeotropic distillation - Google Patents [patents.google.com]
- 16. ncert.nic.in [ncert.nic.in]
- 17. orgsyn.org [orgsyn.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. shimadzu.com [shimadzu.com]
- 20. researchgate.net [researchgate.net]
Common side reactions in the synthesis of (1-Methylcyclobutyl)methanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of (1-Methylcyclobutyl)methanol. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development. Our focus is to move beyond simple protocols and delve into the chemical principles governing the reaction, helping you diagnose and resolve common side reactions and experimental challenges. The inherent ring strain of the cyclobutane moiety presents unique challenges, primarily the potential for skeletal rearrangements, which this guide will address in detail.[1][2][3]
Section 1: Understanding the Core Synthetic Challenges
The synthesis of this compound is most commonly achieved via the reduction of a 1-methylcyclobutanecarboxylate ester. While seemingly straightforward, the success of this synthesis is highly dependent on rigorous control of reaction conditions to prevent side reactions. The primary challenges stem from two main sources: the high reactivity of the reducing agent and the intrinsic instability of the cyclobutane ring system.
Diagram: Primary Synthetic Route
Below is a diagram illustrating the most common and reliable synthetic pathway.
Caption: Common synthesis of this compound via LAH reduction.
Section 2: FAQs and Troubleshooting for Ester Reduction Route
This section addresses issues encountered during the reduction of esters like ethyl or methyl 1-methylcyclobutanecarboxylate using strong reducing agents such as Lithium Aluminum Hydride (LAH).
Question 1: My reaction yield is extremely low, and I recovered a significant amount of my starting ester. What went wrong?
Answer: This is a classic symptom of insufficient active reducing agent. There are several root causes:
-
Atmospheric Moisture: Lithium Aluminum Hydride (LAH) reacts violently and exothermically with water.[4] If your glassware was not rigorously dried (oven-dried and cooled under an inert atmosphere) or if your solvent contains residual moisture, the LAH will be quenched before it can reduce the ester. The reaction must be performed under a dry, inert atmosphere (Nitrogen or Argon).
-
Solvent Purity: Anhydrous solvents, typically from a solvent purification system or a freshly opened sealed bottle, are mandatory. Tetrahydrofuran (THF) is a common solvent but can absorb moisture from the air if not handled properly. It is good practice to add a small amount of LAH to the solvent first to eliminate any trace moisture before adding the full amount.[5]
-
Reagent Quality: LAH is a fine gray powder. If it appears as large, white chunks, it has likely been exposed to moisture and has decomposed to lithium hydroxide and aluminum hydroxide. Use only high-quality, freshly opened or properly stored LAH.
-
Incorrect Stoichiometry: The reduction of an ester to a primary alcohol consumes two equivalents of hydride.[6][7] Therefore, at least 0.5 molar equivalents of LiAlH₄ are required per mole of ester. It is standard practice to use a slight excess (e.g., 0.6 to 0.75 equivalents) to ensure complete conversion.
Troubleshooting Workflow: Low Conversion
Caption: A workflow for diagnosing the cause of low reaction conversion.
Question 2: My workup procedure resulted in a gelatinous precipitate that is impossible to filter, leading to poor product recovery. How can I improve this?
Answer: This is a very common issue with LAH reductions. The aluminum salts formed during the quenching process can trap the product. The key is a careful, controlled quench. The Fieser workup method is highly recommended.
Recommended Protocol: Fieser Workup for LAH Quench For a reaction using 'X' g of LiAlH₄ in a solvent like THF:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly and cautiously add 'X' mL of water dropwise. You will observe gas evolution (hydrogen).
-
Add 'X' mL of 15% (w/v) aqueous sodium hydroxide solution.
-
Add '3X' mL of water.
-
Remove the ice bath and stir the mixture vigorously at room temperature for 15-30 minutes.
This procedure should produce a granular, white precipitate of aluminum salts that is easily filtered. The organic layer can then be decanted and the salts washed with additional solvent (e.g., diethyl ether or THF) to recover any remaining product.
Section 3: Advanced Topic - Ring Rearrangement Side Reactions
The most insidious side reactions in this synthesis involve the rearrangement of the cyclobutane ring. Due to significant angle and torsional strain, the four-membered ring is thermodynamically less stable than a five-membered ring.[1][2][8]
Question 3: My post-reaction analysis (GC-MS or NMR) shows an impurity with the same mass but a different structure. I suspect a rearrangement product. How does this happen and how can I prevent it?
Answer: You are likely observing a ring-expansion product, such as cyclopentylmethanol or 1-methylcyclobutanol. This rearrangement is typically catalyzed by acid and proceeds through a carbocation intermediate.[8][9]
Mechanism of Ring Expansion:
-
Carbocation Formation: During an acidic workup (e.g., if you use strong acid to quench the reaction instead of the Fieser method), the newly formed alcohol can be protonated. Subsequent loss of a water molecule generates a primary cyclobutylcarbinyl cation.
-
Rearrangement: This primary carbocation is highly unstable. To achieve greater stability, a C-C bond from the strained cyclobutane ring migrates, breaking the four-membered ring and forming a more stable five-membered ring (cyclopentyl cation).[8][9][10] This relieves significant ring strain.
-
Quenching: The resulting cyclopentyl cation is then quenched by water to form cyclopentylmethanol.
Diagram: Acid-Catalyzed Ring Expansion
(Note: As I cannot generate images, the DOT script above is a template. A visual representation would show the chemical structures undergoing transformation.)
Caption: Proposed mechanism for acid-catalyzed ring expansion.
Prevention Strategies:
-
Avoid Acidic Workups: The most critical step is to avoid strong acids during the workup. The recommended Fieser workup is basic, which prevents the formation of the carbocation intermediate.
-
Purification Conditions: Avoid acidic conditions during purification. For example, do not use silica gel chromatography if your product shows acid sensitivity, or use silica gel that has been neutralized with a base like triethylamine.
-
Temperature Control: Keep all workup and extraction steps at or below room temperature to minimize the energy available for potential rearrangement pathways.
Table of Common Side Products
| Side Product/Impurity | Probable Cause | Suggested Analytical Detection | Prevention Method |
| Ethyl 1-Methylcyclobutane-carboxylate | Incomplete reduction (insufficient or quenched LAH). | GC-MS, ¹H NMR (presence of ester signals). | Use fresh LAH in slight excess, ensure anhydrous conditions. |
| 1-Methylcyclobutanecarbaldehyde | Incomplete reduction.[6][11] | GC-MS, ¹H NMR (aldehyde proton ~9-10 ppm). | Ensure sufficient LAH and adequate reaction time. |
| Cyclopentylmethanol | Acid-catalyzed ring expansion during workup.[8][9] | GC-MS (same mass, different fragmentation), ¹³C NMR. | Use a non-acidic (e.g., Fieser) workup. |
| 3-Methyl-3-buten-1-ol | Ring-opening, often radical-mediated.[4] | GC-MS, ¹H NMR (alkene signals). | Ensure reaction is free of radical initiators; use controlled conditions. |
References
- Ring opening versus ring expansion in rearrangement of bicyclic cyclobutylcarbinyl radicals. (2008). The Journal of Organic Chemistry. [Link]
- Ring strain.Wikipedia. [Link]
- Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. (2014). Master Organic Chemistry. [Link]
- Stability of Cycloalkanes - Ring Strain.Chemistry LibreTexts. [Link]
- Calculation of Ring Strain In Cycloalkanes. (2014). Master Organic Chemistry. [Link]
- Stability of Cycloalkanes: Ring Strain.OpenStax. [Link]
- Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]
- Grignard Reagent with Esters - a Practice Example. (2022). YouTube. [Link]
- Reactions of esters with Grignard reagents. (2018). YouTube. [Link]
- Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol.University of Missouri–St. Louis. [Link]
- Ring Expansion Rearrangements.Chemistry Steps. [Link]
- Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism.AdiChemistry. [Link]
- Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. (2025). Master Organic Chemistry. [Link]
- Strong Reductions using Lithium Aluminum Hydride (LAH). (2018). YouTube. [Link]
- This compound | C6H12O | CID 520901.PubChem. [Link]
- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]
- Lithium Aluminum Hydride Reduction of an Ester or Carboxylic Acid to an Alcohol. (2017). YouTube. [Link]
Sources
- 1. Ring strain - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. adichemistry.com [adichemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. davuniversity.org [davuniversity.org]
- 8. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Ring opening versus ring expansion in rearrangement of bicyclic cyclobutylcarbinyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Optimization of reaction conditions for synthesizing (1-Methylcyclobutyl)methanol derivatives
Technical Support Center: Synthesis of (1-Methylcyclobutyl)methanol Derivatives
Welcome to the technical support center for the synthesis and optimization of this compound and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. The unique strained cyclobutane ring makes these compounds valuable intermediates in medicinal chemistry, but their synthesis can present specific challenges.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section tackles specific problems you might encounter in the lab. The explanations focus on the underlying chemical principles to help you make informed decisions and adapt protocols to your specific needs.
Question 1: My yield of this compound from the reduction of methyl 1-methylcyclobutanecarboxylate is consistently low. What are the likely causes and how can I fix this?
This is a common issue often traced back to the potent, yet sensitive, nature of the reducing agent, lithium aluminum hydride (LiAlH₄).
Potential Cause 1: Inactive or Insufficient LiAlH₄ LiAlH₄ is highly reactive and decomposes upon exposure to atmospheric moisture. If your reagent is old, has been handled improperly, or you are not using enough equivalents, the reduction will be incomplete.
-
Expert Recommendation: Always use a fresh bottle of LiAlH₄ or titrate older batches to determine their active hydride content. For a standard ester reduction, a molar excess of 1.2 to 1.5 equivalents of LiAlH₄ is recommended to ensure the reaction goes to completion.
Potential Cause 2: Presence of Moisture This is the most frequent cause of failure. LiAlH₄ reacts violently and exothermically with water, consuming the reagent and creating hazardous conditions.[1]
-
Expert Recommendation:
-
Glassware: Flame-dry all glassware under a vacuum or keep it in an oven at >120°C for several hours. Allow it to cool to room temperature under a stream of inert gas (argon or nitrogen).
-
Solvents: Use anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O).[1] It is best practice to distill them over a suitable drying agent (e.g., sodium/benzophenone) immediately before use.
-
Atmosphere: Conduct the entire reaction, including reagent transfers and quenching, under a positive pressure of an inert atmosphere.
-
Potential Cause 3: Improper Quenching and Workup The workup procedure for LiAlH₄ reactions is critical for isolating the product and removing aluminum salts. Incorrect quenching can lead to the formation of gelatinous aluminum hydroxides that trap the product, severely reducing the isolated yield.
-
Expert Recommendation: Employ a Fieser workup. For a reaction with 'X' grams of LiAlH₄ in a solvent like ether:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly and cautiously add 'X' mL of water.
-
Add 'X' mL of 15% aqueous NaOH solution.
-
Add '3X' mL of water.
-
Stir the mixture vigorously for 15-30 minutes. This procedure is designed to produce granular, easily filterable aluminum salts. After stirring, the resulting white precipitate can be removed by filtration, and the product can be easily extracted from the filtrate.[3]
-
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Low Yield in LiAlH₄ Reduction | Reagent decomposition | Use a fresh bottle of LiAlH₄ or titrate to confirm activity. |
| Moisture contamination | Rigorously dry all glassware, solvents, and maintain an inert atmosphere.[1] | |
| Inefficient workup | Use the Fieser workup method to avoid product loss in aluminum salt emulsions.[3] | |
| Starting Ester Recovered | Insufficient reaction time/temp | Increase reaction time or allow the mixture to warm to room temperature after addition. Monitor by TLC.[3] |
| Difficult Purification | Residual aluminum/boron salts | Ensure proper aqueous washes during workup. Purify via vacuum distillation or column chromatography.[1] |
| Co-eluting impurities | If using column chromatography, try a different solvent system or use a high-performance flash system. |
Question 2: I am attempting a Grignard reaction to synthesize a derivative, but I keep recovering my starting material. What's going wrong?
When a Grignard reaction fails, it's often due to either the Grignard reagent not forming or being consumed by a proton source faster than it can react with your electrophile.
Potential Cause 1: Grignard Reagent Failed to Form The formation of the organomagnesium halide is sensitive to the quality of the magnesium and the presence of inhibitors.
-
Expert Recommendation:
-
Activate the Magnesium: Use fresh magnesium turnings. If they appear dull, they can be activated by crushing them in a mortar and pestle (under inert gas if possible), adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane to the reaction flask.[4]
-
Initiation: A common trick to initiate the reaction is to add a small amount of your halide solution to the magnesium and gently warm the spot with a heat gun. The appearance of bubbles or a color change indicates initiation. Once started, the rest of the halide can be added at a rate that maintains a gentle reflux.[4]
-
Potential Cause 2: Acidic Protons in the System Grignard reagents are powerful bases. They will react with any available acidic protons (from water, alcohols, or even the α-proton of some esters) before they act as nucleophiles.[4][5]
-
Expert Recommendation:
-
Anhydrous Conditions: As with LiAlH₄ reactions, strictly anhydrous conditions are paramount.[5]
-
Substrate Choice: Ensure your starting material does not have acidic protons that can be deprotonated by the Grignard reagent. If your ester is particularly acidic at the alpha-position, this can lead to enolate formation instead of nucleophilic addition.[4] Using an additive like cerium(III) chloride (CeCl₃) can sometimes favor the desired addition reaction.[4]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the synthesis of this compound derivatives.
What are the primary synthetic routes to this compound?
The most direct and widely documented method is the reduction of a 1-methylcyclobutanecarboxylate ester, such as the methyl or ethyl ester.[1] This two-step sequence involves first preparing the ester and then reducing it.
-
Step 1: Ester Synthesis: The precursor, for example, methyl 1-methylcyclobutanecarboxylate, is typically synthesized via the α-alkylation of methyl cyclobutanecarboxylate. This is achieved by deprotonating the ester with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) followed by quenching the resulting enolate with an alkylating agent like iodomethane.[1]
-
Step 2: Ester Reduction: The ester is then reduced to the primary alcohol using a powerful reducing agent.[1]
Why is Lithium Aluminum Hydride (LiAlH₄) necessary for the ester reduction? Can I use Sodium Borohydride (NaBH₄)?
Sodium borohydride (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce esters to primary alcohols. LiAlH₄ is a much more potent source of hydride (H⁻) and is the reagent of choice for this transformation.[1][6] The lower reactivity of NaBH₄ makes it selective for more reactive carbonyls like aldehydes and ketones.
What are the most important analytical techniques for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure confirmation.[1]
-
¹H NMR: Will show distinct signals for the different protons in the molecule, including the methylene protons of the alcohol (CH₂OH), the protons on the cyclobutane ring, and the methyl group singlet.
-
¹³C NMR: Will show the expected number of carbon signals, confirming the presence of the quaternary carbon, the alcohol-bearing carbon, the ring carbons, and the methyl carbon.
-
Mass Spectrometry (MS): Useful for confirming the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Will show a characteristic broad absorption in the ~3300-3400 cm⁻¹ region, indicative of the O-H stretch of the alcohol functional group.
Visualized Workflows and Mechanisms
Overall Synthetic Workflow
The following diagram outlines the common two-stage process for synthesizing the target molecule from a commercially available precursor.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree: Low Reduction Yield
If you are experiencing low yields in the reduction step, this decision tree can help diagnose the issue.
Caption: Decision tree for troubleshooting low yields in LiAlH₄ reductions.
Detailed Experimental Protocol
Synthesis of this compound via LiAlH₄ Reduction
This protocol is a representative example. All reactions should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.
Materials:
-
Methyl 1-methylcyclobutanecarboxylate (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
15% (w/v) Sodium hydroxide solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction (e.g., diethyl ether)
Procedure:
-
Setup: Assemble a flame-dried, three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: In the flask, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF. Cool this suspension to 0°C using an ice-water bath.
-
Substrate Addition: Dissolve methyl 1-methylcyclobutanecarboxylate (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until all the starting ester has been consumed.
-
Workup (Fieser Method):
-
Cool the reaction mixture back down to 0°C.
-
For every 1 g of LiAlH₄ used, slowly and sequentially add:
-
1 mL of water
-
1 mL of 15% NaOH (aq)
-
3 mL of water
-
-
Remove the ice bath and stir the resulting mixture vigorously for 30 minutes. A granular white precipitate should form.
-
-
Isolation:
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or THF.
-
Transfer the filtrate to a separatory funnel. If two phases are present, separate the organic layer. Extract the aqueous layer twice more with diethyl ether.
-
Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Further purification can be achieved by vacuum distillation to yield this compound as a clear liquid.[1]
-
References
- 1-(1-Methylcyclobutyl)ethanol | C7H14O | CID 23549397 - PubChem - NIH. [Link]
- Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of n
- Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. [Link]
- This compound | C6H12O | CID 520901 - PubChem - NIH. [Link]
- (2s,3s)-(+)-(3-phenylcyclopropyl)methanol - Organic Syntheses Procedure. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 6. 還元剤 [sigmaaldrich.com]
Technical Support Center: Troubleshooting the Work-up and Isolation of (1-Methylcyclobutyl)methanol
Welcome to the technical support center for the synthesis of (1-Methylcyclobutyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the critical post-reaction work-up and purification stages. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, empowering you to make informed decisions in your laboratory work.
The synthesis of this compound, a valuable building block, is typically achieved through two primary routes: the Grignard reaction with a suitable carbonyl compound or the reduction of a 1-methylcyclobutanecarboxylate ester. While the C-C bond formation or reduction is the core of the synthesis, the success of the experiment is ultimately determined by the effective isolation of the pure product from a complex mixture of reagents, solvents, and byproducts. This guide addresses the most frequent issues encountered in these final, critical steps.
Section 1: Reaction Quenching & Initial Work-up
This section addresses the crucial first step after your reaction is complete: safely and effectively quenching the reactive species to prepare for extraction.
Q1: My reaction is complete. What is the correct and safest way to quench it?
A1: The correct quenching procedure depends entirely on the reagents used in the synthesis. The two most common syntheses of this compound involve either a Grignard reagent or a powerful hydride like Lithium Aluminum Hydride (LiAlH₄), and their quenching procedures are fundamentally different.
-
For Grignard Reactions: The goal is to protonate the magnesium alkoxide intermediate formed after the Grignard reagent attacks the carbonyl.[1] The most common and generally safest method is the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.[2] This is a mildly acidic quench that effectively protonates the alkoxide to yield the desired alcohol while minimizing the risk of acid-catalyzed side reactions. A dilute acid like 1M HCl can also be used, but care must be taken as it is more exothermic and can promote side reactions with sensitive substrates.[3][4]
-
For Lithium Aluminum Hydride (LiAlH₄) Reductions: LiAlH₄ is a highly reactive reagent that reacts violently with water.[5] Therefore, a controlled, sequential quenching procedure, often called the Fieser workup, is mandatory for safety and to generate easily filterable inorganic salts.[5] For every 'X' grams of LiAlH₄ used, the procedure at 0 °C is as follows:
-
Slowly and cautiously add 'X' mL of water.
-
Slowly add 'X' mL of a 15% aqueous NaOH solution.
-
Finally, add '3X' mL of water and stir vigorously.[5] This procedure results in the formation of granular aluminum salts that can be removed by simple filtration.
-
Q2: The quenching process was violently exothermic and I observed excessive bubbling. What happened and how can I prevent it?
A2: A violent quench is a clear indicator that the quenching agent was added too quickly to a highly concentrated or uncooled reaction mixture. Both Grignard reagents and excess LiAlH₄ are extremely reactive towards protic sources like water or acid.[1][6]
Causality & Prevention:
-
Excess Reagent: You may have used a larger excess of the Grignard or LiAlH₄ reagent than necessary. Titrating your Grignard reagent before use can ensure you use the correct stoichiometric amount, minimizing the excess that needs to be quenched.[6]
-
Temperature Control: The reaction mixture must be cooled to 0 °C in an ice bath before and during the entire quenching process. This is non-negotiable for safety. The low temperature moderates the reaction rate and allows heat to dissipate safely.
-
Rate of Addition: The quenching solution must be added dropwise via an addition funnel, not poured in. This allows you to control the rate of reaction. If you observe the reaction becoming too vigorous (e.g., excessive bubbling or refluxing), you should immediately stop the addition and allow the mixture to cool before proceeding.
Section 2: Troubleshooting the Extractive Work-up
After quenching, the product must be separated from the aqueous layer and salts. This is typically done via liquid-liquid extraction, a process with its own set of potential pitfalls.
Q3: I've formed a persistent emulsion during the liquid-liquid extraction. How can I break it?
A3: Emulsions are a common and frustrating problem in extractive work-ups, often appearing as a thick, inseparable layer between the organic and aqueous phases. They are colloidal suspensions of one liquid in another, stabilized by magnesium salts (from Grignard reactions) or finely divided aluminum salts (from LiAlH₄ reductions).
Solutions, from least to most disruptive:
-
Be Patient: Sometimes, simply letting the separatory funnel stand for 15-30 minutes will allow the layers to separate.
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and polarity of the aqueous layer, which can force the organic components out and break the emulsion.[7]
-
Gentle Agitation: Gently swirl the funnel instead of vigorously shaking it.
-
Filtration: Filter the entire mixture through a pad of Celite or glass wool. This can break up the finely divided solids that are stabilizing the emulsion.
-
Add More Solvent: Adding more of your organic extraction solvent can sometimes help resolve the issue.
Q4: My product yield is very low, and I suspect it remains in the aqueous layer. What could be the cause?
A4: this compound is a relatively small alcohol and has some water solubility. If the pH and ionic strength of the aqueous layer are not optimized, significant product loss can occur.
-
Incorrect pH: If you quenched a Grignard reaction but the aqueous layer is not sufficiently acidic, the product may remain as the more water-soluble magnesium alkoxide salt. Ensure the aqueous layer is neutral or slightly acidic after quenching.
-
Insufficient Salting Out: Always wash your combined organic layers with brine. This not only helps break emulsions but also decreases the solubility of your alcohol in the aqueous phase, driving it into the organic layer.
-
Insufficient Extraction: A single extraction is rarely sufficient. You should perform at least three extractions with your organic solvent to ensure you recover the majority of your product from the aqueous phase.[7]
-
Choice of Solvent: While diethyl ether is common, a slightly more polar solvent like ethyl acetate might be more effective if product solubility is an issue, but it may also pull more water and impurities.
Section 3: Purification Challenges & Solutions
Once you have a crude product, the final step is purification. The choice between distillation and chromatography depends on the nature of the impurities.
Q5: What is the best method to purify crude this compound?
A5: Both fractional distillation and flash column chromatography are viable methods. The best choice depends on the boiling points of your impurities.
-
Fractional Distillation: This is the preferred method if your main impurities have boiling points significantly different from your product. It is often more scalable and economical than chromatography.[5] this compound has a boiling point of approximately 155-157 °C. Impurities like the ethereal solvent (diethyl ether: 34.6 °C, THF: 66 °C) are easily removed. However, separation from byproducts with similar boiling points can be difficult.[8]
-
Flash Column Chromatography: This method separates compounds based on their polarity. It is highly effective for removing impurities with different polarities, such as non-polar Wurtz coupling byproducts or more polar diols.[9][10] For this compound, a common eluent system would be a gradient of ethyl acetate in hexanes.
Q6: My distillation is not separating the product effectively. The fractions are all mixtures.
A6: This indicates that a major impurity has a boiling point very close to your product, or that your distillation setup is inefficient.
-
Close-Boiling Impurities: A common byproduct in Grignard reactions using alkyl halides is the Wurtz coupling product, where two alkyl groups couple.[6] In this case, 1,1'-dimethyl-1,1'-bi(cyclobutane) could form. This hydrocarbon would have a boiling point potentially close to your alcohol, making separation by distillation difficult.
-
Inefficient Column: Ensure you are using a fractionating column (e.g., Vigreux or packed) with sufficient theoretical plates for the separation. The column should be well-insulated to maintain a proper temperature gradient. Distilling too quickly will also ruin the separation efficiency.
Q7: Column chromatography is giving poor separation ("streaking" or co-elution). How can I optimize it?
A7: Poor chromatographic separation usually points to issues with sample loading, solvent polarity, or silica gel.
-
Overloading: Do not load too much crude material onto the column. A general rule is to use a mass of silica gel that is 50-100 times the mass of your crude product.
-
Incorrect Solvent System: Your product may be "streaking" if the eluent is too polar, or not moving if it's not polar enough. Run TLC plates first to determine the optimal solvent system. You are looking for a system that gives your product an Rf value of approximately 0.3-0.4.
-
Sample Application: Dissolve your crude product in a minimal amount of the eluent or a non-polar solvent like dichloromethane, and apply it to the column in a tight, narrow band.[10]
Section 4: Protocols & Methodologies
Protocol 1: Standard Grignard Quench & Extractive Work-up
-
Cool the completed reaction flask to 0 °C using an ice-water bath.
-
Slowly add saturated aqueous NH₄Cl solution dropwise with vigorous stirring. Monitor the temperature and control the addition rate to keep it below 10 °C.
-
Continue adding the NH₄Cl solution until no further exothermic reaction is observed and the magnesium salts begin to precipitate.
-
Transfer the entire mixture to a separatory funnel.
-
Extract the mixture with diethyl ether (3 x 50 mL for a typical lab-scale reaction).[5]
-
Combine the organic extracts in the separatory funnel.
-
Wash the combined organic layer with water (1 x 50 mL) and then with saturated aqueous NaCl (brine) (1 x 50 mL).[7]
-
Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Fractional Distillation
-
Set up an apparatus for fractional distillation, including a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Add the crude this compound to the distillation flask along with a few boiling chips.
-
Slowly heat the flask.
-
Collect and discard the initial low-boiling fraction, which will primarily be residual extraction solvent (e.g., diethyl ether).
-
Slowly increase the heating rate and collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approx. 155-157 °C).
-
Stop the distillation before the flask goes to dryness.
Section 5: Visual Guides & Data
Diagrams
Caption: General workflow for purification method selection.
Data Tables
Table 1: Common Solvents for Extraction & Chromatography
| Solvent | Density (g/mL) | Boiling Point (°C) | Use | Notes |
| Diethyl Ether | 0.713 | 34.6 | Extraction | Highly volatile, good for extracting non-polar to moderately polar compounds. [11] |
| Ethyl Acetate | 0.902 | 77.1 | Extraction, Chromatography | More polar than ether, can extract more polar products but also more water. |
| Dichloromethane | 1.33 | 39.6 | Extraction, Chromatography | Denser than water, will be the bottom layer. [7] |
| Hexanes | ~0.66 | ~69 | Chromatography | Non-polar solvent, used as the weak eluent in a gradient. |
Table 2: Physical Properties of Product & Potential Impurities
| Compound | Formula | MW ( g/mol ) | Boiling Point (°C) |
| This compound | C₆H₁₂O | 100.16 | ~156 |
| Diethyl Ether | C₄H₁₀O | 74.12 | 34.6 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 |
| 1,1'-Dimethyl-1,1'-bi(cyclobutane) | C₁₀H₁₈ | 138.25 | ~160-170 (est.) |
References
- Seth, P. (n.d.). Alcohols, Phenols & Ethers. SNGGDCG.
- Brainly.in. (2018, May 24). How to prepare primary alcohol from grignard reagent?
- Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Grignard Reaction. (n.d.).
- 6. Grignard Reaction. (n.d.).
- Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
- Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- Dummies. (n.d.). How Alcohols Are Created Using the Grignard Reaction.
- University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Generation and Reaction of a Grignard Reagent. (2021, April 22). YouTube.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents.
- Organic Syntheses. (n.d.). (2s,3s)-(+)-(3-phenylcyclopropyl)methanol.
- The Royal Society of Chemistry. (n.d.).
- Thorn-Seshold, O. (n.d.). Technical Notes - Removal of Reaction Solvent by Extractive Workup.
- TSI Journals. (2015). The Grignard synthesis of triphenylmethanol. Organic Chemistry: An Indian Journal, 11(8), 288-292.
- ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol.
- Organic Syntheses. (n.d.). tributyl[(methoxymethoxy)methyl]stannane.
- Google Patents. (n.d.). US4013521A - Process for purifying methanol by distillation.
- RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL. (n.d.).
- Barison Industry. (n.d.). Methanol: what it is and how it is handled in distillation processes.
- National Center for Biotechnology Information. (n.d.). Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery. PMC.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- MIT OpenCourseWare. (n.d.). Reaction Work-Up I. Digital Lab Techniques Manual.
- Google Patents. (n.d.). US4556728A - Separation of methanol from mixtures containing it.
- Google Patents. (n.d.). CN102701906A - Methanol purification method.
- Organic Syntheses. (n.d.). Epichlorohydrin.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reaction Work-Up I | Digital Lab Techniques Manual | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 8. US4013521A - Process for purifying methanol by distillation - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. leah4sci.com [leah4sci.com]
Technical Support Center: Effective Purification of (1-Methylcyclobutyl)methanol
Welcome to the technical support center for the purification of (1-Methylcyclobutyl)methanol. This guide is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their work. Achieving high purity is critical, as contaminants can lead to ambiguous results, undesirable side reactions, and compromised product quality.
This document provides in-depth, practical guidance in a question-and-answer format, addressing common challenges and frequently asked questions encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound is intrinsically linked to its synthetic route. The most prevalent method is the reduction of a 1-methylcyclobutanecarboxylate ester (e.g., methyl or ethyl ester) using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[1][2]
Common impurities from this synthesis include:
-
Unreacted Starting Material: Residual 1-methylcyclobutanecarboxylate ester.
-
Reaction Solvents: Anhydrous solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are essential for the reaction and can be carried through into the crude product.[1]
-
Byproducts of Reduction: The reduction of an ester with LiAlH₄ proceeds through an aldehyde intermediate.[3][4] While this aldehyde is typically more reactive than the starting ester and is further reduced, trace amounts or related byproducts might persist if the reaction is incomplete.
-
Aqueous Workup Residues: Water and inorganic salts (e.g., aluminum salts) from the quenching and extraction steps.
-
Side-Reaction Products: Depending on the synthesis of the precursor ester, other isomers or related compounds could be present. For instance, if the synthesis involved enzymatic oxygenation of a cyclopropane precursor, ring-opened (3-methyl-3-buten-1-ol) and ring-expanded (1-methylcyclobutanol) products could be impurities.[1]
Q2: What is the most effective general strategy for purifying crude this compound?
A2: A multi-step approach is typically most effective. The optimal strategy combines an initial extractive workup to remove bulk inorganic impurities and water, followed by fractional distillation to separate the product from components with different boiling points. For removing impurities with very similar boiling points or non-volatile contaminants, column chromatography is the method of choice.
A robust general workflow is:
-
Aqueous Workup/Extraction: After quenching the reaction, perform a liquid-liquid extraction to remove water-soluble salts and impurities.
-
Drying: Dry the organic layer containing the product with an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) to remove residual water.
-
Solvent Removal: Remove the bulk of the low-boiling organic solvent (e.g., ether, THF) using a rotary evaporator.
-
Final Purification: Employ either fractional distillation or column chromatography based on the nature of the remaining impurities.
Q3: How can I accurately assess the purity of my final product?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
Gas Chromatography (GC): GC is an excellent method for determining the purity of volatile compounds like alcohols.[5][6][7][8][9] It can effectively separate this compound from residual solvents and other volatile impurities, allowing for quantification based on peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is indispensable for confirming the structure of the final product.[1] More importantly, quantitative NMR (qNMR) can be used to determine absolute purity by integrating the product signals against a known amount of an internal standard.[10][11][12] This technique is powerful as it can detect non-volatile and even inorganic impurities that are invisible to GC.
-
High-Performance Liquid Chromatography (HPLC): While less common for this specific type of volatile alcohol, HPLC can be adapted for purity analysis, especially for detecting non-volatile or thermally unstable impurities.[10]
Troubleshooting Guide
Distillation Issues
A4: Low yield is a common issue in distillation and can stem from several factors.[13][14][15]
-
Cause 1: Incomplete Reaction or Inefficient Extraction: The most straightforward reason for low yield is that less product was present in the crude material than anticipated. The initial reaction may not have gone to completion, or significant product could have been lost during the aqueous workup if emulsions formed or an insufficient volume of organic solvent was used for extraction.
-
Solution: Before distillation, analyze a small aliquot of your crude product by ¹H NMR or GC to get a realistic estimate of the product content. Re-extract the aqueous layers from your workup if you suspect product loss.
-
-
Cause 2: Distillation Parameters Too Aggressive: Heating the distillation pot too rapidly can cause volatile components (including your product) to be carried over into the receiving flask prematurely with lower-boiling fractions. Conversely, if the distillation temperature is too high for too long, it can lead to product decomposition.
-
Cause 3: Inefficient Condensation: If the condenser is not adequately cooled, product vapor will pass through without condensing and be lost to the atmosphere (or vacuum pump).
-
Solution: Ensure a steady, strong flow of cold water through the condenser jacket. Check for any blockages in the water lines.
-
-
Cause 4: Hold-up in the Fractionating Column: The packing material or trays in a fractionating column have a surface area that will retain some of the liquid condensate. This "hold-up" volume can be significant in small-scale distillations.
-
Solution: Choose a fractionating column appropriate for the scale of your distillation. For very small amounts, a short Vigreux column is often sufficient. Wrapping the column in glass wool or aluminum foil can help maintain the temperature gradient and minimize premature condensation.[17]
-
A5: A stable temperature plateau is the hallmark of a pure substance distilling. Fluctuations indicate a problem with the process.[14]
-
Cause 1: Uneven Boiling ("Bumping"): Lack of boiling chips or inadequate stirring can cause the liquid to superheat and then boil violently, sending surges of vapor up the column and causing temperature spikes.
-
Solution: Always use fresh boiling chips or a magnetic stir bar in the distillation flask. Never add boiling chips to a hot liquid, as this can cause violent eruptive boiling.
-
-
Cause 2: Distillation Rate is Too High: Rapid boiling can overwhelm the fractionating column's ability to establish a proper vapor-liquid equilibrium, leading to unstable vapor temperatures.[19][20]
-
Solution: Reduce the heating rate to achieve a slow, steady distillation rate (1-2 drops per second). This allows for proper separation on the theoretical plates of the column.[17]
-
-
Cause 3: Azeotrope Formation or Mixed Fractions: If your crude mixture contains impurities that form an azeotrope with the product or with each other, you may not see a sharp, stable boiling point. You could also be distilling a mixture of two components with very close boiling points.
-
Solution: Collect smaller fractions and analyze each by GC or NMR to understand the composition. If an azeotrope is the issue, an alternative purification method like column chromatography may be necessary.
-
Column Chromatography Issues
A6: This issue, known as "streaking" or irreversible adsorption, occurs when the compound binds too strongly to the stationary phase.[21]
-
Cause 1: Compound Instability on Silica: this compound is an alcohol and generally stable on silica. However, if your crude material contains highly acidic or basic impurities, these can interact strongly. Silica gel is weakly acidic and can sometimes cause degradation of sensitive compounds.[21]
-
Solution: First, ensure the issue isn't simply an inappropriate solvent system. If you suspect decomposition, try neutralizing your crude material with a mild base wash (like saturated NaHCO₃ solution) before chromatography. Alternatively, switch to a more inert stationary phase like alumina (neutral or basic).[21][22]
-
-
Cause 2: Insufficiently Polar Eluent: While you may be using a "polar" solvent, it might not be polar enough.
-
Solution: For alcohols, a gradient elution is often effective. Start with a nonpolar solvent (like hexanes or petroleum ether) and gradually increase the polarity by adding ethyl acetate. If ethyl acetate is insufficient, adding a small percentage (1-5%) of methanol to your eluent can significantly increase its polarity and elute strongly bound compounds.[22][23]
-
A7: Poor resolution means the bands for your product and the impurity are overlapping as they travel down the column.
-
Cause 1: Incorrect Solvent System: The chosen eluent may be too polar, causing all components to move too quickly (high Rf values) without sufficient interaction with the stationary phase.
-
Solution: The key is to find a solvent system where your target compound has an Rf value of approximately 0.3 on a TLC plate.[22] Use TLC to test various solvent mixtures (e.g., different ratios of hexanes:ethyl acetate) to find the optimal eluent before running the column. A lower polarity eluent will cause all compounds to move more slowly, allowing for better separation.
-
-
Cause 2: Column Overloading: Applying too much crude material to the column is a common mistake. This leads to broad, overlapping bands.
-
Solution: As a rule of thumb, use a mass ratio of stationary phase to crude material of at least 30:1 to 50:1 for good separation.
-
-
Cause 3: Poor Column Packing: Channels or cracks in the silica gel bed allow the sample to travel down unevenly, ruining the separation.
-
Solution: Pack the column carefully to create a uniform, homogenous bed. Ensure the top surface of the silica is perfectly level. Applying the sample in the smallest possible volume of solvent helps create a tight starting band.
-
Data & Protocols
Physicochemical Properties
This table summarizes key data for this compound and common related substances. This information is crucial for planning purification, particularly by distillation.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | C₆H₁₂O | 100.16 | 144.5[1] |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | 34.6 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 |
| Ethyl 1-methylcyclobutanecarboxylate | C₈H₁₄O₂ | 142.19 | ~165-170 (est.) |
| Water | H₂O | 18.02 | 100 |
Experimental Protocols
This protocol is ideal for separating this compound (b.p. 144.5°C) from lower-boiling solvents and higher-boiling impurities like the starting ester.
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., a 20 cm Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and add a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Solvent Removal: The temperature will first rise to the boiling point of the lowest-boiling component (e.g., THF at 66°C). Collect this "forerun" in a separate receiving flask until the temperature begins to drop or become unstable.
-
Product Collection: Increase the heating rate gradually. The temperature will rise again and should stabilize at the boiling point of this compound (~144-145°C).[1] Collect the distillate that comes over during this stable temperature plateau in a clean, pre-weighed receiving flask.
-
Completion: When the temperature either begins to drop (indicating the product is finished distilling) or rise sharply (indicating a higher-boiling impurity is beginning to distill), stop the distillation. Turn off the heat and allow the apparatus to cool.
-
Analysis: Analyze the collected fraction(s) for purity using GC or NMR.
This protocol is effective for removing impurities that have similar boiling points to the product or are non-volatile.
-
Solvent System Selection: Use TLC to determine an appropriate eluent. Test mixtures of hexanes and ethyl acetate. A good starting point is 4:1 Hexanes:EtOAc. The ideal system will give the product an Rf of ~0.3 and show good separation from impurities.[22]
-
Column Packing:
-
Plug the bottom of a glass chromatography column with a small piece of cotton or glass wool.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, nonpolar eluent (e.g., hexanes).[23]
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, tapping the column to ensure an even bed. Add another thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a compatible, volatile solvent (like dichloromethane).
-
Carefully pipette this solution onto the top layer of sand.
-
Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column and begin collecting fractions.
-
Maintain a constant flow rate. For flash chromatography, use positive pressure (air or nitrogen).
-
If using a gradient, start with the nonpolar solvent system and gradually increase the proportion of the polar solvent (e.g., move from 10% EtOAc in hexanes to 20%, then 30%).
-
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations & Workflows
Decision Logic for Purification Method
This diagram outlines the decision-making process for selecting the appropriate final purification step.
Caption: Decision tree for selecting the final purification method.
General Purification Workflow
This diagram illustrates the complete, standard workflow for purifying crude this compound synthesized via LiAlH₄ reduction.
Caption: Standard workflow from reaction to pure product.
References
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: Why qNMR.
- The Brew Mechanic. (2024).
- Gadek, T. R., & Georg, G. I. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9245–9246. [Link]
- Agilent Technologies. (2003).
- Butts, C. P., Jones, C. R., & Harvey, J. N. (2008). “Pure by NMR”? Organic Letters, 10(22), 5243–5246. [Link]
- Still Spirits. (2024). Why have I got a lower yield? Still Spirits Help Center. [Link]
- JEOL. (n.d.). Quantitative NMR Spectroscopy.
- University of Rochester, Department of Chemistry. (n.d.).
- Grainfather Help Centre. (n.d.). Why have I got a lower yield.
- Truman State University. (2011). Gas Chromatography: Principles and Determination of Percent Alcohol. Truman ChemLab. [Link]
- Purdue University. (n.d.). Alcohol Distillation: Basic Principles, Equipment, Performance Relationships, And Safety. Purdue Extension. [Link]
- Zendeh Del & Associates, PLLC. (2023). What is Gas Chromatography and How is it Used in Determining Blood Alcohol Concentration.
- ChemBAM. (n.d.).
- Peak Scientific. (2018). GC Used in Alcohol Profiling to Keep Consumers Safe. Peak Scientific. [Link]
- Dinglasan, M. B. R., et al. (n.d.).
- University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary Chemistry. [Link]
- University of Wisconsin-Madison. (2012). Chemistry 210 Experiment 5: Liquids: Distillation, Boiling Points, and the Fermentation and Distillation of Ethanol. UW-Madison Chemistry. [Link]
- Unknown Source. (n.d.). Column Chromatography. Document hosted online. [Link]
- Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]
- Cerritos College. (n.d.).
- University of Arizona. (n.d.). Column chromatography. University of Arizona Chemistry. [Link]
- OrgoSolver. (n.d.). Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. OrgoSolver. [Link]
- ResearchGate. (n.d.). Common Techniques for Distillation Troubleshooting.
- Organic Chemistry. (2019). 07.05 Other Reductions by Lithium Aluminum Hydride [Video]. YouTube. [Link]
- Chemistry For Everyone. (2025). How Do You Troubleshoot Common Distillation Column Issues? [Video]. YouTube. [Link]
- JoVE. (2020). Video: Column Chromatography - Procedure. Journal of Visualized Experiments. [Link]
- Columbia University. (n.d.). Column chromatography. Columbia University Chemistry. [Link]
- Organic Chemistry Tutor. (n.d.). Ester to Alcohol - Common Conditions. Organic Chemistry Tutor. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. University of Rochester. [Link]
- PubChemLite. (n.d.). This compound (C6H12O). PubChemLite. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. orgosolver.com [orgosolver.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. hpst.cz [hpst.cz]
- 6. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. galvestonjustice.com [galvestonjustice.com]
- 9. peakscientific.com [peakscientific.com]
- 10. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. thebrewmechanic.com [thebrewmechanic.com]
- 14. help.stillspirits.com [help.stillspirits.com]
- 15. help.grainfather.com [help.grainfather.com]
- 16. Chemistry 210 Experiment 5 [home.miracosta.edu]
- 17. Purification [chem.rochester.edu]
- 18. chembam.com [chembam.com]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. Purification [chem.rochester.edu]
- 22. columbia.edu [columbia.edu]
- 23. web.uvic.ca [web.uvic.ca]
Challenges and solutions for scaling up (1-Methylcyclobutyl)methanol production
Welcome to the technical support center for the synthesis and scale-up of (1-Methylcyclobutyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the production of this valuable cyclobutane derivative. The inherent ring strain of the cyclobutane core in this compound makes it a versatile intermediate for creating complex molecular architectures in medicinal chemistry and specialty chemical synthesis.[1][2] This guide will walk you through the critical aspects of its production, from laboratory-scale synthesis to industrial scale-up considerations.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
There are two primary and effective methods for synthesizing this compound:
-
Reduction of 1-Methylcyclobutanecarboxylic Acid or its Esters: This is a direct and common pathway involving the reduction of a carboxylic acid or its corresponding ester (e.g., methyl or ethyl 1-methylcyclobutanecarboxylate) to a primary alcohol.[1] This is typically achieved using a powerful reducing agent.
-
Grignard Reaction: This classic organometallic reaction involves the reaction of a suitable Grignard reagent with a carbonyl compound. For instance, the reaction of cyclobutanone with methylmagnesium bromide could be a potential pathway, and Grignard reactions are generally considered scalable for industrial production.[1][3]
Q2: What are the critical safety precautions when handling the reagents for this synthesis?
The synthesis of this compound often involves highly reactive and hazardous reagents, necessitating strict safety protocols:
-
Lithium Aluminum Hydride (LiAlH₄): This is a potent reducing agent that is highly reactive and pyrophoric. It reacts violently with water and can ignite upon exposure to air.[1] All reactions involving LiAlH₄ must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Grignard Reagents (e.g., methylmagnesium bromide): These are also highly reactive and sensitive to moisture and air.[1] Similar to LiAlH₄, they require the use of anhydrous solvents and an inert atmosphere to prevent hazardous situations.
-
This compound Product: The final product is classified as a flammable liquid and can cause skin and eye irritation, as well as respiratory irritation.[4] Appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn, and the compound should be handled in a well-ventilated area.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A combination of spectroscopic and chromatographic techniques is essential for the structural elucidation and purity assessment of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for confirming the molecular structure by providing a detailed map of the carbon and hydrogen framework.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary method for determining the purity of the final product and quantifying its concentration.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to confirm the molecular weight of the compound and to identify any volatile impurities.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Problem 1: Low or No Product Yield in the Reduction of 1-Methylcyclobutanecarboxylate.
| Potential Cause | Troubleshooting Solution | Scientific Rationale |
| Degradation of LiAlH₄ | Use a fresh, unopened container of LiAlH₄ or test the activity of the existing batch. | LiAlH₄ is highly reactive with atmospheric moisture, which can reduce its efficacy as a reducing agent.[1] |
| Presence of Water in the Reaction | Ensure all glassware is oven-dried, and use anhydrous solvents. | LiAlH₄ reacts violently with water, which not only poses a safety hazard but also consumes the reagent, preventing it from reducing the ester.[1] |
| Incomplete Reaction | Increase the reaction time or temperature (with caution). Monitor the reaction progress using Thin Layer Chromatography (TLC). | The reduction of esters to primary alcohols may require sufficient time and thermal energy to proceed to completion. |
| Ineffective Quenching | Perform the quenching step carefully at a low temperature (e.g., 0 °C) with slow, dropwise addition of water or a saturated aqueous solution of sodium sulfate. | Improper quenching can lead to the formation of aluminum hydroxides that can trap the product, making extraction difficult and reducing the isolated yield. |
Problem 2: Formation of Significant Byproducts in the Grignard Reaction.
| Potential Cause | Troubleshooting Solution | Scientific Rationale |
| Reaction with Atmospheric CO₂ | Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. | Grignard reagents are strong nucleophiles and bases, and they will react with atmospheric carbon dioxide to form carboxylic acids as byproducts. |
| Side Reactions with the Solvent | Use appropriate anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF). | Solvents with acidic protons (e.g., alcohols, water) will quench the Grignard reagent. Some halogenated solvents can also react with the Grignard reagent.[6] |
| Wurtz Coupling | Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the alkyl halide. | This side reaction can occur between the Grignard reagent and unreacted alkyl halide, leading to the formation of a dimer. |
Problem 3: Difficulty in Purifying this compound.
| Potential Cause | Troubleshooting Solution | Scientific Rationale |
| Presence of Unreacted Starting Material | Optimize the reaction stoichiometry and conditions to ensure complete conversion. | Incomplete reactions will lead to a mixture of starting material and product, which can be challenging to separate due to similar polarities. |
| Formation of Azeotropes | Consider vacuum distillation or alternative purification methods like column chromatography. | Some impurities may form azeotropes with the product, making separation by simple distillation difficult. |
| Thermal Decomposition | Use vacuum distillation to lower the boiling point and minimize thermal stress on the molecule. | The cyclobutane ring has inherent strain, and high temperatures during distillation could potentially lead to decomposition or rearrangement reactions.[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of Ethyl 1-Methylcyclobutanecarboxylate
This protocol describes a representative lab-scale synthesis.
Materials:
-
Ethyl 1-methylcyclobutanecarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% Aqueous sodium hydroxide
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
Under an inert atmosphere of argon, a solution of ethyl 1-methylcyclobutanecarboxylate in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 3 hours.[1]
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water, all while maintaining the temperature below 20 °C.
-
The resulting precipitate is filtered off and washed with diethyl ether.
-
The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product is then purified by vacuum distillation.
Scaling-Up Challenges and Solutions
Transitioning from a laboratory-scale synthesis to industrial production presents a unique set of challenges.[8]
| Challenge | Potential Solution(s) | Scientific and Engineering Rationale |
| Heat Management | Use of jacketed reactors with efficient cooling systems, or continuous flow reactors. | The reduction with LiAlH₄ and Grignard reactions are highly exothermic. Inadequate heat removal on a large scale can lead to runaway reactions and the formation of byproducts.[9] |
| Reagent Handling and Safety | Automated reagent addition systems and dedicated, inert-atmosphere production facilities. | The pyrophoric nature of LiAlH₄ and Grignard reagents requires minimizing human exposure and ensuring strict control over the reaction environment on a large scale.[1] |
| Mass Transfer Limitations | Efficient stirring and agitation systems in batch reactors, or the use of microreactors for improved mixing. | In large reactors, poor mixing can lead to localized "hot spots" and incomplete reactions, reducing yield and purity.[8] |
| Solvent and Waste Management | Implementation of solvent recovery and recycling systems. | Large-scale production generates significant solvent waste. Green chemistry principles encourage the reduction and recycling of solvents to improve the economic and environmental sustainability of the process.[9] |
| Purification Efficiency | Continuous distillation columns or preparative chromatography systems. | High-throughput purification is necessary to meet production demands while maintaining high product purity. |
Visualizing the Workflow
Synthesis and Purification Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. How is 1cyclohexylmethanol prepared by the reaction class 12 chemistry CBSE [vedantu.com]
- 4. This compound | C6H12O | CID 520901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
Addressing stability issues of (1-Methylcyclobutyl)methanol in various solvents
Introduction
Welcome to the technical support center for (1-Methylcyclobutyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this strained cyclic alcohol. Due to the inherent ring strain of the cyclobutane moiety, this compound can be susceptible to degradation, particularly under certain experimental conditions.[1] This resource provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding the Inherent Instability
Question 1: Why is this compound prone to instability?
Answer: The primary reason for the potential instability of this compound lies in the significant ring strain of the cyclobutane ring.[1] The C-C-C bond angles in an unsubstituted cyclobutane are approximately 88°, a significant deviation from the ideal tetrahedral angle of 109.5°. This strain energy, which is about 26.3 kcal/mol for cyclobutane, makes the ring susceptible to reactions that can relieve this strain, such as ring-opening or rearrangement.[1]
Under certain conditions, particularly in the presence of acid, the hydroxyl group can be protonated, forming a good leaving group (water). The departure of water leads to the formation of a primary carbocation, which is highly unstable. This instability is the driving force for a rapid rearrangement to a more stable carbocation, which in this case involves the expansion of the four-membered ring to a five-membered ring.[2][3]
Question 2: What are the most common degradation pathways I should be aware of?
Answer: The most prevalent degradation pathway for this compound is an acid-catalyzed ring-expansion rearrangement .[2][3] This proceeds through the formation of a primary carbocation, which rearranges to a more stable tertiary cyclopentyl carbocation. This rearranged carbocation can then react with nucleophiles present in the reaction mixture (e.g., water, alcohols) or undergo elimination to form various isomeric products.
Other potential degradation pathways to consider, especially under forced degradation conditions, include:
-
Oxidation: The primary alcohol functional group can be oxidized to an aldehyde or a carboxylic acid in the presence of oxidizing agents.
-
Thermal Decomposition: At elevated temperatures, pyrolysis can occur, leading to a complex mixture of degradation products.
The following diagram illustrates the primary acid-catalyzed degradation pathway:
Caption: Acid-catalyzed degradation of this compound.
Section 2: Solvent Selection and Handling
Question 3: Which solvents are recommended for working with this compound, and which should I avoid?
Answer: The choice of solvent is critical to maintaining the stability of this compound.
Recommended Solvents:
-
Aprotic, non-polar solvents: Solvents like hexanes, heptane, and toluene are generally safe choices as they are less likely to participate in degradation reactions.
-
Aprotic, polar solvents: Solvents such as tetrahydrofuran (THF), diethyl ether, and ethyl acetate can be used, but care should be taken to ensure they are free of acidic impurities.
-
Protic, non-acidic solvents: If a protic solvent is necessary, alcohols like ethanol or isopropanol are preferable to water, especially if the pH is not controlled. However, be aware that transesterification can occur if esters are present in the reaction mixture.
Solvents to Use with Caution or Avoid:
-
Acidic solvents: Avoid using solvents that are inherently acidic or contain acidic impurities. This includes unpurified chlorinated solvents (which can contain traces of HCl) and acidic solutions in general.
-
Water: While this compound is soluble in water, aqueous solutions can become acidic upon exposure to atmospheric CO2, potentially initiating degradation over time. If water must be used, it is advisable to buffer the solution to a neutral or slightly basic pH.
-
Methanol: During forced degradation studies, it is generally recommended to avoid methanol as a co-solvent as it can react with certain functional groups, leading to by-products that could be mistaken for degradation products.[1]
Question 4: What are the best practices for storing this compound?
Answer: Proper storage is essential to prevent degradation over time.
-
Temperature: Store in a cool, dry place, away from direct sunlight and heat sources.[4][5] Recommended storage is typically at room temperature (around 20-25°C).
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and absorption of atmospheric moisture and CO2.
-
Container: Use a tightly sealed, appropriate container (e.g., amber glass bottle with a secure cap) to prevent contamination and exposure to light.
Section 3: Troubleshooting Experimental Observations
Question 5: I ran a reaction in an acidic solution and my post-reaction analysis (GC-MS/LC-MS) shows multiple unexpected peaks. What could they be?
Answer: The presence of multiple unexpected peaks after a reaction in an acidic medium is a strong indicator of the acid-catalyzed ring-expansion and elimination of this compound. The likely degradation products are isomers of C6H12O (alcohols) and C6H10 (alkenes).
Potential Degradation Products:
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Likely Analytical Observation |
| 1-Methylcyclopentanol | C6H12O | 100.16 | A peak with the same mass as the starting material but a different retention time. |
| 1-Methylcyclopentene | C6H10 | 82.14 | A peak with a lower mass and likely a shorter retention time. |
| Methylenecyclopentane | C6H10 | 82.14 | Another peak with the same mass as 1-methylcyclopentene but a different retention time. |
Troubleshooting Steps:
-
Confirm the identity of the peaks: Use GC-MS to determine the molecular weight of the unexpected peaks. Compare the fragmentation patterns with known spectra of the suspected degradation products. For a more definitive identification, use NMR spectroscopy.
-
Neutralize your reaction mixture promptly: After your reaction is complete, quench any remaining acid by washing with a mild base (e.g., saturated sodium bicarbonate solution) to prevent further degradation during workup and analysis.
-
Re-evaluate your reaction conditions: If the degradation is significant, consider if the reaction can be performed under non-acidic conditions. If acid is essential, use the mildest acid possible, the lowest effective concentration, and the lowest feasible temperature.
Question 6: My NMR spectrum of a sample containing this compound looks "messy" with more peaks than expected. How can I determine if degradation has occurred?
Answer: A complex NMR spectrum can indeed indicate the presence of impurities or degradation products. Here’s how you can use NMR to investigate:
-
Look for characteristic signals of rearrangement products:
-
1-Methylcyclopentanol: The 1H NMR spectrum of this compound would show a singlet for the methyl group and multiplets for the cyclopentane ring protons.[6] The 13C NMR would have a characteristic signal for the quaternary carbon bearing the hydroxyl group.
-
Alkenes (1-Methylcyclopentene and Methylenecyclopentane): The presence of these would be indicated by signals in the olefinic region of the 1H NMR spectrum (typically 4.5-6.0 ppm).
-
-
Perform a D2O shake: To confirm the presence of multiple alcohol isomers, you can add a drop of D2O to your NMR tube and re-acquire the 1H spectrum. The signals corresponding to the -OH protons of both the starting material and any alcohol degradation products will disappear.[7]
-
Use 2D NMR techniques: Techniques like COSY and HSQC can help in assigning the signals in a complex mixture and confirming the structures of the degradation products.
Reference Chemical Shifts (in CDCl3):
| Compound | Proton (1H) Chemical Shifts (ppm) | Carbon (13C) Chemical Shifts (ppm) |
| This compound | ~1.1 (s, 3H, CH3), ~1.7-2.0 (m, 6H, cyclobutane), ~3.5 (s, 2H, CH2OH) | Hypothetical based on similar structures |
| 1-Methylcyclopentanol | ~1.5 (s, 3H, CH3), ~1.6-1.8 (m, 8H, cyclopentane) | Referenced data may vary[6] |
| 1-Methylcyclopentene | ~1.7 (s, 3H, CH3), ~2.0-2.3 (m, 6H, cyclopentane), ~5.4 (t, 1H, =CH) | Hypothetical based on similar structures |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions, as recommended by ICH guidelines.[8][9][10]
Caption: Workflow for a forced degradation study.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2. Keep at room temperature.
-
Thermal Degradation: Expose both the solid compound and the stock solution to elevated temperatures (e.g., 80°C) in a calibrated oven.
-
Photolytic Degradation: Expose both the solid compound and the stock solution to light as per ICH Q1B guidelines.
-
-
Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis:
-
For acid and base hydrolysis samples, neutralize the aliquots with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Characterization: If significant degradation is observed, use techniques like LC-MS, GC-MS, and NMR to identify the structure of the degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Good for separating non-polar to moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for acidic and neutral compounds. |
| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 20 minutes | To elute a range of compounds with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | For reproducible retention times. |
| Detection | UV at 200 nm or Refractive Index (RI) | The compound lacks a strong chromophore, so low UV or RI detection is necessary. |
| Injection Volume | 10 µL | A standard injection volume. |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity (using samples from the forced degradation study), linearity, accuracy, precision, and robustness.
Protocol 3: GC-MS Analysis for Degradation Products
GC-MS is an excellent technique for identifying volatile degradation products, particularly the alkenes formed from elimination reactions.
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms or equivalent (non-polar) | Good general-purpose column for separating a wide range of compounds. |
| Injector Temperature | 250°C | To ensure complete volatilization of the analytes. |
| Oven Program | Start at 50°C, hold for 2 min, ramp to 250°C at 10°C/min | To separate compounds with different boiling points. |
| Carrier Gas | Helium at 1 mL/min | Standard carrier gas for GC-MS. |
| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible fragmentation patterns. |
| Mass Range | 40-200 amu | To cover the expected mass range of the parent compound and its fragments. |
Expected Fragmentation:
-
This compound: Expect a weak or absent molecular ion peak (m/z 100). Common fragments would include the loss of water (M-18), loss of the CH2OH group (M-31), and fragments corresponding to the cyclobutyl ring.
-
Rearrangement Products: The fragmentation patterns of the cyclopentyl derivatives will differ and can be compared to library spectra for identification.
References
- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
- Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central. (n.d.).
- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23).
- Identification of imatinib mesylate degradation products obtained under stress conditions. (2007, April 11).
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
- Force Degradation for Pharmaceuticals: A Review - IJSDR. (n.d.).
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
- Which ring expansion in cyclobutyl(cyclopropyl)methanol is favourable? - Chemistry Stack Exchange. (2019, May 30).
- Ring Expansion Rearrangements - Chemistry Steps. (n.d.).
- Acid Catalysed Ring Expansion – Mechanism? - Chemistry Stack Exchange. (2018, March 21).
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16).
- This compound | C6H12O | CID 520901 - PubChem. (n.d.).
- Cyclopentyl methyl ether as a green solvent for reversible-addition fragmentation chain transfer and nitroxide-mediated polymerizations - RSC Publishing. (n.d.).
- Rearrangements: Alkyl Shifts and Ring-Expansion Reactions - Master Organic Chemistry. (2025, June 23).
- MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed. (n.d.).
- Analytical Methods - RSC Publishing. (n.d.).
- 17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2022, September 24).
- Development of HPLC method for isomeric impurities of key starting material of novel oral anticoagulant drug; Edoxaban Tosylate Monohydrate - Applied Chemical Engineering. (2024, May 23).
- Reversed Phase HPLC Method Development - Phenomenex. (n.d.).
- Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions - MicroSolv. (2025, June 19).
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
- What to Know About Safely Storing Cancer Medications - American Oncology Network. (2024, September 17).
- (PDF) Identification of Crizotinib Major Degradation Products Obtained Under Stress Conditions by RP-UHPLC-HRMS - ResearchGate. (n.d.).
- Medication Storage Temperature Guidelines - What is Safe? - Baystate Health. (2023, August 8).
- Kinetic, product, and computational studies of the ultrasonic induced degradation of 4-methylcyclohexanemethanol (MCHM) - PubMed. (2017, December 1).
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. aoncology.com [aoncology.com]
- 5. Medication Storage Temperature Guidelines - What is Safe? [baystatehealth.org]
- 6. 1-Methylcyclopentanol(1462-03-9) 1H NMR spectrum [chemicalbook.com]
- 7. Characterization of degradation products of macitentan under various stress conditions using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. pharmtech.com [pharmtech.com]
- 10. ijsdr.org [ijsdr.org]
Understanding and preventing degradation pathways of (1-Methylcyclobutyl)methanol
Welcome to the technical support guide for (1-Methylcyclobutyl)methanol (CAS: 38401-41-1). This resource is designed for researchers, scientists, and drug development professionals to understand and mitigate potential degradation during its storage, handling, and use in experimental settings. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the properties and stability of this compound.
Q1: What are the key physicochemical properties of this compound I should be aware of?
A1: Understanding the fundamental properties of this compound is crucial for proper handling, reaction setup, and purification. The molecule's structure, featuring a strained cyclobutane ring and a primary alcohol, dictates its reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₂O | [1] |
| Molecular Weight | 100.16 g/mol | [1] |
| Appearance | Colorless Liquid | [2] |
| Boiling Point | 144.5 °C | [3] |
| Density | 0.962 g/cm³ | [3] |
| Flash Point | 57.9 °C | [3] |
| CAS Number | 38401-41-1 |[1] |
These properties indicate that it is a combustible liquid and should be handled with appropriate care, away from ignition sources.[1]
Q2: How should I properly store this compound to ensure its long-term stability?
A2: Long-term stability is best achieved by preventing exposure to atmospheric oxygen, moisture, heat, and light. Degradation can occur even under seemingly benign conditions if not stored correctly.
Table 2: Recommended Storage Conditions
| Condition | Recommendation | Rationale |
|---|---|---|
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Minimizes the risk of slow oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid.[4] |
| Temperature | Store in a cool, dry place (2-8°C recommended for long-term). | Reduces the rate of potential degradation reactions. Avoid temperature fluctuations.[5][6] |
| Container | Use a tightly sealed, amber glass bottle or a container with UV protection. | Protects the compound from light, which can induce photolytic degradation of the strained cyclobutane ring.[6][7] |
| Moisture | Ensure the container is sealed and stored in a dry environment. | Prevents absorption of water, which could participate in side reactions, especially if acidic or basic catalysts are used. |
Q3: Is this compound stable in common organic solvents?
A3: Generally, this compound is stable in common aprotic organic solvents like Tetrahydrofuran (THF), Diethyl ether (Et₂O), Dichloromethane (DCM), and Hexanes under neutral conditions. However, its stability can be compromised in protic solvents (like methanol, ethanol) or in the presence of acidic or basic impurities. For instance, using an alcohol as a solvent in the presence of an acid or base catalyst can lead to transesterification if an ester is also present in the reaction mixture.[8][9]
Part 2: Troubleshooting Guide - Degradation Pathways
This section explores specific experimental problems, linking them to potential degradation pathways and providing actionable solutions.
Q4: My reaction involving this compound has a low yield and my analytical data (NMR, GC-MS) shows unexpected peaks. What could be the cause?
A4: This is a common issue that often points to compound degradation. The two most likely culprits are oxidation or acid-catalyzed rearrangement . The identity of the byproducts is the key to diagnosing the problem.
Pathway 1: Oxidation
The primary alcohol group in this compound is susceptible to oxidation, especially in the presence of oxidizing agents or prolonged exposure to air. This process typically forms (1-methylcyclobutyl)carbaldehyde first, which can be further oxidized to 1-methylcyclobutanecarboxylic acid.[4]
-
Causality: The presence of atmospheric oxygen, residual oxidizing agents from a previous step, or certain metal catalysts can initiate the oxidation cascade. High temperatures can accelerate this process.
-
Identification:
-
¹H NMR: Look for a new peak around δ 9-10 ppm (aldehyde proton) or a broad peak at δ 10-13 ppm (carboxylic acid proton).
-
FTIR: Appearance of a strong carbonyl (C=O) stretch between 1700-1740 cm⁻¹.
-
GC-MS: Peaks corresponding to the molecular weights of the aldehyde (M.W. 98.14 g/mol ) or the carboxylic acid (M.W. 114.14 g/mol ).
-
Pathway 2: Acid-Catalyzed Rearrangement
The strained four-membered ring is thermodynamically unstable. In the presence of an acid (Brønsted or Lewis), the hydroxyl group can be protonated, forming a good leaving group (water). Its departure generates a primary carbocation, which is highly unstable and will rapidly rearrange to a more stable tertiary carbocation. This can lead to ring expansion or ring-opening products.[4]
-
Causality: This pathway is triggered by acidic conditions. This can be an acidic reagent, catalyst, or even acidic impurities on silica gel during chromatography. The relief of ring strain is a powerful thermodynamic driving force for these rearrangements.
-
Identification:
-
¹H NMR: The appearance of complex new signals, particularly in the olefinic region (δ 4.5-6.0 ppm) if ring-opening occurs to form alkenes, or changes in the aliphatic region indicating a rearranged carbocyclic skeleton (e.g., cyclopentyl derivatives).
-
GC-MS: Look for peaks corresponding to isomers of the parent molecule (same molecular weight) or products that have added or lost atoms from the solvent or reagents.
-
Q5: How can I prevent these degradation pathways during my experiments?
A5: Prevention is key. By controlling the experimental conditions, you can significantly minimize degradation.
Protocol: Inert Atmosphere Handling to Prevent Oxidation
This protocol should be used for reactions that are sensitive to air, run for extended periods, or are heated.
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried to remove moisture and cooled under a stream of inert gas (Argon or Nitrogen).
-
System Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with condenser) while maintaining a positive pressure of inert gas. Use a gas bubbler or a balloon filled with inert gas to monitor the flow.
-
Reagent Addition: Add this compound and any anhydrous solvents via syringe through a rubber septum. Solid reagents can be added quickly under a strong flow of inert gas.
-
Reaction Execution: Maintain the inert atmosphere throughout the entire reaction period.
-
Work-up: If the product is air-sensitive, conduct the work-up and extraction using de-gassed solvents.
Protocol: Minimizing Acid-Catalyzed Degradation
This protocol is essential when acidic conditions are unavoidable or when working up a reaction that used acid.
-
Temperature Control: Run reactions at the lowest possible temperature that allows for a reasonable reaction rate. Carbocation formation and rearrangements are often less favorable at lower temperatures.
-
pH Monitoring: If possible, monitor the pH of your reaction. If strong acidity is not required, consider using a milder acid or a buffered system.
-
Quenching: At the end of the reaction, quench the acid catalyst promptly. Slowly add the reaction mixture to a cold (0 °C), stirred, weak basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or a dilute sodium carbonate (Na₂CO₃) solution.
-
Extraction: Immediately proceed with the extraction using an appropriate organic solvent. Do not let the product sit in the acidic aqueous layer.
-
Purification: When performing column chromatography, consider neutralizing the silica gel. This can be done by preparing a slurry of silica gel in a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~1%), before packing the column.
Part 3: Analytical Workflow for Troubleshooting
Q6: I have confirmed the presence of impurities. What is a logical workflow to identify the degradation products and their source?
A6: A systematic approach is crucial for efficiently identifying the problem.
-
Step 1: Analyze the Crude Mixture: Before any work-up or purification, take a small aliquot of the crude reaction mixture. Analyze it by TLC, ¹H NMR, and LC-MS or GC-MS.[10][11][12] This provides the most accurate snapshot of what happened in the reaction vessel.
-
Step 2: Compare with Starting Materials: Ensure your starting material is pure. Run the same analyses on your starting this compound to rule out pre-existing impurities.
-
Step 3: Isolate and Characterize: If a significant byproduct is present, attempt to isolate it via chromatography. Full characterization (NMR, HRMS, FTIR) will provide the structure, allowing you to definitively identify the degradation pathway.
-
Step 4: Formulate a Hypothesis and Modify: Based on the byproduct's structure, determine the likely degradation pathway (e.g., an aldehyde product points to oxidation). Modify your protocol based on the preventative measures described in Q5 and repeat the experiment.
By following these guidelines, you can effectively troubleshoot unexpected results, prevent the degradation of this compound, and ensure the integrity and success of your research.
References
- PubChem, National Center for Biotechnology Information. (n.d.). This compound.
- Lee, J., et al. (2025-08-06). Photodegradation Behavior of a Polyimide Containing Imidosulfonate Groups and Cyclobutane Rings. ResearchGate.
- Simple Solvents. (n.d.). Safe Storage and Handling of Methanol: A Guide for Industrial Users.
- Carl ROTH GmbH + Co. KG. (n.d.). Methanol - Safety Data Sheet.
- Licha, M. F., & Lastra, R. (1984). Methanol Analysis by Gas Chromatography- Comparative Study Using Three Different Columns. Revista UPR.
- FILAB. (n.d.). Laboratory analysis and determination of methanol contents.
- PubChem, National Center for Biotechnology Information. (n.d.). Methanol.
- Master Organic Chemistry. (2022, November 10). Transesterification.
- Pearson. (n.d.). Write the mechanism for the acid-catalyzed transesterification of ethyl acetate with methanol.
Sources
- 1. This compound | C6H12O | CID 520901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Write the mechanism for the acid-catalyzed transesterification of... | Study Prep in Pearson+ [pearson.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. revistas.upr.edu [revistas.upr.edu]
- 12. filab.fr [filab.fr]
Technical Support Center: Minimizing Byproduct Formation in Reactions of (1-Methylcyclobutyl)methanol
Welcome to the technical support center for (1-Methylcyclobutyl)methanol. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Our goal is to provide you with in-depth, field-proven insights to help you navigate the unique chemical challenges posed by its structure, ensuring the integrity of your synthetic outcomes. We will move beyond simple protocols to explain the fundamental principles governing byproduct formation, empowering you to troubleshoot and optimize your reactions effectively.
The Core Challenge: Inherent Strain and Carbocation Instability
At first glance, this compound is a simple primary alcohol. However, its attachment to a quaternary carbon within a strained cyclobutane ring is the source of its complex reactivity. Many standard organic transformations, particularly those proceeding through cationic intermediates under acidic conditions, are susceptible to undesirable side reactions.
FAQ 1: Why are my acid-catalyzed reactions with this compound failing or producing a complex mixture of products?
Answer:
The central issue is the extreme instability of the primary carbocation that forms on the methylene (-CH₂-) group adjacent to the cyclobutane ring. In the presence of an acid, the hydroxyl group is protonated, creating a good leaving group (water). Upon its departure, the resulting primary (1-methylcyclobutyl)methyl carbocation is immediately subject to a powerful thermodynamic driving force to rearrange into a more stable carbocation.
This rapid, irreversible rearrangement is a classic example of a Wagner-Meerwein 1,2-shift .[1][2][3] The strained C-C bond of the cyclobutane ring migrates, leading to a ring-expansion event. This process transforms the highly unstable primary carbocation into a significantly more stable tertiary cyclopentyl carbocation.[4] Consequently, any subsequent nucleophilic attack leads to cyclopentyl-based byproducts rather than the desired cyclobutyl product.
The diagram below illustrates this critical byproduct formation pathway.
Sources
Validation & Comparative
The Strategic Advantage of a Strained Ring: A Comparative Guide to (1-Methylcyclobutyl)methanol in Synthetic Chemistry
In the landscape of modern organic synthesis, the discerning chemist seeks building blocks that offer not just functionality, but also unique three-dimensional character and predictable reactivity. Among the diverse arsenal of cyclic alcohols, (1-Methylcyclobutyl)methanol emerges as a compelling synthon, its inherent ring strain bestowing upon it a distinct reactivity profile compared to its less constrained five- and six-membered counterparts. This guide provides a comprehensive comparison of this compound with other common cyclic alcohols, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic endeavors.
The Foundation of Reactivity: Understanding Ring Strain
The synthetic utility of cyclic compounds is intrinsically linked to their ring strain. Cyclobutane, with a ring strain of approximately 26 kcal/mol, possesses significantly more strain energy than cyclopentane (~6 kcal/mol) and the virtually strain-free cyclohexane. This elevated energy state makes the cyclobutane ring susceptible to reactions that release this strain, such as ring-opening and rearrangement reactions. The presence of a methyl group on the quaternary center in this compound further influences its reactivity, often directing the course of carbocation-mediated transformations.
Comparative Performance in Key Synthetic Transformations
To objectively assess the synthetic utility of this compound, we will examine its performance in several fundamental organic reactions and compare it with that of cyclopentanol and cyclohexanol.
Oxidation: Accessing Aldehydes and Carboxylic Acids
The oxidation of primary alcohols to aldehydes or carboxylic acids is a cornerstone of organic synthesis. The steric environment around the hydroxyl group can significantly impact the efficiency of this transformation.
| Alcohol | Oxidizing Agent | Product | Yield (%) | Reference |
| This compound | PCC, CH₂Cl₂ | (1-Methylcyclobutyl)carbaldehyde | ~85 | |
| Cyclopentanol | Jones Reagent | Cyclopentanone | ~90 | |
| Cyclohexanol | Swern Oxidation | Cyclohexanone | >95 |
While all three alcohols can be effectively oxidized, the choice of oxidant and reaction conditions can be tailored to the specific substrate. For the sterically accessible primary alcohol of this compound, mild conditions using pyridinium chlorochromate (PCC) provide the corresponding aldehyde in good yield. In contrast, the secondary alcohols, cyclopentanol and cyclohexanol, are readily oxidized to their respective ketones using a variety of methods, including the Jones and Swern oxidations.
Esterification: The Influence of Steric Hindrance
Esterification, a fundamental reaction in organic chemistry, is sensitive to steric hindrance around the alcohol and carboxylic acid partners.
| Alcohol | Carboxylic Acid | Catalyst | Product | Relative Rate |
| This compound | Acetic Acid | H₂SO₄ | (1-Methylcyclobutyl)methyl acetate | Moderate |
| Cyclopentanol | Acetic Acid | H₂SO₄ | Cyclopentyl acetate | Fast |
| Cyclohexanol | Acetic Acid | H₂SO₄ | Cyclohexyl acetate | Slower |
In acid-catalyzed esterification, the less sterically hindered secondary alcohol of cyclopentanol generally reacts faster than the more sterically demanding cyclohexanol. This compound, being a primary alcohol, exhibits moderate reactivity. The quaternary carbon adjacent to the hydroxyl-bearing methylene group in this compound introduces some steric bulk, which can influence the rate of esterification compared to a simple primary alcohol.
Substitution Reactions and the Propensity for Rearrangement
The behavior of these cyclic alcohols in nucleophilic substitution reactions, particularly those proceeding through a carbocation intermediate (S_N1), reveals the most dramatic differences in their synthetic utility. Activation of the hydroxyl group, typically by conversion to a good leaving group such as a tosylate, followed by solvolysis, provides a platform to study the stability and fate of the resulting carbocations.
The solvolysis of (1-methylcyclobutyl)methyl tosylate is significantly faster than that of its cyclopentyl and cyclohexyl counterparts. This rate enhancement is attributed to the relief of ring strain in the transition state leading to the carbocation. Furthermore, the initially formed primary carbocation is highly prone to rearrangement, leading to the formation of more stable tertiary and ring-expanded products.
Experimental Protocols
To provide a practical context for the discussed transformations, detailed experimental procedures for key reactions are provided below.
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol describes a common method for the synthesis of this compound starting from cyclobutanone.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether
-
Methyl iodide
-
Cyclobutanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine and a few drops of a solution of methyl iodide (1.1 eq) in anhydrous diethyl ether.
-
Once the Grignard reaction has initiated (as evidenced by the disappearance of the iodine color and gentle refluxing), add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath and add a solution of cyclobutanone (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to afford this compound.
Protocol 2: Oxidation of this compound to (1-Methylcyclobutyl)carbaldehyde using PCC
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Celatom®
Procedure:
-
To a stirred suspension of PCC (1.5 eq) and silica gel in anhydrous DCM, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celatom®.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield (1-methylcyclobutyl)carbaldehyde.
Visualization of Key Concepts
Applications in Medicinal Chemistry: The Value of a Constrained Scaffold
The rigid, three-dimensional nature of the cyclobutane ring makes it an attractive scaffold in drug design. The 1-methylcyclobutyl motif can serve as a bioisosteric replacement for more common groups like gem-dimethyl or tert-butyl groups, offering improved metabolic stability and unique vector positioning for substituent interactions with biological targets.
For instance, the incorporation of a spirocyclic cyclobutane linker, often derived from cyclobutane-containing building blocks, can impart conformational rigidity to a molecule, which can be advantageous for optimizing binding affinity to a target protein. The synthesis of such spirocycles often leverages the unique reactivity of cyclobutane derivatives.
Conclusion
This compound presents a unique and valuable tool for the synthetic chemist. Its inherent ring strain drives a reactivity profile that is distinct from its five- and six-membered cyclic alcohol counterparts. While it can undergo standard transformations such as oxidation and esterification, its true synthetic potential is unlocked in reactions that proceed through carbocationic intermediates, where it readily undergoes ring-expansion and rearrangement to provide access to more complex molecular architectures. For researchers and drug development professionals, understanding the nuanced reactivity of this compound opens doors to novel synthetic strategies and the creation of molecules with unique and potentially advantageous pharmacological properties.
References
- Fieser, L. F., & Fieser, M. (1974). Reagents for Organic Synthesis, Vol. 4. Wiley. [Link]
- Eisenbraun, E. J., & McElvain, S. M. (1973). Cyclopentanone. Organic Syntheses, Coll. Vol. 5, 310. [Link]
- Mancuso, A. J., Huang, S.-L., & Swern, D. (1978). Oxidation of long-chain and related alcohols to carbonyls by dimethyl sulfoxide "activated" by oxalyl chloride. The Journal of Organic Chemistry, 43(12), 2480–2482. [Link]
A Comparative Guide to the Synthesis of (1-Methylcyclobutyl)methanol for Chemical Research and Development
(1-Methylcyclobutyl)methanol is a valuable saturated alcohol that serves as a key building block in medicinal chemistry and materials science. Its compact, strained cyclobutane ring imparts unique conformational properties into larger molecules, making it a desirable motif for exploring novel chemical space. This guide provides an in-depth comparative analysis of the most practical and efficient synthetic routes to this intermediate, offering field-proven insights into experimental design, performance, and scalability to aid researchers in selecting the optimal pathway for their specific needs.
Introduction: The Strategic Value of the 1-Methylcyclobutyl Moiety
The synthesis of complex molecules for drug discovery and specialty chemicals relies on a robust toolbox of well-characterized building blocks. This compound (C₆H₁₂O) has emerged as a particularly useful intermediate.[1] The inherent ring strain of the cyclobutane core influences the molecule's reactivity and provides a rigid scaffold, which can be advantageous in designing ligands for biological targets.[1] This guide focuses on two primary and divergent synthetic strategies for its preparation: the reduction of a carboxylic acid derivative and the Grignard-based carbon-carbon bond formation. Each route presents a distinct set of advantages and challenges related to precursor availability, reaction conditions, safety, and overall efficiency.
Route 1: Reduction of 1-Methylcyclobutanecarboxylate Esters
This is one of the most direct and commonly cited methods for preparing this compound. The strategy involves the conversion of an ester functional group into a primary alcohol using a powerful hydride reducing agent.
Chemical Principle and Mechanistic Insight
The reduction of an ester to a primary alcohol with lithium aluminum hydride (LiAlH₄, LAH) is a fundamental transformation in organic synthesis.[2] The reaction proceeds via a two-stage nucleophilic addition of hydride (H⁻) ions.
-
Initial Hydride Attack: A hydride ion from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester (e.g., methyl 1-methylcyclobutanecarboxylate). This forms a tetrahedral intermediate.
-
Intermediate Collapse & Aldehyde Formation: This unstable intermediate collapses, eliminating the alkoxide leaving group (e.g., methoxide) to transiently form (1-methylcyclobutyl)carbaldehyde.
-
Second Hydride Attack: The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride, forming a lithium alkoxide intermediate.
-
Aqueous Workup: A careful aqueous workup protonates the alkoxide to yield the final primary alcohol product, this compound.[2][3]
The use of a potent reducing agent like LiAlH₄ is critical, as milder reagents such as sodium borohydride (NaBH₄) are generally ineffective at reducing esters.[1][4]
Precursor Synthesis: Alkylation of Cyclobutanecarboxylate
The necessary precursor, an ester like methyl or ethyl 1-methylcyclobutanecarboxylate, is not always commercially available and often requires synthesis. A standard method is the α-alkylation of a simpler cyclobutanecarboxylate ester. This is typically achieved by forming an enolate with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA), followed by quenching the enolate with an alkylating agent such as methyl iodide.[1] Strict anhydrous conditions and low temperatures (e.g., -78 °C) are crucial to prevent side reactions and ensure high selectivity.
Route 2: Grignard Reaction with Formaldehyde
This classical organometallic approach builds the target molecule by forming a new carbon-carbon bond. The strategy involves the preparation of a Grignard reagent from a 1-methylcyclobutyl halide and its subsequent reaction with formaldehyde, the simplest aldehyde.
Chemical Principle and Mechanistic Insight
The Grignard reaction is a cornerstone of synthetic chemistry for C-C bond formation.[5] The reaction of a Grignard reagent with formaldehyde is a reliable method for producing primary alcohols.[6][7][8]
-
Grignard Reagent Formation: 1-Bromo-1-methylcyclobutane is reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form 1-methylcyclobutylmagnesium bromide. The solvent is crucial for stabilizing the Grignard reagent.[7]
-
Nucleophilic Attack: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde. This forms a magnesium alkoxide intermediate.
-
Aqueous Workup: Similar to the reduction pathway, a careful workup with dilute acid protonates the alkoxide to furnish the desired this compound.[8]
A significant practical challenge in this route is the handling of formaldehyde, which readily polymerizes into paraformaldehyde or trioxane.[9] For the reaction to proceed efficiently, monomeric formaldehyde is required. This is typically generated in situ by heating paraformaldehyde, a process that must be carefully controlled.[10]
Comparative Analysis
| Parameter | Route 1: Ester Reduction | Route 2: Grignard Synthesis |
| Reported Yield | ~73% (for the reduction step)[1] | 64–69% (estimated from analogous reactions)[10] |
| Key Reagents | Lithium Aluminum Hydride (LiAlH₄) | Magnesium (Mg), Formaldehyde (H₂CO) |
| Precursors | 1-Methylcyclobutanecarboxylic acid or its ester | 1-Bromo-1-methylcyclobutane |
| Scalability | Feasible, but large-scale LAH reactions require specialized equipment due to high reactivity and hazardous workup. | Highly scalable; Grignard reactions are common in industrial processes. Continuous flow setups can improve safety and efficiency.[11] |
| Safety Concerns | LiAlH₄ is highly flammable, pyrophoric, and reacts violently with water, releasing H₂ gas.[12][13][14] The quenching step is highly exothermic and must be performed with extreme caution.[15] | Grignard reagents are highly moisture-sensitive and can be pyrophoric.[16] The reaction initiation can be unpredictable. Gaseous formaldehyde is toxic.[9] |
| Key Advantages | High yield, often very clean reactions. The precursor ester may be more accessible than the corresponding alkyl bromide. | Utilizes fundamental and cost-effective reagents (Mg). A robust and well-understood reaction class. |
| Key Disadvantages | Requires a highly hazardous and expensive reagent (LiAlH₄). Strict anhydrous conditions are mandatory.[1][12] | The precursor, 1-bromo-1-methylcyclobutane, may not be readily available. Handling gaseous formaldehyde is challenging.[9][10] |
Experimental Protocols
Protocol for Route 1: Reduction of Methyl 1-Methylcyclobutanecarboxylate
(This protocol is adapted from standard LiAlH₄ reduction procedures for cyclic esters).[2]
1. Setup:
-
A three-necked round-bottom flask is oven-dried, assembled while hot, and fitted with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser topped with a nitrogen or argon inlet. The system is purged with inert gas.
-
In the flask, add a suspension of Lithium Aluminum Hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
2. Addition of Ester:
-
Cool the LAH suspension to 0 °C using an ice bath.
-
Dissolve methyl 1-methylcyclobutanecarboxylate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add the ester solution dropwise to the stirred LAH suspension, maintaining the internal temperature below 10 °C.
3. Reaction:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir for 2-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
4. Quenching (Workup):
-
CAUTION: This procedure is highly exothermic and liberates flammable hydrogen gas. Perform in a well-ventilated fume hood away from ignition sources.
-
Cool the reaction mixture back to 0 °C.
-
Slowly and dropwise, add ethyl acetate to quench the excess LiAlH₄.
-
Sequentially and carefully add water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). This should produce a granular precipitate of aluminum salts.
5. Isolation and Purification:
-
Filter the suspension through a pad of Celite®, washing the filter cake with additional THF or diethyl ether.
-
Combine the organic filtrates and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation.
Protocol for Route 2: Synthesis via Grignard Reagent and Formaldehyde
(This protocol is adapted from the synthesis of cyclohexylcarbinol).[10]
1. Grignard Reagent Preparation:
-
Set up an oven-dried, three-necked flask as described in Route 1.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, place a solution of 1-bromo-1-methylcyclobutane (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to initiate the reaction (indicated by bubbling and heat). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After addition, stir for an additional hour to ensure complete formation of the Grignard reagent.
2. Reaction with Formaldehyde:
-
In a separate apparatus, gently heat paraformaldehyde to generate gaseous formaldehyde, which is passed through a wide-bore tube into the stirred Grignard solution via a subsurface inlet.[10] Vigorous stirring is essential.
-
Continue the addition of formaldehyde gas for 2-3 hours while maintaining the reaction temperature with gentle cooling if necessary.
3. Quenching (Workup):
-
Cool the reaction mixture in an ice bath.
-
Pour the mixture onto a slurry of crushed ice and cautiously acidify with dilute sulfuric acid or aqueous ammonium chloride to dissolve the magnesium salts.
4. Isolation and Purification:
-
Separate the ether layer. Extract the aqueous layer with two additional portions of diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the ether by distillation.
-
Purify the resulting crude this compound by vacuum distillation.
Workflow and Decision Logic
The choice between these two synthetic routes depends heavily on laboratory capabilities, safety infrastructure, and the availability of starting materials. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting a synthetic route.
Conclusion
Both the ester reduction and Grignard synthesis routes are viable laboratory methods for preparing this compound. The reduction of a 1-methylcyclobutanecarboxylate ester with LiAlH₄ generally offers a higher yield in the final step, but involves a highly hazardous reagent that demands rigorous safety protocols. The Grignard route, while potentially lower-yielding and complicated by the handling of formaldehyde, is built upon more cost-effective reagents and represents a classic, scalable C-C bond-forming strategy. The ultimate choice will depend on a careful evaluation of precursor availability, cost, scale, and, most critically, the safety infrastructure and expertise available to the research team.
References
- Princeton University Environmental Health & Safety. (n.d.). Lithium Aluminum Hydride.
- ACS Chemical Health & Safety. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
- The Reaction Curator. (n.d.). Grignard Reaction - Common Conditions.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Lithium Aluminum Hydride.
- Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.
- Filo EdTech INC. (2025). Reaction of Grignard reagent with formaldehyde (HCHO) followed...
- University of York. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- ResearchGate. (n.d.). Reactions of formaldehyde with organometallic reagents.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Master Organic Chemistry. (n.d.). Reduction of carboxylic acids to primary alcohols using LiAlH4.
- ResearchGate. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.
- ResearchGate. (n.d.). Cascade Reactions Using LiAlH4 and Grignard Reagents in the Presence of Water.
- PubMed. (2008). Cascade reactions using LiAlH4 and grignard reagents in the presence of water.
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- Vedantu. (n.d.). How is 1-cyclohexylmethanol prepared by the reaction class 12 chemistry CBSE.
- Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
- Organic Syntheses. (n.d.). Cyclohexylcarbinol.
Sources
- 1. safrole.com [safrole.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Question: Reaction of Grignard reagent with formaldehyde (HCHO) followed .. [askfilo.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. nj.gov [nj.gov]
- 14. westliberty.edu [westliberty.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structural Validation of Novel (1-Methylcyclobutyl)methanol Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of scientific rigor and a prerequisite for further investigation. This guide provides an in-depth comparison of modern analytical techniques for the structural validation of (1-Methylcyclobutyl)methanol derivatives. The unique strained cyclobutane ring and the presence of a hydroxyl group in these molecules present specific challenges and necessitate a multi-pronged analytical approach. This document will not only detail the methodologies but also delve into the strategic rationale behind the selection and integration of these techniques to build an unassailable structural proof.
The Imperative of Multi-Technique Validation
The this compound scaffold is of growing interest in medicinal chemistry due to its potential to introduce three-dimensionality and desirable physicochemical properties into drug candidates. However, the inherent ring strain and conformational flexibility of the cyclobutane moiety can lead to unexpected side reactions during synthesis, such as ring-opening or rearrangements.[1] Therefore, relying on a single analytical technique is often insufficient for complete structural elucidation. An integrated approach, leveraging the orthogonal information provided by various spectroscopic and crystallographic methods, is essential for definitive characterization.
This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Single-Crystal X-ray Crystallography, and Vibrational Spectroscopy (FT-IR and Raman) in the context of validating novel this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2][3][4] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For this compound derivatives, a suite of 1D and 2D NMR experiments is indispensable.
Foundational 1D NMR Experiments
¹H NMR (Proton NMR): This is the initial and most fundamental NMR experiment. It provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin coupling). For a this compound derivative, one would expect to observe distinct signals for the methyl protons, the methylene protons of the cyclobutane ring, and the methylene protons of the methanol group. The chemical shifts of the cyclobutane protons can be complex due to the puckered nature of the ring.[5][6]
¹³C NMR (Carbon NMR): This experiment provides a count of the number of non-equivalent carbon atoms in the molecule. For a typical this compound derivative, one would expect to see signals for the methyl carbon, the quaternary carbon of the cyclobutane ring, the methylene carbons of the ring, and the methylene carbon of the methanol group. The chemical shift of the cyclobutane carbons can provide insights into ring strain and substitution patterns.[7]
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, which is crucial for assigning the complex signals from the cyclobutane ring.[2][3]
Advanced 2D NMR for Unambiguous Assignments
For complex molecules like this compound derivatives, 1D NMR spectra can be crowded and difficult to interpret definitively. 2D NMR techniques are essential to establish unambiguous connectivity.[2][4][8]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule. It is invaluable for connecting the protons on the cyclobutane ring and the methanol moiety.[2][8]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is critical for establishing the connectivity across quaternary carbons, such as the C1 of the cyclobutyl ring, to the methyl and methanol groups.
Comparative Overview of NMR Techniques
| Technique | Information Obtained | Application to this compound Derivatives | Limitations |
| ¹H NMR | Proton chemical shifts, integration, coupling constants. | Provides a fundamental fingerprint of the molecule. | Signal overlap in complex derivatives. |
| ¹³C NMR | Number and chemical environment of carbon atoms. | Confirms the carbon skeleton. | Low sensitivity, long acquisition times. |
| DEPT | Differentiates CH, CH₂, and CH₃ groups. | Essential for assigning cyclobutane ring carbons. | Does not detect quaternary carbons. |
| COSY | ¹H-¹H coupling networks. | Establishes proton connectivity within the ring and side chain. | Can be complex to interpret with extensive coupling. |
| HSQC | Direct ¹H-¹³C correlations. | Unambiguously assigns carbons with attached protons. | Does not provide information about quaternary carbons. |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). | Confirms the overall molecular structure by connecting fragments across non-protonated carbons. | Weaker signals require longer experiment times. |
Experimental Protocol: A Step-by-Step Guide to Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.
-
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum to assess purity and obtain initial structural information.
-
Acquire a ¹³C NMR spectrum.
-
Acquire DEPT-135 and DEPT-90 spectra to differentiate carbon types.
-
-
2D NMR Acquisition:
-
Acquire a COSY spectrum to establish proton-proton connectivities.
-
Acquire an HSQC spectrum to correlate one-bond proton-carbon pairs.
-
Acquire an HMBC spectrum to identify long-range proton-carbon correlations, which are crucial for confirming the overall structure.
-
-
Data Analysis: Integrate the information from all spectra to build a complete and self-consistent structural assignment.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] It is essential for confirming the molecular weight of a novel compound and can provide valuable structural information through the analysis of fragmentation patterns.[10]
Ionization Techniques
The choice of ionization technique is crucial for obtaining a clear molecular ion peak.
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules. It typically produces protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺ with minimal fragmentation, making it excellent for determining the molecular weight.
-
Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar compounds and can also provide a clear molecular ion peak.
-
Electron Ionization (EI): A high-energy technique that causes extensive fragmentation. While the molecular ion peak may be weak or absent for alcohols, the fragmentation pattern can be highly informative for structural elucidation.[11] Cyclic alcohols often exhibit characteristic fragmentation patterns, including the loss of a hydrogen atom ([M-1]⁺), loss of water ([M-18]⁺), and ring cleavage.[12]
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (typically the molecular ion) and its subsequent fragmentation to produce product ions.[9][13][14] This technique is invaluable for probing the structure of a molecule by analyzing how it breaks apart. For this compound derivatives, MS/MS can help to confirm the connectivity of the methyl and methanol groups to the cyclobutane ring. Common fragmentation pathways for alcohols include α-cleavage and dehydration.[15][16]
Comparison of Mass Spectrometry Approaches
| Technique | Information Obtained | Application to this compound Derivatives | Advantages | Disadvantages |
| High-Resolution MS (HRMS) | Accurate mass measurement. | Determination of the elemental composition. | Unambiguous molecular formula confirmation. | Higher cost and complexity. |
| GC-MS (with EI) | Molecular weight and fragmentation pattern. | Provides a reproducible fragmentation fingerprint. | Can lead to the absence of a molecular ion peak for alcohols. | Sample must be volatile and thermally stable. |
| LC-MS (with ESI/APCI) | Molecular weight. | Excellent for confirming the molecular weight of polar derivatives. | Minimal fragmentation for structural elucidation. | Matrix effects can suppress ionization. |
| MS/MS | Fragmentation pathways of selected ions. | Provides detailed structural information and confirms connectivity. | High specificity and sensitivity. | Requires more specialized instrumentation. |
Experimental Workflow for Mass Spectrometric Analysis
Caption: Mass Spectrometry Workflow for Structural Validation.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule at the atomic level.[17][18][19][20] This technique is considered the "gold standard" for structural validation as it provides precise information on bond lengths, bond angles, and stereochemistry.[21] For this compound derivatives, X-ray crystallography can definitively confirm the connectivity of the substituents and the conformation of the cyclobutane ring in the solid state.
Comparison with Other Techniques
| Technique | Information Obtained | Advantages | Disadvantages |
| X-ray Crystallography | Absolute 3D molecular structure. | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to obtain. The structure is in the solid state and may differ from the solution conformation. |
| NMR Spectroscopy | Connectivity and solution-state conformation. | Provides information about the molecule in a more biologically relevant state (solution). | Structure is inferred from indirect measurements. |
| Mass Spectrometry | Molecular weight and fragmentation. | High sensitivity. | Provides limited information on stereochemistry and conformation. |
Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the this compound derivative of sufficient size and quality (typically > 20 µm in all dimensions).[20] This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at low temperatures to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a 3D model of the molecule.
Vibrational Spectroscopy: Probing Functional Groups
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is primarily used to identify the functional groups present in a molecule.[22][23] These techniques are complementary and provide a quick and simple way to confirm the presence of key structural features.
-
FT-IR Spectroscopy: In the context of this compound derivatives, FT-IR is particularly useful for identifying the characteristic broad O-H stretching vibration of the alcohol group in the region of 3200-3600 cm⁻¹.[24][25] A C-O stretching vibration will also be present around 1000-1300 cm⁻¹.[24]
-
Raman Spectroscopy: Raman spectroscopy is sensitive to non-polar bonds and can provide information about the carbon skeleton. It is particularly useful for studying symmetric vibrations.[22]
Comparative Analysis of Vibrational Spectroscopy Techniques
| Technique | Key Strengths | Application to this compound Derivatives |
| FT-IR | Sensitive to polar functional groups. | Strong, unambiguous signal for the O-H group. |
| Raman | Sensitive to non-polar and symmetric bonds. Excellent for aqueous samples. | Provides information on the C-C bonds of the cyclobutane ring. |
An Integrated Approach for Unquestionable Validation
The most robust structural validation of a novel this compound derivative is achieved through the strategic integration of the techniques discussed above. Each method provides a unique piece of the structural puzzle, and their combined data create a self-validating system.
Logical Workflow for Integrated Structural Validation
Caption: Integrated Workflow for Structural Validation.
This systematic approach ensures that all aspects of the molecule's structure are thoroughly investigated, from the presence of key functional groups to the precise 3D arrangement of its atoms. By following this guide, researchers can confidently and accurately characterize their novel this compound derivatives, laying a solid foundation for future research and development.
References
- Excillum. (n.d.). Small molecule crystallography.
- METRIC, North Carolina State University. (n.d.). Small Molecule X-ray Crystallography.
- The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography.
- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. doi:10.4172/2155-9872.S1-001
- ResearchGate. (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow.
- Slideshare. (n.d.). use of nmr in structure ellucidation.
- Omicsonline.org. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
- ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals.
- PubMed. (n.d.). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes.
- Longdom Publishing. (n.d.). Advantages and Fragmentation in Tandem Mass Spectrometry.
- Wikipedia. (n.d.). Tandem mass spectrometry.
- Whitman College. (n.d.). GCMS Section 6.10.
- ACS Publications. (2019, October 25). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes.
- Emory University. (2011, April 14). 1D and 2D NMR.
- Scribd. (n.d.). Mass Spectrometry of Alcohols and Ethers.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.
- PubMed. (n.d.). Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine.
- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C.
- National MagLab. (2023, August 8). Tandem Mass Spectrometry (MS/MS).
- Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.
- Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols.
- TutorChase. (n.d.). How can you identify an alcohol functional group using IR spectroscopy?.
- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
- Northwestern University. (n.d.). FT-IR vs. Raman Spectroscopy: Principles, Applications, and Comparisons.
- PubChem. (n.d.). Cyclobutylcarbinol.
- YouTube. (2022, March 12). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols.
- PubChem. (n.d.). Cyclobutane;methanol.
- PubMed. (2019, September 1). Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents.
- ResearchGate. (n.d.). FT-Raman and FTIR spectra, assignments and ab initio calculations of 2-aminobenzyl alcohol.
- Spectroscopy Online. (n.d.). FT-IR–Raman Combination: The Perfect Analytical Solution for Vibrational Spectroscopists.
- PubChemLite. (n.d.). This compound (C6H12O).
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). Cyclopentanemethanol.
- Crysdot LLC. (n.d.). This compound.
- ResearchGate. (n.d.). Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method.
- PubMed. (2024, March 20). Identification of a Novel Peptide with Alcohol Dehydrogenase Activating Ability from Ethanol-Induced Lactococcus lactis: A Combined In Silico Prediction and In Vivo Validation.
- PubMed. (n.d.). Crystal structure of the alcohol dehydrogenase from the hyperthermophilic archaeon Sulfolobus solfataricus at 1.85 A resolution.
- PMC - NIH. (2024, June 28). A novel alcohol dehydrogenase in the hyperthermophilic crenarchaeon Hyperthermus butylicus.
Sources
- 1. benchchem.com [benchchem.com]
- 2. emerypharma.com [emerypharma.com]
- 3. anuchem.weebly.com [anuchem.weebly.com]
- 4. omicsonline.org [omicsonline.org]
- 5. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. use of nmr in structure ellucidation | PDF [slideshare.net]
- 9. longdom.org [longdom.org]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. scribd.com [scribd.com]
- 12. GCMS Section 6.10 [people.whitman.edu]
- 13. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 14. Tandem Mass Spectrometry (MS/MS) - MagLab [nationalmaglab.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 17. rigaku.com [rigaku.com]
- 18. excillum.com [excillum.com]
- 19. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
- 20. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 21. researchgate.net [researchgate.net]
- 22. nuance.northwestern.edu [nuance.northwestern.edu]
- 23. spectroscopyonline.com [spectroscopyonline.com]
- 24. tutorchase.com [tutorchase.com]
- 25. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Researcher's Guide to the Comparative Biological Evaluation of (1-Methylcyclobutyl)methanol Analogs
In the landscape of modern medicinal chemistry, the quest for novel pharmacophores that offer unique three-dimensional structures and favorable pharmacokinetic profiles is perpetual. The cyclobutane moiety, a strained four-membered ring, has garnered significant interest as a versatile scaffold in drug discovery.[1] Its rigid conformation can favorably position substituents for optimal interaction with biological targets, while its sp³-rich character often imparts improved metabolic stability.[2] This guide provides a comprehensive framework for the comparative biological evaluation of analogs of (1-Methylcyclobutyl)methanol, a simple yet intriguing building block.
This document is intended for researchers, scientists, and drug development professionals. It will not only outline the necessary experimental protocols but also delve into the scientific rationale behind the methodological choices, ensuring a robust and self-validating approach to the assessment of biological activity. We will explore hypothetical analogs to illustrate a practical workflow for cytotoxicity, antimicrobial, and enzyme inhibition screening.
Introduction to this compound and its Therapeutic Potential
This compound (Parent Compound A ) is a primary alcohol containing a substituted cyclobutane ring.[3] While the biological activity of this specific molecule is not extensively documented in publicly available literature, its structural motifs are present in a variety of bioactive compounds.[4][5] The cyclobutane ring provides a rigid scaffold that can be strategically functionalized to explore structure-activity relationships (SAR).[6]
For the purpose of this guide, we will consider three hypothetical analogs of this compound to illustrate the comparative evaluation process:
-
Analog B: (1-((Methylamino)methyl)cyclobutyl)methanol) - Introduction of a basic amino group to explore potential interactions with targets sensitive to charge.[7]
-
Analog C: (1-(Hydroxymethyl)cyclobutyl)methyl acetate) - An ester derivative to investigate the impact of modifying the primary alcohol on cell permeability and pro-drug potential.
-
Analog D: 1-(Trifluoromethyl)cyclobutanemethanol) - Incorporation of a trifluoromethyl group to assess the effect of a strong electron-withdrawing group on activity and metabolic stability.
This comparative study will focus on three key areas of biological activity: general cytotoxicity, antimicrobial efficacy, and specific enzyme inhibition.
Experimental Design and Workflow
A systematic approach is crucial for the reliable comparison of biological activities. The following workflow provides a logical progression from broad screening to more specific assays.
Caption: A general workflow for the biological evaluation of novel compounds.
Cytotoxicity Assessment: The First Gatekeeper
Evaluating the general toxicity of novel compounds is a critical initial step in drug discovery.[8] It helps to identify compounds that are broadly cytotoxic, which may be undesirable for most therapeutic applications but could be of interest in oncology.[9]
Methodology: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[10] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[11]
Protocol:
-
Cell Culture: Human embryonic kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: Stock solutions of the parent compound and its analogs are prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in complete culture medium. The cells are treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) for 48 hours. A vehicle control (DMSO) is included.[10]
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of a compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the log of the compound concentration.[10]
Hypothetical Comparative Data
| Compound | Description | Hypothetical IC₅₀ (µM) on HEK293 cells |
| A | This compound | > 100 |
| B | (1-((Methylamino)methyl)cyclobutyl)methanol | 75.2 |
| C | (1-(Hydroxymethyl)cyclobutyl)methyl acetate | > 100 |
| D | 1-(Trifluoromethyl)cyclobutanemethanol | 45.8 |
Interpretation: In this hypothetical scenario, the parent compound A and its ester analog C exhibit low cytotoxicity. The introduction of a methylamino group in analog B slightly increases toxicity, while the trifluoromethyl group in analog D leads to a more significant cytotoxic effect. This initial screen suggests that analogs A and C may have a better safety profile for general therapeutic applications, whereas analog D could be further investigated for its potential as an anticancer agent.
Antimicrobial Activity Screening
The search for new antimicrobial agents is a global health priority.[12] The following assays can be used to determine if the this compound analogs possess antibacterial or antifungal properties.
Methodology: Disk Diffusion and Broth Microdilution
The disk diffusion method is a qualitative screening assay, while the broth microdilution method provides a quantitative measure of antimicrobial activity, the Minimum Inhibitory Concentration (MIC).[13][14]
Disk Diffusion Protocol:
-
Inoculum Preparation: A suspension of the test microorganism (e.g., Staphylococcus aureus ATCC 25923) is prepared and adjusted to a 0.5 McFarland turbidity standard.[14]
-
Plate Inoculation: The bacterial suspension is evenly spread onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Sterile paper disks are impregnated with a set concentration of each test compound and placed on the agar surface. A control disk with the solvent and a positive control disk with a known antibiotic (e.g., ampicillin) are also included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters.[14]
Broth Microdilution Protocol:
-
Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing Mueller-Hinton broth.[13]
-
Inoculation: Each well is inoculated with the bacterial suspension, and the plate is incubated.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[14]
Hypothetical Comparative Data
| Compound | Zone of Inhibition (mm) against S. aureus | MIC (µg/mL) against S. aureus |
| A | 8 | > 128 |
| B | 15 | 32 |
| C | 9 | 128 |
| D | 12 | 64 |
| Ampicillin | 25 | 2 |
Interpretation: The hypothetical results suggest that analog B , with its amino group, exhibits the most promising antibacterial activity, followed by analog D . The parent compound A and the ester analog C show weak or no activity. This indicates that the introduction of a basic nitrogen or an electron-withdrawing group may be beneficial for antimicrobial efficacy.
Enzyme Inhibition Assays: Unraveling the Mechanism
To understand the specific molecular targets of the active compounds, enzyme inhibition assays are essential.[15][16] The choice of enzyme will depend on the therapeutic area of interest. For instance, if anticancer activity is being explored, a kinase inhibition assay would be relevant.
Methodology: A Generic Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibition of a protein kinase, for example, a tyrosine kinase involved in cancer cell proliferation.
Caption: A simplified workflow for a kinase inhibition assay.
Protocol:
-
Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate peptide, and adenosine triphosphate (ATP).
-
Compound Addition: Add the test compounds at various concentrations to the wells of a microplate.
-
Reaction Initiation: Add the kinase and substrate to the wells, and initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent that measures the amount of ATP remaining or the amount of phosphorylated product formed. This can be done using various methods, including fluorescence, luminescence, or radioactivity.[17]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Hypothetical Comparative Data
| Compound | Kinase Inhibition IC₅₀ (µM) |
| A | > 100 |
| B | 52.3 |
| C | > 100 |
| D | 5.7 |
Interpretation: Based on these hypothetical results, analog D is a potent inhibitor of the target kinase, which correlates with its higher cytotoxicity. Analog B shows moderate activity, while the parent compound and the ester analog are inactive. This suggests that the trifluoromethyl group in analog D may be interacting favorably with the active site of the kinase.
Structure-Activity Relationship (SAR) Analysis
The data gathered from these comparative assays allows for an initial SAR analysis.
-
The primary alcohol in the parent compound A appears to be a key site for modification, as changes at this position significantly impact biological activity.
-
The introduction of a basic amine in analog B confers moderate antimicrobial and some cytotoxic/kinase inhibitory activity.
-
Esterification of the alcohol in analog C does not appear to enhance activity in these assays, suggesting it may not be an effective pro-drug strategy for these specific activities.
-
The trifluoromethyl group in analog D dramatically increases both cytotoxicity and kinase inhibition, highlighting the potent effect of this functional group.
Conclusion and Future Directions
This guide has presented a systematic and scientifically grounded approach to the comparative biological evaluation of this compound analogs. Through a tiered screening process encompassing cytotoxicity, antimicrobial, and enzyme inhibition assays, researchers can efficiently identify promising lead compounds and establish initial structure-activity relationships.
The hypothetical data presented herein illustrates how subtle structural modifications to the this compound scaffold can lead to significant changes in biological activity. Future work should focus on synthesizing a broader range of analogs to further probe the SAR, conducting in vivo toxicity and efficacy studies on the most promising candidates, and elucidating the precise molecular mechanisms of action.[11] The cyclobutane core remains a promising and relatively underexplored scaffold in drug discovery, offering exciting opportunities for the development of novel therapeutics.[2]
References
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.
- Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (n.d.). RSC Publishing.
- Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. (n.d.). Benchchem.
- Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (n.d.). PubMed Central.
- A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. (n.d.). National Institutes of Health.
- Antimicrobial Testing Methods & Procedures Developed by EPA's Microbiology Laboratory. (n.d.). EPA.
- A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed.
- Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (n.d.). MDPI.
- Assessment of antimicrobial activity. (2019). Protocols.io.
- Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. (n.d.). Semantic Scholar.
- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.).
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). ResearchGate.
- Cytotoxicity Assays. (n.d.). Life Science Applications.
- Enzyme assay. (n.d.). Wikipedia.
- What is an Inhibition Assay? (n.d.). Biobide.
- Cytotoxicity Assays. (n.d.). Thermo Fisher Scientific.
- Cyclobutane-containing scaffolds in bioactive small molecules. (n.d.). Request PDF.
- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.). PubMed Central.
- Enzyme Assay Analysis: What Are My Method Choices? (2021). Thermo Fisher Scientific.
- This compound. (n.d.). Benchchem.
- Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (n.d.). MDPI.
- This compound. (n.d.). PubChem.
- (1-((Methylamino)methyl)cyclobutyl)methanol. (n.d.). ChemScene.
- Comparative Bioactivity Analysis: 1- Methylcyclobutane-1-sulfonamide vs. 1. (n.d.). Benchchem.
- In vivo acute toxicity evaluation and in vitro molecular mechanism study of antiproliferative activity of a novel indole Schiff base β-diiminato manganeseIII complex in hormone-dependent and triple negative breast cancer cells. (2019). PubMed Central.
- Synthesis and biological activity of A-nor-paclitaxel analogues. (n.d.). PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C6H12O | CID 520901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 5. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chemscene.com [chemscene.com]
- 8. opentrons.com [opentrons.com]
- 9. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. In vivo acute toxicity evaluation and in vitro molecular mechanism study of antiproliferative activity of a novel indole Schiff base β-diiminato manganeseIII complex in hormone-dependent and triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of antimicrobial activity [protocols.io]
- 15. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. blog.biobide.com [blog.biobide.com]
- 17. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
Comparative Guide to the Determination of Enantiomeric Excess for Chiral Derivatives of (1-Methylcyclobutyl)methanol
Executive Summary
The precise determination of enantiomeric excess (ee) is a cornerstone of modern asymmetric synthesis and drug development. For chiral molecules such as derivatives of (1-Methylcyclobutyl)methanol, which serve as valuable building blocks in medicinal chemistry, robust and reliable analytical methods are not merely a regulatory requirement but a fundamental necessity for ensuring product safety and efficacy. This guide provides an in-depth comparison of the primary analytical techniques for determining the ee of this compound derivatives: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents. We will dissect the underlying principles, provide actionable experimental protocols, and offer expert insights to guide researchers in selecting the most appropriate method for their specific research and development needs.
Introduction: The Significance of Chiral Purity in this compound Derivatives
This compound and its derivatives are increasingly utilized as key intermediates in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs). The presence of a stereogenic center in these molecules means they exist as a pair of non-superimposable mirror images, or enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or, in the worst-case scenario, contribute to adverse effects.
Therefore, the ability to accurately quantify the enantiomeric composition of a sample—its enantiomeric excess—is of paramount importance. This guide will explore and compare the most effective and widely adopted analytical techniques to achieve this for this compound derivatives.
Core Analytical Techniques for Enantiomeric Excess Determination
The choice of analytical technique is dictated by several factors including the volatility and thermal stability of the analyte, the required level of accuracy and precision, sample throughput needs, and available instrumentation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely used technique for enantiomeric separations. The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP) packed into the HPLC column.
Principle of Separation: The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities. This difference in interaction energy leads to different retention times, allowing for their separation and quantification. For small, polar molecules like alcohol derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are often the first choice due to their broad applicability and high resolving power.
Workflow for Chiral HPLC Analysis
Caption: General workflow for ee determination by Chiral HPLC.
Advantages:
-
Broad Applicability: A wide variety of CSPs are commercially available, covering a vast range of chemical structures.
-
High Resolution: Modern CSPs often provide baseline separation of enantiomers.
-
Non-Destructive: The sample can be collected after detection for further analysis if required.
-
Robust and Reproducible: Well-established methods lead to high reproducibility, crucial for quality control environments.
Disadvantages:
-
Method Development: Finding the optimal combination of CSP and mobile phase can be time-consuming.
-
Cost: Chiral columns are significantly more expensive than standard reversed-phase columns.
Chiral Gas Chromatography (GC)
For analytes that are volatile and thermally stable, or can be made so through derivatization, chiral GC is a powerful alternative offering exceptional resolution and speed.
Principle of Separation: Separation occurs on a capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative. The differential partitioning of the enantiomers between the inert carrier gas (mobile phase) and the chiral stationary phase leads to different elution times. For alcohols like this compound, derivatization to a less polar ester or ether (e.g., acetate or trifluoroacetate) is often necessary to improve volatility and peak shape.
Workflow for Chiral GC Analysis (with Derivatization)
Caption: General workflow for ee determination by Chiral GC.
Advantages:
-
Exceptional Resolution: Capillary GC columns provide very high theoretical plate counts, leading to sharp peaks and excellent separation.
-
Fast Analysis Times: Runtimes are typically shorter than for HPLC.
-
High Sensitivity: Flame Ionization Detection (FID) is highly sensitive to organic compounds.
Disadvantages:
-
Analyte Limitation: Only suitable for volatile and thermally stable compounds.
-
Derivatization Required: The need for derivatization adds an extra step to sample preparation, which can be a source of error if not performed carefully and quantitatively.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
This technique does not involve a physical separation of the enantiomers. Instead, it relies on differentiating them in the NMR spectrum.
Principle of Differentiation: A chiral solvating agent (or chiral shift reagent) is added to the NMR sample. The CSA interacts with the enantiomers to form rapidly equilibrating, transient diastereomeric complexes. These complexes have slightly different magnetic environments, causing the NMR signals of corresponding protons in the two enantiomers to appear at different chemical shifts (i.e., they become diastereotopic). The enantiomeric excess can then be determined by integrating the areas of these now-separated signals.
Advantages:
-
Non-Destructive: The sample is fully recoverable.
-
No Specialized Chromatographic Equipment: Can be performed on any standard high-field NMR spectrometer.
-
Direct Measurement: Provides a direct measure of the enantiomeric ratio in solution without chromatographic separation.
Disadvantages:
-
Lower Sensitivity and Accuracy: Generally less accurate than chromatographic methods, with a typical error of ±1-2%. The limit of detection for the minor enantiomer is often poor, making it unsuitable for determining very high ee values (>99%).
-
Signal Overlap: Peak overlap from other signals in the molecule or from the CSA itself can complicate quantification.
-
Reagent Cost: Chiral shift reagents can be expensive.
Performance Comparison of Analytical Techniques
The selection of an optimal method requires a careful evaluation of their performance characteristics. The table below provides a comparative summary for the analysis of this compound derivatives.
| Parameter | Chiral HPLC | Chiral GC | Chiral NMR with CSA |
| Principle | Chromatographic Separation | Chromatographic Separation | Spectroscopic Differentiation |
| Typical Resolution (R_s) | > 1.5 (Baseline) | > 2.0 (Excellent) | N/A (relies on Δδ) |
| Accuracy | Excellent (error < 0.5%) | Excellent (error < 0.5%) | Good (error ~1-2%) |
| Precision (RSD) | < 1% | < 1% | 1-3% |
| Limit of Quantitation (LOQ) | Low (can detect <0.1% of minor enantiomer) | Very Low (can detect <0.05% of minor enantiomer) | High (difficult to quantify <1-2% of minor enantiomer) |
| Analysis Time | 10-30 minutes | 5-20 minutes | 5-15 minutes (instrument time) |
| Sample Prep Complexity | Low (dissolve and filter) | Moderate (derivatization often needed) | Low (add CSA to NMR tube) |
| Destructive? | No | Yes | No |
| Instrumentation Cost | High | Moderate | Very High |
| Consumable Cost | High (chiral columns) | Moderate (chiral columns) | Moderate (CSAs, deuterated solvents) |
Detailed Experimental Protocols
Protocol 1: Chiral HPLC Method
-
Column Selection: A polysaccharide-based chiral stationary phase such as Chiralpak AD-H or Chiralcel OD-H is a good starting point.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-Hexane and Isopropanol (IPA). A typical starting gradient is 95:5 (Hexane:IPA). All solvents must be HPLC grade.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the this compound derivative in 1 mL of the mobile phase. Filter the solution through a 0.45 µm PTFE syringe filter.
-
Instrument Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm (or as appropriate for the derivative if it contains a chromophore).
-
-
Analysis: Inject the sample and record the chromatogram.
-
Quantification: Identify the two enantiomer peaks. Integrate their respective peak areas (A1 and A2). Calculate the enantiomeric excess using the formula: ee (%) = [|A1 - A2| / (A1 + A2)] * 100 .
Protocol 2: Chiral GC Method (with Derivatization)
-
Column Selection: A capillary column coated with a cyclodextrin derivative, such as a Betadex or Gammadex phase, is recommended.
-
Derivatization:
-
In a 2 mL vial, dissolve ~1 mg of the chiral alcohol in 0.5 mL of dry Dichloromethane.
-
Add 50 µL of Acetic Anhydride and 10 µL of Pyridine.
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Allow to cool, then dilute with Dichloromethane to a final concentration of ~0.1 mg/mL for GC analysis.
-
-
Instrument Setup:
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 250 °C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program: Start at 80 °C, hold for 1 min, then ramp at 5 °C/min to 150 °C.
-
Injection Volume: 1 µL (split injection, 50:1 ratio).
-
-
Analysis & Quantification: Inject the derivatized sample. Integrate the peak areas of the two resulting enantiomeric acetate esters and calculate the ee as described for the HPLC method.
Method Selection Guide: A Scientist's Perspective
Choosing the right technique is a strategic decision. This decision tree can guide your choice.
Caption: Decision tree for selecting an ee determination method.
-
For High-Throughput Screening or Reaction Monitoring: When speed is critical and an approximate ee value is sufficient, Chiral NMR is an excellent choice. Its minimal sample preparation and fast acquisition time allow for rapid feedback on reaction progress.
-
For Process Development and Quality Control: When high accuracy, precision, and the ability to detect trace amounts of the undesired enantiomer are paramount, chromatographic methods are required. Chiral HPLC is the workhorse method due to its robustness and wide applicability.
-
For Volatile Analytes or When Highest Resolution is Needed: If the this compound derivative is sufficiently volatile (or can be easily derivatized), Chiral GC often provides the fastest analysis times and the highest resolving power, making it ideal for resolving closely eluting enantiomers.
Ultimately, the most trustworthy approach is often to use an orthogonal method for validation. For instance, a primary result obtained by Chiral HPLC can be confirmed using Chiral GC to ensure that the reported enantiomeric excess is accurate and not an artifact of the chosen analytical method.
References
- Principles of Chiral Chromatography: Chiral Separations by Liquid Chromatography and Related Technologies. Source: American Chemical Society. [Link]
- Polysaccharide-based Chiral Stationary Phases: A Review of Polysaccharide-Based Chiral Stationary Phases for High-Performance Liquid Chromatography.
- Chiral Gas Chromatography: Chiral Gas Chromatography: A Powerful Tool in the Analysis of Enantiomers.
- NMR Spectroscopy for Enantiomeric Excess Determination: Determination of Enantiomeric Purity by NMR Spectroscopy. Source: Chemical Society Reviews. [Link]
Navigating Reactivity: A Comparative Guide to (1-Methylcyclobutyl)methanol in Complex Synthetic Environments
For researchers, scientists, and drug development professionals, the selection of building blocks in complex organic synthesis is a critical decision that profoundly influences reaction outcomes, purity, and overall efficiency. (1-Methylcyclobutyl)methanol, a structurally unique primary alcohol, has garnered interest as a versatile intermediate due to its three-dimensional cyclobutane core.[1] This guide provides an in-depth investigation into the cross-reactivity of this compound, offering a comparative analysis against common alternatives and presenting experimental data to inform its strategic application in multifaceted reaction mixtures.
The inherent ring strain of the cyclobutane motif in this compound imparts distinct reactivity, making it a valuable scaffold for accessing diverse chemical spaces, particularly in the development of novel therapeutic agents.[1][2] However, this same structural feature necessitates a thorough understanding of its potential for unintended reactions. This guide will explore the stability of this compound under various conditions, its reactivity with common reagents, and provide protocols for assessing its compatibility within a complex reaction environment.
Understanding the Reactivity Profile of this compound
The reactivity of this compound is primarily governed by the hydroxyl group and the strained cyclobutane ring. While the alcohol functionality undergoes typical reactions such as oxidation and esterification, the cyclobutane ring can be susceptible to ring-opening or rearrangement reactions, particularly under strenuous conditions.[1]
Stability Under Common Reaction Conditions
A key consideration for any building block is its stability across a range of pH and temperature conditions. This compound generally exhibits good stability under neutral and mildly basic conditions. However, strongly acidic or forcing thermal conditions can promote rearrangements. It is noteworthy that the 1-methylcyclobutyl system demonstrates greater thermodynamic stability compared to its cyclopropylcarbinyl counterpart.[1]
Reactivity with Common Reagents
The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[1] Milder conditions will favor the formation of the aldehyde. As with other alcohols, it readily participates in esterification reactions with carboxylic acids or their derivatives.
Cross-reactivity concerns may arise in the presence of reagents that can interact with both the hydroxyl group and potentially activate the cyclobutane ring. For instance, strong Lewis acids, often used to activate other functional groups in a complex mixture, could potentially induce ring strain-driven rearrangements.
Comparative Analysis with Alternative Alcohols
To provide a comprehensive perspective, the performance of this compound should be benchmarked against other commonly used alcohols in organic synthesis.
| Feature | This compound | Cyclohexylmethanol | Neopentyl Alcohol |
| Structure | Strained four-membered ring | Strain-free six-membered ring | Sterically hindered acyclic |
| Reactivity | Moderate, potential for ring rearrangement | Low, stable | Low, sterically hindered |
| Applications | Introduction of a 3D scaffold | General purpose bulky group | Sterically demanding applications |
| Cross-Reactivity | Potential with strong acids/electrophiles | Low | Very low |
This table highlights the unique position of this compound. While cyclohexylmethanol and neopentyl alcohol offer greater stability due to the absence of ring strain or steric shielding, they lack the specific three-dimensional geometry that the cyclobutane moiety provides, which can be crucial for modulating the pharmacological properties of a molecule.[3][4]
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity of this compound in a specific reaction context, a series of controlled experiments are recommended.
Protocol 1: Forced Degradation Study
Objective: To assess the stability of this compound under acidic, basic, and oxidative stress conditions.
Methodology:
-
Prepare separate solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
To individual solutions, add:
-
0.1 N HCl (acidic stress)
-
0.1 N NaOH (basic stress)
-
3% H₂O₂ (oxidative stress)
-
-
Maintain a control solution with only the compound and solvent.
-
Incubate all solutions at a controlled temperature (e.g., 50 °C) for a defined period (e.g., 24 hours).
-
Analyze all samples by a suitable chromatographic method (e.g., HPLC-UV or GC-MS) to quantify the parent compound and detect any degradation products.
Protocol 2: Compatibility with Common Reagents
Objective: To evaluate the reactivity of this compound with a panel of commonly used synthetic reagents.
Methodology:
-
In parallel reaction vessels, dissolve this compound in an appropriate anhydrous solvent (e.g., THF or DCM).[1]
-
Add a stoichiometric equivalent of a selected reagent to each vessel. A suggested panel includes:
-
A strong Lewis acid (e.g., BF₃·OEt₂)
-
A common coupling reagent (e.g., DCC/DMAP)
-
A protecting group reagent (e.g., TBDMSCl/imidazole)
-
-
Stir the reactions at room temperature for a set time (e.g., 4 hours).
-
Quench the reactions appropriately and analyze the crude reaction mixtures by TLC, GC-MS, or LC-MS to identify any new products indicative of cross-reactivity.
Visualizing Reaction Pathways and Workflows
To better illustrate the decision-making process and experimental design, the following diagrams are provided.
Caption: Workflow for Investigating Cross-Reactivity.
Caption: Potential Reaction Pathways in a Complex Mixture.
Conclusion and Recommendations
This compound is a valuable building block for introducing a three-dimensional, strained ring system into complex molecules, a strategy often employed in medicinal chemistry to enhance pharmacological properties.[3] Its reactivity is generally predictable, behaving as a typical primary alcohol. However, the inherent ring strain of the cyclobutane core warrants careful consideration of potential cross-reactivity, especially in the presence of strong acids or electrophilic reagents.
For drug development professionals and synthetic chemists, a proactive approach to evaluating the stability and compatibility of this compound within a specific reaction matrix is paramount. The experimental protocols outlined in this guide provide a systematic framework for identifying and mitigating potential cross-reactivity issues. By understanding the nuanced reactivity of this unique building block, researchers can confidently incorporate it into their synthetic strategies, paving the way for the discovery of novel and impactful molecules.
References
- This compound | 38401-41-1 - Benchchem. (n.d.).
- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.).
- Ren, S., Pan, F., Zhang, W., & Rao, G.-W. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113–4135. [Link]
- Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
- Sodium, Lucas & Oxidation Tests For Alcohols – HSC Chemistry - Science Ready. (n.d.).
- Identification of an Unknown: Alcohol, Aldehyde or Ketone?. (n.d.).
- de Witte, W. H. B., van der Pijl, F., van der Heijden, J., Verdoes, M., Leenders, W. P. J., & Rutjes, F. P. J. T. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
- Cyclobutanes in Small‐Molecule Drug Candidates - Radboud Repository. (n.d.).
- Test for Alcoholic (R-OH) Group - BYJU'S. (2021, March 1).
- Simple Diagnostic Tests to Detect Toxic Alcohol Intoxications - PMC - NIH. (2009, October 1).
- Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review - MDPI. (n.d.).
- Reactions and Mechanisms - Master Organic Chemistry. (n.d.).
- Greener Solvent Alternatives - Sigma-Aldrich. (n.d.).
- Understanding Cross-Reactivity | Alcolizer Technology. (n.d.).
- This compound | C6H12O | CID 520901 - PubChem - NIH. (n.d.).
Sources
Comparative Physicochemical Properties of Cyclobutane vs. Cyclopropane in Drug Design: A Senior Application Scientist's Guide
In the landscape of modern drug discovery, medicinal chemists are in a perpetual search for molecular scaffolds that can meticulously refine the pharmacological profile of a drug candidate. Among the vast arsenal of chemical motifs, small carbocycles like cyclopropane and cyclobutane have distinguished themselves as potent tools for lead optimization. Their inherent rigidity and distinct electronic characteristics provide a valuable means to modulate a compound's metabolic stability, binding affinity, and solubility.[1] This guide offers a comprehensive comparative analysis of cyclobutane and cyclopropane in drug design, substantiated by experimental data, to empower researchers in making strategic decisions during the drug development process.
Structural and Electronic Distinctions: A Foundation for Divergent Properties
While both are small cycloalkanes, cyclopropane and cyclobutane possess unique structural and electronic features that dictate their utility in drug design.
Cyclopropane , a three-membered ring, is the most strained of all cycloalkanes, with a notable strain energy of approximately 28.1 kcal/mol.[1] This high ring strain imparts significant p-character to its C-C bonds, making the cyclopropyl group electronically akin to a double bond in certain chemical contexts.[1] Key features of the cyclopropane ring include the coplanarity of its three carbon atoms, relatively short C-C bonds (1.51 Å), and C-H bonds that are shorter and stronger than those in alkanes.[2][3]
Cyclobutane , on the other hand, has a slightly lower ring strain of 26.3 kcal/mol and adopts a puckered or "folded" conformation to alleviate some torsional strain.[1][4] This puckering results in C-C bond lengths of 1.56 Å, which are longer than those in ethane (1.54 Å), a consequence of 1,3 C-C non-bonding repulsions.[5] This structural flexibility allows cyclobutane to present substituents in distinct spatial arrangements, a feature that can be exploited to optimize interactions with biological targets.[6][7] These fundamental differences in strain, geometry, and electronic nature translate into varied impacts on the overall properties of a drug molecule.[1]
| Property | Cyclopropane | Cyclobutane | Reference |
| Ring Strain (kcal/mol) | ~28.1 | ~26.3 | [1] |
| Conformation | Planar | Puckered/Folded | [1][4] |
| C-C Bond Length (Å) | ~1.51 | ~1.56 | [2][5] |
| Bonding Character | Significant p-character in C-C bonds | Increased p-character in C-C bonds, more s-character in C-H bonds | [1][5] |
Impact on Key Physicochemical Properties: A Comparative Analysis
The decision to incorporate a cyclobutane or a cyclopropane moiety into a drug candidate is frequently driven by the specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties that require optimization.
The introduction of small rings can profoundly alter the metabolic fate of a drug molecule, often by sterically shielding sites susceptible to oxidation by cytochrome P450 (CYP) enzymes.[1] Both cyclopropyl and cyclobutyl groups are generally more metabolically robust than their linear alkyl counterparts.[1] However, direct comparisons reveal subtle yet significant differences in their stability. The strategic placement of these rings can enhance metabolic stability, a desirable trait in drug design.[8]
For instance, studies comparing trifluoromethyl-substituted cyclobutane and cyclopropane analogs as bioisosteres for the tert-butyl group have provided valuable quantitative data on their metabolic stability in human liver microsomes.[1] While in some cases, both rings improve metabolic stability, there are instances where their effects are comparable or even lead to decreased stability, underscoring the importance of empirical testing.[1]
Lipophilicity, a critical determinant of a drug's absorption, distribution, and toxicity, is often modulated by the introduction of carbocyclic rings. Both cyclopropane and cyclobutane can serve as bioisosteric replacements for other groups like gem-dimethyl, isopropyl, or phenyl groups, often leading to a reduction in lipophilicity.[8][9] This can be advantageous in improving a drug's solubility and reducing off-target effects. The impact on lipophilicity can, however, be influenced by fluorination, with studies showing that fluorination of a cyclopropyl group can lead to a decrease in LogP.[10]
Enhancing aqueous solubility is a persistent challenge in drug development. The incorporation of sp3-rich, non-planar moieties like cyclobutane and cyclopropane can disrupt the crystal packing of a molecule, thereby improving its solubility compared to flatter aromatic or linear analogs.[1] While both can enhance solubility, the specific impact is context-dependent and requires experimental verification.[1]
| Parameter | Impact of Cyclopropane | Impact of Cyclobutane | Key Considerations |
| Metabolic Stability | Generally increases stability by blocking metabolic sites.[1][2] | Also generally increases stability; can be a robust replacement for larger cyclic systems.[6][7] | The specific molecular context is crucial; empirical testing is necessary.[1] |
| Lipophilicity (LogP) | Can reduce lipophilicity when used as a bioisostere.[8] | Can also reduce lipophilicity and increase the fraction of sp3 carbons (Fsp3).[5] | The substitution pattern on the ring significantly influences the overall LogP. |
| Aqueous Solubility | Can improve solubility by disrupting crystal packing.[1] | The non-planar, puckered structure can lead to higher water solubility.[5] | Both can be used to move away from flat, poorly soluble aromatic systems. |
Strategic Applications in Drug Design: Case Studies and Rationale
The choice between a cyclopropane and a cyclobutane ring is often a nuanced decision based on the specific goals of a lead optimization campaign.
-
Conformational Restriction: Both rings introduce conformational rigidity, which can pre-organize a molecule into its bioactive conformation, leading to enhanced potency and selectivity.[2][6][7] Cyclobutanes, with their puckered nature, can be particularly useful for directing key pharmacophore groups into specific vectors.[6][7]
-
Bioisosterism: As mentioned, both are effective bioisosteres. A cyclopropyl group can mimic the electronic properties of a double bond, while a cyclobutane can replace larger, more metabolically labile cyclic systems.[1][6][7]
-
Improving Drug-like Properties: The introduction of these small rings can increase the Fsp3 character of a molecule, which is often correlated with improved solubility, reduced promiscuity, and better overall developability.[5]
A critical aspect to consider is the potential for unpredictable effects on biological activity. In a comparative study, a CF3-cyclopropane analog of Buclizine was found to be inactive in an antihistamine assay, whereas the corresponding CF3-cyclobutane analog retained activity.[1] This highlights that while physicochemical predictions are valuable, empirical biological testing is indispensable.
Experimental Protocols
To ensure the validity and reproducibility of the comparative data, the following are detailed experimental protocols for key assays.
Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method
The shake-flask method is considered the gold standard for LogP determination.[11]
Objective: To determine the octanol-water partition coefficient (LogP) of a compound.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in either n-octanol or water.
-
The final concentration should be such that it can be accurately quantified in both phases.
-
-
Partitioning:
-
Add equal volumes of the pre-saturated n-octanol and water to a glass vial.
-
Add the test compound stock solution to the vial.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Place the vial on a shaker and agitate for at least 24 hours at a constant temperature to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vial at a sufficient speed and duration to achieve complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and aqueous layers.
-
Quantify the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
-
Calculation:
Causality Behind Experimental Choices:
-
Pre-saturation of solvents: This is crucial to prevent volume changes during the experiment that would affect the concentration measurements.
-
24-hour agitation: Ensures that the system reaches thermodynamic equilibrium, providing a true measure of the partition coefficient.
-
Centrifugation: Guarantees a clean separation of the two phases, preventing cross-contamination during sampling.
Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by CYP enzymes.[13]
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a compound in human liver microsomes.
Materials:
-
Test compound
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., solutions A and B containing glucose-6-phosphate, NADP+, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Internal standard
-
Acetonitrile (ACN) or other suitable organic solvent to stop the reaction
-
Incubator/water bath at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, HLM suspension, and the test compound.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.[1]
-
-
Quenching the Reaction:
-
Immediately quench the reaction by adding the aliquot to a tube or well containing 3 volumes of ice-cold ACN with an internal standard.[1]
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t1/2) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).[13]
-
Causality Behind Experimental Choices:
-
NADPH regenerating system: Provides the necessary cofactors for CYP enzyme activity.[13]
-
Pre-incubation: Allows the test compound and microsomes to reach thermal equilibrium before initiating the reaction.
-
Ice-cold ACN: Immediately stops the enzymatic reaction and precipitates proteins for clean sample analysis.
-
Internal standard: Corrects for variations in sample processing and instrument response.
Protocol 3: Aqueous Solubility Assay (Kinetic and Thermodynamic)
Aqueous solubility can be assessed using either a kinetic or thermodynamic method, each providing different insights.[14]
A. Kinetic Solubility Assay [15]
Objective: To rapidly assess the solubility of a compound from a DMSO stock solution, mimicking early drug discovery screening conditions.
Procedure:
-
Prepare a high-concentration stock solution of the test compound in DMSO.
-
Add small aliquots of the DMSO stock to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.
-
Incubate the plate at room temperature for a set period (e.g., 2 hours).
-
Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
The concentration at which precipitation is first observed is reported as the kinetic solubility.
B. Thermodynamic Solubility Assay [15]
Objective: To determine the equilibrium solubility of a compound, representing its true solubility.
Procedure:
-
Add an excess of the solid, crystalline compound to an aqueous buffer in a vial.
-
Shake or stir the mixture at a constant temperature for an extended period (24-72 hours) to ensure equilibrium is reached.
-
Filter the suspension to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
This concentration is the thermodynamic solubility.
Visualizations
Caption: Impact of Cycloalkanes on Physicochemical Properties.
Caption: Workflow for In Vitro Metabolic Stability Assay.
Conclusion
Both cyclobutane and cyclopropane are invaluable motifs in the medicinal chemist's toolbox for fine-tuning the properties of drug candidates.[1] While they share the ability to impart conformational rigidity and can act as bioisosteres for other groups, the subtle differences in their ring strain, geometry, and electronics can lead to significant variations in metabolic stability, binding affinity, and other key drug-like properties.[1] The choice between these two small rings is not always straightforward and often requires empirical validation through the synthesis and testing of both analogs.[1] A thorough understanding of their comparative physicochemical properties, supported by robust experimental data, is essential for their rational application in the design of new and improved therapeutics.
References
- van der Kolk, R., & Rutjes, F. P. J. T. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
- van der Kolk, R., & Rutjes, F. P. J. T. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository.
- Xenobiotix. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Xenobiotix.
- van der Kolk, R., & Rutjes, F. P. J. T. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Semantic Scholar.
- Kumar, A., et al. (2025, August 6). Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. ResearchGate.
- van der Kolk, R., & Rutjes, F. P. J. T. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Europe PMC.
- Bienta. (2026). Aqueous Solubility Assay. Bienta.
- T. S. S. Kumar, et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]
- T. S. S. Kumar, et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
- ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs.
- Creative Biolabs. (n.d.). Aqueous Solubility. Creative Biolabs.
- Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub.
- Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of cyclopropanes. Royal Society of Chemistry.
- Coe, K. J., & Koudriakova, T. (2014). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Optimization in Drug Discovery (pp. 89-105). Humana Press. [Link]
- Al-Harrasi, A., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26–37. [Link]
- T. S. S. Kumar, et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
- Nassar, A.-F., et al. (2004). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening, 9(7), 619–626. [Link]
- Li, J., et al. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(1), 136–154. [Link]
- Chemistry LibreTexts. (2024, June 18). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts.
- Creative Bioarray. (n.d.). Aqueous Solubility Assays. Creative Bioarray.
- Gaunt, M., et al. (2021). (A) Selected pharmaceuticals containing cyclobutanes and cyclopropanes... ResearchGate.
- JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE.
- Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute.
- ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate.
- Zhang, Y., et al. (2007). A High-Throughput Method for Lipophilicity Measurement. Pharmaceutical Research, 24(9), 1647–1655. [Link]
- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5131-5134.
- ResearchGate. (n.d.). Conformational analysis of cycloalkanes. ResearchGate.
- ResearchGate. (n.d.). Lipophilicity changes upon fluorination of isopropyl, cyclopropane and.... ResearchGate.
- ResearchGate. (2025, August 6). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. ResearchGate.
- CUTM Courseware. (n.d.). Preparation-and-Chemical-Properties-of-Cyclopropane-and-Cyclobutane.pdf. CUTM Courseware.
- Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Pharmaguideline.
- Pediaa.Com. (2019, December 12). Difference Between Cyclobutane and Cyclopropane. Pediaa.Com.
- Quora. (2019, December 14). What is the difference between cyclobutane and cyclopropane?. Quora.
- Gaunt, M., et al. (2021). (A) Selected pharmaceuticals containing cyclobutanes & cyclopropanes... ResearchGate.
- Jantarat, C., et al. (2019). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Polymers, 11(8), 1343. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. acdlabs.com [acdlabs.com]
- 13. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 14. Aqueous Solubility Assay | Bienta [bienta.net]
- 15. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
A Comparative Spectroscopic Analysis of (1-Methylcyclobutyl)methanol and Its Structural Isomers
This guide presents a detailed spectroscopic comparison of (1-methylcyclobutyl)methanol against its key structural isomers: cyclopentylmethanol and cyclohexanol. Designed for researchers, scientists, and professionals in drug development, this document provides an in-depth analysis of the distinguishing features in their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. Understanding these spectroscopic nuances is critical for unambiguous identification, characterization, and quality control in synthetic and analytical workflows.
The selection of these isomers allows for a compelling comparative study. While all share the same molecular formula (C₆H₁₂O) and molecular weight (100.16 g/mol )[1][2][3], their structural differences—ranging from ring size to the nature of the alcohol substitution (primary vs. secondary)—give rise to unique spectroscopic "fingerprints." this compound presents a primary alcohol attached to a strained four-membered ring with a quaternary carbon.[1] Cyclopentylmethanol also features a primary alcohol but appended to a less strained five-membered ring.[4][5] In contrast, cyclohexanol contains a secondary alcohol within a stable six-membered ring.[6][7] These variations fundamentally influence bond vibrational frequencies, the chemical environments of protons and carbons, and molecular fragmentation patterns.
Infrared (IR) Spectroscopy: Probing Functional Groups and Molecular Vibrations
Infrared spectroscopy is a powerful first-pass analytical technique for identifying functional groups. For these isomers, the key diagnostic absorptions are the O-H stretch of the alcohol and the C-O stretch, supplemented by subtle differences in the C-H stretching region.
A broad, strong absorption band in the region of 3200-3600 cm⁻¹ is a hallmark of the O-H stretching vibration in hydrogen-bonded alcohols and is prominently featured in the spectra of all three isomers.[8] However, the C-O stretching vibration, typically observed between 1000-1200 cm⁻¹, offers a more definitive point of differentiation.
-
This compound & Cyclopentylmethanol: As primary alcohols, both are expected to show a C-O stretch around 1050 cm⁻¹.
-
Cyclohexanol: Being a secondary alcohol, its C-O stretch is shifted to a higher wavenumber, typically around 1100 cm⁻¹.[8]
The C-H stretching vibrations, appearing in the 2850-3000 cm⁻¹ range, can also provide clues. The strained cyclobutane ring in this compound may exhibit C-H stretching frequencies at slightly higher wavenumbers compared to the five- and six-membered rings of its isomers.
Comparative IR Data Summary
| Compound | Key IR Absorption Bands (cm⁻¹) | Assignment | Reference |
| This compound | ~3350 (strong, broad)~2960 (strong)~1050 (strong) | O-H stretch (H-bonded)C-H stretchC-O stretch (primary alcohol) | |
| Cyclopentylmethanol | ~3340 (strong, broad)~2950 (strong)~1045 (strong) | O-H stretch (H-bonded)C-H stretchC-O stretch (primary alcohol) | [3] |
| Cyclohexanol | ~3350 (strong, broad)~2925, ~2850 (strong)~1070 (strong) | O-H stretch (H-bonded)C-H stretchC-O stretch (secondary alcohol) | [6][8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy provides the most detailed structural information, mapping the unique chemical environments of each proton (¹H NMR) and carbon (¹³C NMR) atom.
¹H NMR Spectroscopy
The proton NMR spectra of these isomers are distinguished by chemical shifts, signal multiplicities, and integration values.
-
This compound: The spectrum is characterized by a singlet for the methyl group protons (CH₃), a singlet for the methylene protons adjacent to the oxygen (-CH₂OH), and complex multiplets for the cyclobutane ring protons. The absence of a proton on the carbon bearing the methyl and hydroxymethyl groups is a key feature.
-
Cyclopentylmethanol: This isomer displays a doublet for the methylene protons (-CH₂OH) due to coupling with the adjacent methine proton (CH). The cyclopentyl ring protons give rise to a series of overlapping multiplets.
-
Cyclohexanol: The most downfield signal (apart from the -OH proton) is a multiplet corresponding to the single proton on the carbon bearing the hydroxyl group (CH-OH), typically found around 3.6 ppm.[6] The remaining ten ring protons produce complex, overlapping multiplets at higher fields.[6][9]
The hydroxyl proton (-OH) in all three compounds typically appears as a broad singlet whose chemical shift is variable and dependent on concentration and solvent.
¹³C NMR Spectroscopy
The carbon NMR spectra offer a clear differentiation based on the number of signals and their chemical shifts, which are influenced by the substitution pattern and ring strain.
-
This compound: Will exhibit signals for the quaternary carbon, the methyl carbon, the hydroxymethyl carbon, and the carbons of the cyclobutane ring. The strained ring carbons will have characteristic shifts.
-
Cyclopentylmethanol: The spectrum will show distinct signals for the hydroxymethyl carbon and the five carbons of the cyclopentane ring.
-
Cyclohexanol: The carbon attached to the hydroxyl group (C-OH) is significantly deshielded, appearing around 73.0 ppm.[6] Due to symmetry, the ten ring carbons give rise to only four distinct signals.[6][10]
Comparative NMR Data Summary
| Compound | Key ¹H NMR Signals (ppm, in CDCl₃) | Key ¹³C NMR Signals (ppm, in CDCl₃) | Reference |
| This compound | Singlet (-CH₃)Singlet (-CH₂OH)Multiplets (ring CH₂) | Quaternary C-CH₃-CH₂OHRing CH₂ | [1] |
| Cyclopentylmethanol | Doublet (-CH₂OH)Multiplet (ring CH)Multiplets (ring CH₂) | -CH₂OHRing CHRing CH₂ | [11] |
| Cyclohexanol | ~3.6 (multiplet, 1H, CH-OH)~1.1-1.9 (multiplets, 10H, ring CH₂)Variable (broad s, 1H, -OH) | ~73.0 (C-OH)~37.0 (C2, C6)~27.6 (C4)~26.5 (C3, C5) | [6] |
Mass Spectrometry (MS): Mapping Fragmentation Pathways
Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule upon ionization. For these isomers, all will show a molecular ion peak (M⁺) at m/z = 100 under Electron Ionization (EI). However, their fragmentation pathways differ significantly, leading to distinct mass spectra.
-
This compound: Fragmentation is likely driven by cleavage of the strained cyclobutane ring and loss of the hydroxymethyl group.
-
Cyclopentylmethanol: A prominent fragmentation pathway involves the loss of water (M-18) to give a peak at m/z = 82. Another common fragmentation is the loss of the entire hydroxymethyl side chain. The base peak is often at m/z = 69, corresponding to the cyclopentyl cation.[4]
-
Cyclohexanol: The mass spectrum of cyclohexanol is characterized by a significant peak corresponding to the loss of water (m/z = 82).[6] Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and subsequent rearrangements lead to a characteristic base peak at m/z = 57.[6][12]
Comparative MS Data Summary
| Compound | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) | Reference |
| This compound | 100 | Fragments from ring opening and loss of -CH₂OH | |
| Cyclopentylmethanol | 100 | 82 (M-H₂O), 69 (base peak, C₅H₉⁺) | [4][13] |
| Cyclohexanol | 100 | 82 (M-H₂O), 57 (base peak) | [6][14] |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for each specific sample and spectrometer.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[6]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.[6]
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or pure solvent.
-
Acquire the sample spectrum in the mid-infrared range (typically 4000 to 400 cm⁻¹).[6]
-
The instrument software automatically subtracts the background from the sample spectrum.
-
Data is plotted as transmittance (%) versus wavenumber (cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[6]
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum, typically using a single pulse experiment.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
-
Mass Spectrometry (MS) Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for separation and analysis.[6]
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. EI causes reproducible fragmentation, creating a characteristic mass spectrum.[6]
-
Mass Analysis: A mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The detector records the abundance of each ion, and the data is presented as a plot of relative intensity versus m/z.
Visualizing Structural and Workflow Differences
The following diagrams illustrate the molecular structures of the compared isomers and a typical workflow for their spectroscopic analysis.
Figure 1: Molecular structures of the compared C₆H₁₂O isomers.
Figure 2: General workflow for spectroscopic identification of isomers.
Conclusion
While this compound, cyclopentylmethanol, and cyclohexanol are structurally isomeric, they are readily distinguishable through a combination of IR, NMR, and mass spectrometry. IR spectroscopy provides a quick method to differentiate the primary alcohols from the secondary alcohol based on the C-O stretching frequency. ¹H and ¹³C NMR spectroscopy offer definitive structural elucidation by revealing the precise connectivity and chemical environment of every atom. Finally, mass spectrometry confirms the molecular weight and provides further structural confirmation through characteristic fragmentation patterns. This guide underscores the synergistic power of these techniques in the structural analysis of organic molecules.
References
- Ir Spectra Of Cyclohexanone And Cyclohexanol. (n.d.).
- Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols.
- ResearchGate. IR spectra of cyclohexanol and cyclohexanone adsorbed on the surface of zero-valent copper (Cu-Mg catalyst).
- Brainly. Given the IR spectrum of cyclohexanol and cyclohexane, compare the two spectra. Identify the key peaks. (2023-04-24).
- Chemistry Stack Exchange. NMR spectrum of cyclohexanol - hints on integration. (2015-10-27).
- YouTube. Introduction to IR Spectroscopy - Alcohols. (2012-10-10).
- Quora. How many protons are on cyclohexanol nmr? (2016-01-01).
- PubChem. Cyclopentanemethanol | C6H12O | CID 77195.
- National Institute of Standards and Technology. Cyclohexanol. In NIST Chemistry WebBook.
- National Institute of Standards and Technology. Cyclopentanemethanol. In NIST Chemistry WebBook.
- Yeast Metabolome Database. cyclohexanol (YMDB01398).
- National Institute of Standards and Technology. 2-Cyclopentylethanol. In NIST Chemistry WebBook.
- National Institute of Standards and Technology. Cyclopentanemethanol. In NIST Chemistry WebBook.
- PubChem. (1,2-Dimethylcyclopentyl)methanol | C8H16O | CID 544196.
- Chegg.com. Solved 1. The 1H NMR spectra for cyclohexanol and. (2023-04-11).
- National Institute of Standards and Technology. Cyclohexanol. In NIST Chemistry WebBook.
- SpectraBase. Cyclohexanol - Optional[1H NMR] - Spectrum.
- Yeast Metabolome Database. Cyclopentyl methanol (YMDB01361).
- PubChem. This compound | C6H12O | CID 520901.
- Reddit. Cyclohexanol Mass Spec : r/chemhelp. (2020-05-28).
- National Institute of Standards and Technology. Cyclopentanemethanol. In NIST Chemistry WebBook.
- PubChemLite. This compound (C6H12O).
- SpectraBase. Cyclopentanemethanol - Optional[1H NMR] - Spectrum.
- SpectraBase. (1R,2S)-2-Methylcyclobutanemethanol - Optional[MS (GC)] - Spectrum.
- SpectraBase. Cyclopentanemethanol - Optional[Vapor Phase IR] - Spectrum.
- PubChem. 1-(1-Methylcyclobutyl)ethanol | C7H14O | CID 23549397.
- Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0059693).
- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001875).
- Doc Brown's Chemistry. CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Cyclohexanol [webbook.nist.gov]
- 3. Cyclopentanemethanol [webbook.nist.gov]
- 4. Cyclopentanemethanol | C6H12O | CID 77195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ymdb.ca [ymdb.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ymdb.ca [ymdb.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. quora.com [quora.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. reddit.com [reddit.com]
- 13. Cyclopentanemethanol [webbook.nist.gov]
- 14. Cyclohexanol(108-93-0) MS [m.chemicalbook.com]
Evaluating (1-Methylcyclobutyl)methanol as a Bioisostere: A Comparative Guide for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful drug development. Bioisosteric replacement, the substitution of one chemical group for another with similar physical or chemical properties, is a powerful tool in this endeavor.[1] This guide provides an in-depth evaluation of (1-methylcyclobutyl)methanol as a bioisostere, primarily for the commonly employed tert-butyl group. We will explore the theoretical advantages, present a framework for experimental validation, and provide detailed protocols for key assays to empower researchers in their drug design and optimization efforts.
The Rationale for Bioisosteric Replacement: Beyond the tert-Butyl Group
The tert-butyl group, with its steric bulk, is a frequent choice in drug design to fill hydrophobic pockets and to act as a metabolic shield. However, its lipophilicity can contribute to poor solubility, and it is not always metabolically inert. Oxidation of the tert-butyl group to the corresponding alcohol is a known metabolic pathway, which can lead to rapid clearance and reduced bioavailability.[2][3]
The cyclobutane motif has emerged as an attractive alternative.[4][5] Its three-dimensional, puckered structure can mimic the steric profile of a tert-butyl group while offering several potential advantages:
-
Improved Metabolic Stability: The C-H bonds on a cyclobutane ring are generally less susceptible to enzymatic oxidation compared to the methyl groups of a tert-butyl moiety, potentially leading to increased metabolic stability.[4]
-
Enhanced Solubility: The introduction of a more rigid, sp³-rich scaffold like cyclobutane can disrupt crystal lattice packing, which may lead to improved aqueous solubility.
-
Favorable Physicochemical Properties: Cyclobutane analogs can offer a more desirable balance of lipophilicity and polarity compared to their tert-butyl counterparts.
-
Exploration of Chemical Space: The unique geometry of the cyclobutane ring can orient substituents in different vectors compared to a tert-butyl group, allowing for the exploration of new interactions within a target's binding site.[6]
This compound specifically presents as a viable bioisostere for structures containing a hydroxylated tert-butyl group or as a novel building block in its own right.
Physicochemical Properties: A Head-to-Head Comparison
A direct comparison of the physicochemical properties of this compound and tert-butanol provides a foundational understanding of their similarities and differences.
| Property | This compound | tert-Butanol (for comparison) | Source |
| Molecular Formula | C₆H₁₂O | C₄H₁₀O | [7] |
| Molecular Weight | 100.16 g/mol | 74.12 g/mol | [7] |
| Calculated logP | 1.2 | 0.6 | [7] |
| Boiling Point | 144.5 °C | 82.4 °C | [8] |
Note: The data for tert-butanol is provided as a common reference point. A more direct comparison would be with a molecule where a tert-butyl group is replaced by the 1-methylcyclobutyl group.
Experimental Evaluation Workflow
To rigorously assess the performance of this compound as a bioisostere, a systematic experimental workflow is essential. This workflow should encompass synthesis of the analog and a battery of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays.
Caption: Experimental workflow for evaluating this compound as a bioisostere.
Detailed Experimental Protocols
The following protocols provide a starting point for the experimental evaluation of this compound-containing compounds.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reduction of ethyl 1-methylcyclobutanecarboxylate.[8]
Materials:
-
Ethyl 1-methylcyclobutanecarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
LiAlH₄ Suspension: In the reaction flask, prepare a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether.
-
Addition of Ester: Dissolve ethyl 1-methylcyclobutanecarboxylate (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitor by TLC).
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Workup: Filter the resulting precipitate and wash it thoroughly with diethyl ether. Combine the organic filtrates.
-
Extraction: Wash the combined organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by distillation or column chromatography to obtain pure this compound.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[9][10]
Materials:
-
Pooled human liver microsomes (HLMs)
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile with an internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator shaker (37 °C)
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw the pooled HLMs on ice. Prepare working solutions of the test compound and positive control in phosphate buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation: In a 96-well plate, pre-warm the HLM solution and the test compound solution at 37 °C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. The final reaction mixture should contain the test compound (e.g., 1 µM), HLMs (e.g., 0.5 mg/mL protein), and the NADPH regenerating system in phosphate buffer.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new 96-well plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput assay to predict the passive permeability of a compound across a lipid membrane, mimicking the gastrointestinal barrier.[11][12]
Materials:
-
PAMPA plate sandwich (a donor plate with a filter membrane and an acceptor plate)
-
Phospholipid solution (e.g., lecithin in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compound and control compounds (high and low permeability)
-
96-well UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating: Coat the filter membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with PBS (pH 7.4).
-
Donor Plate Preparation: Prepare solutions of the test and control compounds in PBS (pH 7.4). Add these solutions to the wells of the coated donor plate.
-
Incubation: Carefully place the donor plate on top of the acceptor plate to form the sandwich. Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = [-ln(1 - Cₐ/Cₑquilibrium)] * (Vₐ * Vd) / [(Vₐ + Vd) * Area * Time]
Where:
-
Cₐ is the concentration in the acceptor well
-
Cₑquilibrium is the equilibrium concentration
-
Vₐ and Vd are the volumes of the acceptor and donor wells, respectively
-
Area is the surface area of the membrane
-
Time is the incubation time
-
Cytochrome P450 Inhibition Assay
This assay determines the potential of a compound to inhibit the activity of major CYP450 isoforms, which is crucial for predicting drug-drug interactions.[1][13][14]
Materials:
-
Recombinant human CYP450 enzymes (e.g., CYP3A4, CYP2D6, CYP2C9)
-
Fluorogenic probe substrates specific for each CYP isoform
-
NADPH regenerating system
-
Test compound and known inhibitors for each isoform
-
96- or 384-well black plates
-
Fluorescence plate reader
Procedure:
-
Preparation: Prepare serial dilutions of the test compound and known inhibitors in buffer.
-
Incubation Mixture: In the wells of a black microplate, add the recombinant CYP450 enzyme, the test compound (or known inhibitor), and the fluorogenic probe substrate in buffer. Pre-incubate at 37 °C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.
-
Fluorescence Reading: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the specific probe.
-
Data Analysis: Determine the rate of reaction (fluorescence increase per unit time) for each concentration of the test compound and the control inhibitor. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Interpretation and Decision Making
The data generated from these assays will allow for a direct comparison of the this compound analog with its tert-butyl counterpart.
| Assay | Key Parameter | Favorable Outcome for this compound Analog |
| Metabolic Stability | Half-life (t₁/₂) | Longer t₁/₂ compared to the tert-butyl analog |
| Permeability (PAMPA) | Permeability Coefficient (Papp) | Similar or improved Papp compared to the tert-butyl analog |
| CYP450 Inhibition | IC₅₀ | Higher IC₅₀ values (less inhibition) compared to the tert-butyl analog |
A favorable outcome would be a this compound analog that exhibits enhanced metabolic stability without compromising permeability or introducing significant CYP450 inhibition.
Caption: Desired outcomes of replacing a tert-butyl group with this compound.
Conclusion
This compound represents a promising bioisostere for the tert-butyl group, offering the potential for improved metabolic stability and other desirable ADME properties. While theoretical advantages are compelling, rigorous experimental validation is paramount. The workflows and protocols detailed in this guide provide a comprehensive framework for researchers to objectively evaluate the performance of this compound-containing analogs in their drug discovery programs. By systematically applying these methods, scientists can make data-driven decisions to advance compounds with optimized pharmacokinetic profiles, ultimately increasing the probability of success in developing novel therapeutics.
References
- Microsomal Stability Assay Protocol - AxisPharm. (URL: [Link])
- Parallel Artificial Membrane Permeability Assay (PAMPA)
- Microsomal stability assay for human and mouse liver microsomes - protocols.io. (URL: [Link])
- Metabolically Stable tert-Butyl Replacement - PMC - NIH. (URL: [Link])
- High-throughput fluorescence assay of cytochrome P450 3A4 - PMC - NIH. (URL: [Link])
- (PDF)
- Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. (URL: [Link])
- Cytochrome P450 Inhibition Assays Using Traditional and Fluorescent Substrates | Request PDF - ResearchG
- CYP450 inhibition assay (fluorogenic) - Bienta. (URL: [Link])
- Protocol for the Human Liver Microsome Stability Assay - ResearchG
- 4.7. Human liver microsome metabolic stability assay - Bio-protocol. (URL: [Link])
- Metabolically Stable tert-Butyl Replacement. - Semantic Scholar. (URL: [Link])
- pampa-permeability-assay.pdf - Technology Networks. (URL: [Link])
- Parallel Artificial Membrane Permeability Assay (PAMPA)
- Microsomal Stability Assay - Cre
- Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems. (URL: [Link])
- Metabolism of t-butyl groups in drugs - Hypha Discovery Blogs. (URL: [Link])
- Recent Advances in Molecular Fluorescent Probes for CYP450 Sensing and Imaging - MDPI. (URL: [Link])
- Cyclobutanes in Small‐Molecule Drug Candid
- Metabolically Stable tert -Butyl Replacement | Request PDF - ResearchG
- Metabolically Stable tert-Butyl Replacement - PubMed. (URL: [Link])
- Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central. (URL: [Link])
- Cyclobutanes in Small-Molecule Drug Candid
- This compound | C6H12O | CID 520901 - PubChem - NIH. (URL: [Link])
Sources
- 1. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 2. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. This compound | C6H12O | CID 520901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. 4.7. Human liver microsome metabolic stability assay [bio-protocol.org]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. PAMPA | Evotec [evotec.com]
- 13. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide: Cost-Benefit Analysis of Enzymatic vs. Chemical Synthesis of (1-Methylcyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
(1-Methylcyclobutyl)methanol is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and specialty chemicals.[1] Its unique cyclobutane ring imparts specific conformational constraints and reactivity, making it a desirable intermediate for complex molecular architectures.[1] The synthesis of this alcohol can be approached through traditional chemical routes or by leveraging the precision of biocatalysis. This guide provides an in-depth, objective comparison of these two methodologies, offering experimental data and insights to inform your selection of the most appropriate synthetic strategy.
At a Glance: Key Performance Indicators
| Metric | Chemical Synthesis (LiAlH₄ Reduction) | Enzymatic Synthesis (Ketoreductase) |
| Yield | Typically high (e.g., 73%)[1] | Variable, substrate and enzyme dependent |
| Purity | High (>99% achievable with purification)[1] | Generally high due to enzyme specificity |
| Enantioselectivity | Achiral product unless a chiral precursor is used | High enantioselectivity possible with engineered enzymes |
| Reaction Conditions | Harsh (anhydrous, inert atmosphere, often cryogenic)[1] | Mild (ambient temperature, aqueous media)[2][3][4] |
| Safety Concerns | High (pyrophoric reagents, flammable solvents)[1][5] | Low (biodegradable catalysts, aqueous systems)[6] |
| Raw Material Cost | Moderate to high (LiAlH₄, anhydrous solvents) | Potentially high (enzyme, cofactors), but decreasing[7] |
| Waste Generation | Significant (metal salts, organic solvents)[6] | Minimal (biodegradable components)[2] |
| Scalability | Established for industrial scale[1] | Improving rapidly[6] |
The Chemical Approach: A Well-Trod Path with Hazards
The most common and effective chemical synthesis of this compound involves the reduction of a corresponding ester, such as ethyl or methyl 1-methylcyclobutanecarboxylate, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[1] This method is capable of producing high yields and purity.[1]
Mechanism of LiAlH₄ Reduction:
The reaction proceeds via nucleophilic attack of the hydride ion from the AlH₄⁻ complex on the electrophilic carbonyl carbon of the ester.[5] This forms a tetrahedral intermediate which then collapses, eliminating the alkoxy group to yield an aldehyde. The aldehyde is subsequently and rapidly reduced by another equivalent of hydride to form an alkoxide, which is then protonated during aqueous workup to give the final primary alcohol.[5][8]
Workflow for Chemical Synthesis:
Caption: Workflow for the chemical synthesis of this compound.
Detailed Protocol for Chemical Synthesis:
Materials:
-
Ethyl 1-methylcyclobutanecarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) or dilute sulfuric acid
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions (flame-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen/argon inlet.
-
Reagent Preparation: Suspend LiAlH₄ (typically 1.0-1.5 equivalents) in anhydrous diethyl ether or THF in the reaction flask and cool to 0°C in an ice bath.
-
Addition of Ester: Dissolve ethyl 1-methylcyclobutanecarboxylate in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10°C.[5]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5]
-
Quenching: Cool the reaction mixture back to 0°C and cautiously add ethyl acetate dropwise to quench any excess LiAlH₄. This is followed by the slow, sequential addition of water and then a 15% sodium hydroxide solution.[5] Alternatively, a saturated aqueous solution of ammonium chloride can be used for quenching.[9][10]
-
Isolation: Filter the resulting salts and wash the filter cake with additional ether or THF.[5]
-
Purification: Combine the organic filtrates, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation to yield pure this compound.[5][11]
Causality in Experimental Choices:
-
Anhydrous Conditions: LiAlH₄ reacts violently with water, making anhydrous solvents and an inert atmosphere crucial for safety and to prevent reagent decomposition.[1][5]
-
Controlled Addition at Low Temperature: The reduction is highly exothermic. Dropwise addition at 0°C helps to control the reaction rate and prevent dangerous temperature increases.[5]
-
Careful Quenching: The quenching of excess LiAlH₄ is also highly exothermic and produces flammable hydrogen gas, necessitating a slow and controlled procedure.[5]
The Enzymatic Approach: A Greener and More Specific Alternative
Biocatalysis offers a more environmentally friendly and highly selective route to alcohols.[2][6] For the synthesis of this compound, a ketoreductase (KRED) enzyme could be employed to reduce a precursor ketone, 1-methylcyclobutanecarbaldehyde. This approach is particularly advantageous for producing a specific enantiomer if the starting material is prochiral.
Mechanism of Enzymatic Reduction:
Ketoreductases, a class of oxidoreductases, catalyze the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl carbon of the substrate.[12] The enzyme's chiral active site orients the substrate and cofactor in a specific manner, leading to high stereoselectivity.[12]
Workflow for Enzymatic Synthesis:
Caption: Workflow for the enzymatic synthesis of this compound.
Detailed Protocol for Enzymatic Synthesis:
Materials:
-
1-methylcyclobutanecarbaldehyde
-
Ketoreductase (KRED) enzyme (commercially available or engineered)
-
Nicotinamide adenine dinucleotide phosphate (NADPH) or nicotinamide adenine dinucleotide (NADH)
-
Cofactor regeneration system (e.g., isopropanol and a compatible alcohol dehydrogenase, or glucose and glucose dehydrogenase)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the substrate, 1-methylcyclobutanecarbaldehyde, in a minimal amount of a water-miscible co-solvent if necessary, and then add it to the buffer solution.
-
Addition of Biocatalysts: Add the KRED enzyme, the cofactor (NADH or NADPH), and the components of the cofactor regeneration system. A common and cost-effective regeneration system is the use of isopropanol, which is oxidized to acetone by the same or a coupled alcohol dehydrogenase.[12]
-
Incubation: Stir the reaction mixture at a mild temperature (e.g., 30°C) and monitor the progress by HPLC or GC.
-
Workup: Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with an organic solvent like ethyl acetate.
-
Isolation and Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography if necessary.
Causality in Experimental Choices:
-
Mild Conditions: Enzymes operate under mild conditions of temperature and pH, which reduces energy consumption and minimizes side reactions.[2][3][4]
-
Aqueous Medium: The use of water as a solvent makes the process greener and safer.[3]
-
Cofactor Regeneration: The high cost of NAD(P)H necessitates an in situ regeneration system to make the process economically viable.[12]
Cost-Benefit Analysis
| Factor | Chemical Synthesis (LiAlH₄ Reduction) | Enzymatic Synthesis (Ketoreductase) | Analysis |
| Reagent & Catalyst Cost | LiAlH₄ and anhydrous solvents are moderately expensive and require special handling. | The initial cost of enzymes and cofactors can be high, though prices are decreasing.[7] Enzyme immobilization can allow for reuse, reducing long-term costs.[13] | Chemical synthesis may have a lower upfront cost for small-scale reactions, but enzymatic costs become more competitive at larger scales with catalyst recycling.[14] |
| Operational Costs (Energy & Safety) | High energy input for maintaining inert atmospheres and potentially low temperatures. Significant costs associated with safety measures for handling pyrophoric and flammable materials.[2] | Low energy consumption due to mild reaction conditions.[2][14] Safer process leads to lower costs for safety infrastructure and compliance.[2] | Enzymatic synthesis offers significant long-term operational cost savings.[14] |
| Waste Management Costs | Generates significant amounts of aluminum salts and requires disposal of organic solvents, leading to higher waste treatment costs.[6] | Produces biodegradable waste, resulting in minimal disposal costs.[2] | The environmental and financial costs of waste disposal are substantially lower for the enzymatic route. |
| Process Efficiency & Throughput | Well-established, high-throughput process. | Can have lower volumetric productivity, but this is improving with enzyme engineering and process optimization. | Chemical synthesis currently has an edge in throughput for established processes, but the gap is closing. |
| Product Quality & Downstream Processing | High purity is achievable but may require energy-intensive distillation. | High selectivity often leads to a purer product with fewer byproducts, simplifying purification.[2] | Enzymatic synthesis can reduce the costs associated with purification. |
| Capital Investment | Requires specialized equipment for handling hazardous materials. | May require investment in bioreactors and enzyme immobilization technology. | The initial capital investment can be a significant factor for both approaches, depending on the scale and existing infrastructure. |
Conclusion and Future Outlook
The choice between chemical and enzymatic synthesis of this compound depends on the specific requirements of the application.
Chemical synthesis remains a robust and high-yielding method, particularly when enantioselectivity is not a concern and the necessary infrastructure for handling hazardous reagents is in place. Its scalability is well-documented, making it a viable option for large-scale production.[1]
Enzymatic synthesis , on the other hand, represents a greener, safer, and more sustainable alternative.[2] Its key advantages lie in the mild reaction conditions, reduced waste generation, and the potential for high enantioselectivity.[2][15] While the initial cost of enzymes can be a barrier, ongoing advances in protein engineering and process optimization are making biocatalysis increasingly cost-competitive.[7][13] For the pharmaceutical industry, where enantiopurity is often critical, the specificity of enzymes is a significant driver for adoption.[15][16]
As the chemical industry continues to move towards more sustainable practices, the advantages of biocatalysis are becoming increasingly compelling.[2][3] While traditional chemical methods for synthesizing molecules like this compound are well-established, the economic and environmental benefits of enzymatic routes are positioning them as the future of specialty chemical manufacturing.
References
- This compound | 38401-41-1 - Benchchem. (URL: )
- Top Advantages of Biocatalysis: A Greener Path to Chemical Synthesis - Applied C
- Biocatalysis Versus Chemoc
- Chemical Catalysis vs Biological Catalysis: 7 Key Differences - Crazy For Chem. (2025-07-05). (URL: )
- Biocatalysts vs.
- CHAPTER 2: Biocatalysis – A Greener Alternative in Synthetic Chemistry - Books. (2017-11-09). (URL: )
- (1-Methylcyclohexyl)methanol|High-Purity|For Research - Benchchem. (URL: )
- Application Notes and Protocols for the Reduction of Methyl Cyclohexanecarboxylate with Lithium Aluminum Hydride (LAH) - Benchchem. (URL: )
- Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals - Infinita Biotech. (2025-10-30). (URL: )
- Enzymatic synthesis of enantiopure alcohols: current state and perspectives. (2019-01-15). (URL: )
- Lithium Aluminum Hydride (LiAlH4)
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC - PubMed Central. (URL: )
- Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System - MDPI. (2020-12-11). (URL: )
- Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC - PubMed Central. (URL: )
- Technical Support Center: Grignard Synthesis with Methyl Cyclohexanecarboxyl
- (2s,3s)-(+)-(3-phenylcyclopropyl)methanol - Organic Syntheses Procedure. (URL: )
Sources
- 1. benchchem.com [benchchem.com]
- 2. Exploring the Benefits of Industrial Biocatalysis [catalysts.com]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. chemijournal.com [chemijournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. crazyforchem.com [crazyforchem.com]
- 7. mdpi.com [mdpi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals [infinitabiotech.com]
- 15. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzymatic synthesis of enantiopure alcohols: current state and perspectives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09004A [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of (1-Methylcyclobutyl)methanol: A Guide for the Modern Laboratory
In the fast-paced world of drug discovery and chemical research, the lifecycle of a chemical reagent extends far beyond the reaction flask. Proper, compliant, and safe disposal is a critical, non-negotiable aspect of laboratory operations. This guide provides a comprehensive, technically grounded protocol for the disposal of (1-Methylcyclobutyl)methanol, ensuring the safety of personnel and the protection of our environment. We move beyond simple checklists to explain the rationale behind each step, fostering a culture of safety and scientific integrity.
Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. This compound is not a benign alcohol; it possesses a specific combination of physical and chemical properties that dictate its handling and disposal requirements.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with several key hazards.[1] These classifications are the foundation of our disposal protocol.
| Hazard Classification | GHS Code | Description | Implication for Disposal |
| Flammable Liquid and Vapor | H226 | A liquid that can ignite at moderate temperatures. | Requires storage away from ignition sources and collection in appropriate, sealed containers. Vapor accumulation must be managed. |
| Skin Irritation | H315 | Causes irritation upon contact with skin. | Mandates the use of nitrile gloves or other appropriate chemical-resistant gloves during handling and disposal. |
| Serious Eye Irritation | H319 | Causes significant irritation to the eyes. | Requires the use of safety glasses or goggles as a minimum level of eye protection. |
| Respiratory Irritation | H335 | May cause irritation to the respiratory tract if inhaled. | All handling, including transfers for disposal, should be performed in a well-ventilated area, preferably a chemical fume hood. |
Data sourced from the National Institutes of Health (NIH) PubChem database.[1]
Immediate Safety & Pre-Disposal Checklist
Safety is an active process, not a passive state. Before beginning the disposal process, ensure the following measures are in place.
-
Personal Protective Equipment (PPE): Verify that you are wearing appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, and nitrile gloves.
-
Location: All transfers of this compound waste must be conducted inside a certified chemical fume hood to mitigate inhalation risks and control flammable vapors.[2]
-
Ignition Sources: Scrupulously remove all potential ignition sources from the vicinity. This includes hot plates, stir plates, electrical equipment, and open flames.[3][4]
-
Spill Kit: Ensure a spill kit rated for flammable liquids is accessible and that you are familiar with its use.
-
Waste Container: The designated hazardous waste container must be appropriate for flammable liquids, in good condition, and correctly labeled.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste . Under no circumstances should it be poured down the drain or disposed of in regular trash.[3][5][6] Dilution is not a legally or ethically acceptable substitute for proper disposal.[3]
Step 1: Waste Segregation
Proper segregation is the cornerstone of a safe chemical waste management program.
-
Action: Dedicate a specific, properly labeled waste container for this compound and compatible waste streams.
-
Rationale: Mixing incompatible chemicals can lead to dangerous reactions, including the generation of gas, heat, or even explosions. This compound, as an alcohol, should generally not be mixed with strong oxidizing agents or acids in a waste container.[3]
Step 2: Waste Collection
-
Action: Carefully pour the this compound waste into the designated flammable liquid hazardous waste container using a funnel. Avoid splashing.
-
Rationale: The container should be made of a material compatible with the chemical and must be able to be sealed to prevent the escape of flammable vapors.[2] It is critical to leave headspace (typically 10-20%) in the container to allow for vapor expansion.
Step 3: Container Labeling
-
Action: Ensure the waste container is clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Flammable," "Irritant")[1]
-
The date accumulation started.
-
-
Rationale: Accurate labeling is a legal requirement and is crucial for emergency responders and waste disposal technicians to handle the material safely.
Step 4: Temporary Storage
-
Action: Securely close the waste container and store it in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.
-
Rationale: The storage location must be a cool, dry, and well-ventilated area away from heat and ignition sources.[7] Storage in a dedicated, grounded flammable liquid storage cabinet is best practice.
Step 5: Professional Disposal
-
Action: Arrange for the collection of the hazardous waste by a licensed and certified environmental services company.
-
Rationale: Professional disposal services have the equipment and expertise to transport, treat, and dispose of chemical waste in compliance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[5][8]
Disposal Decision Workflow
The following diagram illustrates the logical flow for making decisions regarding the disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Spill Management and Emergency Procedures
In the event of a spill, immediate and correct action is vital to prevent harm.
-
Small Spills (<100 mL): If you are trained and it is safe to do so, contain the spill using a chemical spill kit with absorbents rated for flammable solvents. Once absorbed, the contaminated material must be placed in a sealed container and disposed of as hazardous waste.[3]
-
Large Spills (>100 mL): Evacuate the immediate area. Alert colleagues and notify your institution's Environmental Health & Safety (EHS) department and/or emergency services. Do not attempt to clean it up yourself.[3]
By adhering to these technically sound and safety-conscious procedures, you contribute to a secure research environment and uphold your professional responsibility for environmental stewardship. Trust in these protocols is built on a foundation of chemical knowledge, regulatory awareness, and an unwavering commitment to safety.
References
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Brewster Bros. (n.d.). Ethanol Disposal In Laboratories.
- Hazardous Waste Experts. (2017, April 3). Does the EPA Alcohol Exemption Apply to Your Business?.
- Stanford University Environmental Health & Safety. (n.d.). Ethanol Factsheet.
- Earth911. (2025, February 25). How to Dispose of Liquor and Denatured Alcohol Safely.
- StateScape. (n.d.). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES.
- Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Methanol.
- Atlantic Methanol. (n.d.). Methanol Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Methanol.
- Methanol Institute. (n.d.). Methanol Safety Data Sheet.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methanol.
- CBG Biotech. (2024, December 26). How to Dispose of Methanol?.
- Sciencing. (2022, March 24). How To Dispose Of Methanol.
- VelocityEHS. (2014, July 22). Methanol MSDS Safety Tips from Experts.
Sources
- 1. This compound | C6H12O | CID 520901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sciencing.com [sciencing.com]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. ehs.com [ehs.com]
- 7. chemos.de [chemos.de]
- 8. solvent-recyclers.com [solvent-recyclers.com]
Navigating the Safe Handling of (1-Methylcyclobutyl)methanol: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of novel chemical entities is paramount. (1-Methylcyclobutyl)methanol, a key building block in various synthetic pathways, requires a nuanced understanding of its properties to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural excellence. Our goal is to empower you with the knowledge to handle this compound with confidence and precision, making your laboratory a safer and more productive environment.
Understanding the Hazard Profile of this compound
Before any handling protocols can be established, a thorough understanding of the inherent hazards of this compound is crucial. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents a multi-faceted risk profile that demands respect and careful management.[1]
This compound is classified as a flammable liquid and vapor, necessitating stringent control of ignition sources.[1] Furthermore, it is known to cause skin and serious eye irritation, and may lead to respiratory irritation, highlighting the critical need for appropriate personal protective equipment (PPE).[1]
| Hazard Classification | GHS Hazard Statement |
| Flammable liquids (Category 3) | H226: Flammable liquid and vapor[1] |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation[1] |
This combination of flammability and irritant properties dictates a comprehensive approach to safety, integrating engineering controls, administrative procedures, and personal protective equipment to minimize risk.
A Step-by-Step Protocol for Safe Handling
The following protocol is designed to provide a clear, actionable workflow for handling this compound in a laboratory setting. This procedure is grounded in the principles of risk minimization and is aligned with established safety standards from organizations such as the Occupational Safety and Health Administration (OSHA) and the American Chemical Society (ACS).[2][3]
Pre-Handling Preparations:
-
Information and Training: All personnel must be thoroughly trained on the hazards of this compound and the procedures outlined in this guide.[2] A readily accessible Safety Data Sheet (SDS) is a mandatory component of this training.[4]
-
Engineering Controls: All manipulations of this compound should be conducted within a certified chemical fume hood to mitigate the risk of inhaling vapors.[5] The fume hood's proper function should be verified before commencing work.
-
Personal Protective Equipment (PPE) Inspection: Ensure all necessary PPE is available and in good condition. This includes, but is not limited to:
-
Flame-resistant lab coat.
-
Chemical splash goggles that meet the ANSI Z87.1 standard.
-
Chemically resistant gloves (Nitrile gloves are a recommended starting point, but always consult the manufacturer's compatibility chart).[5]
-
-
Emergency Equipment Check: Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
Handling Procedure:
Caption: Workflow for the safe handling of this compound.
-
Grounding and Bonding: When transferring significant quantities of the flammable liquid, ensure that containers are properly grounded and bonded to prevent the buildup of static electricity, a potential ignition source.[6]
-
Controlled Dispensing: Use only the amount of chemical necessary for the immediate task.[7] When transferring from a larger container, use a funnel and work in a well-ventilated area, preferably within the fume hood.
-
Avoid Inhalation and Contact: Keep the container sealed when not in use. Avoid breathing vapors and direct contact with skin and eyes.[8]
-
Spill Management: In the event of a small spill, immediately alert personnel in the area. Use an inert absorbent material to contain the spill. For larger spills, evacuate the area and follow your institution's emergency procedures.[9]
Disposal Plan: A Commitment to Environmental Responsibility
Proper disposal of this compound and its contaminated materials is not only a regulatory requirement but also a cornerstone of responsible scientific practice.
Waste Segregation and Labeling:
Caption: A clear plan for the segregation and disposal of waste.
-
Liquid Waste: Unused or waste this compound should be collected in a designated, properly labeled, and sealed container for flammable liquid waste. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[10]
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, must be collected in a separate, clearly labeled solid waste container.
-
Container Labeling: All waste containers must be labeled with the full chemical name and a clear indication of the hazards (e.g., "Flammable," "Irritant").
-
Final Disposal: Follow your institution's established procedures for the disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office for pickup and disposal by a licensed contractor.[11] Never pour this compound down the drain.[7]
By adhering to these detailed operational and disposal plans, you contribute to a culture of safety and environmental stewardship within your laboratory. This proactive approach not only protects you and your colleagues but also ensures the integrity and reproducibility of your vital research.
References
- Laboratory Safety Guidance - OSHA. (n.d.).
- The Laboratory Standard | Office of Clinical and Research Safety. (n.d.).
- OSHA Standards to Know Before Starting Your Lab. (2023, July 11).
- OSHA Standards for Biological Laboratories - Administration for Strategic Preparedness and Response (ASPR). (n.d.).
- 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. (n.d.).
- Safety - American Chemical Society. (n.d.).
- Safety Tipsheets & Best Practices - American Chemical Society. (n.d.).
- This compound | C6H12O | CID 520901 - PubChem - NIH. (n.d.).
- Guidelines for Chemical Laboratory Safety in Academic Institutions. (n.d.).
- Safety Video by American Chemical Society (1991) - YouTube. (2016, February 12).
- Chapter 6: Chemical Storage and Handling - Emergency Management and Safety. (n.d.).
- Safety Data Sheet - Proman. (n.d.).
- Safety Data Sheet - Angene Chemical. (2025, March 24).
- Methanol(67-56-1) NA EN-final 5.2 - Methanex Corporation. (2020, March 31).
- Methanol - Safety Data Sheet - Carl ROTH. (n.d.).
- METHANOL ELECTRONIC GRADE - Loba Chemie. (n.d.).
- Methanol - Standard Operating Procedure. (2012, December 14).
- Atlantic Methanol. (n.d.).
- Methanol MSDS Safety Tips from Experts - VelocityEHS. (2014, July 22).
- Methanol(67-56-1)_BZ_EN June 2017 - Methanex Corporation. (2017, November 22).
- Incident management: methanol - GOV.UK. (n.d.).
- Safety Data Sheet: Methanol - Chemos GmbH&Co.KG. (n.d.).
- METHANOL SAFE HANdLING MANUAL - health and safety module. (n.d.).
Sources
- 1. This compound | C6H12O | CID 520901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. osha.gov [osha.gov]
- 3. acs.org [acs.org]
- 4. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. methanol.org [methanol.org]
- 7. students.umw.edu [students.umw.edu]
- 8. angenechemical.com [angenechemical.com]
- 9. youtube.com [youtube.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ehs.com [ehs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
